Phosphonothrixin
描述
Structure
3D Structure
属性
分子式 |
C5H11O6P |
|---|---|
分子量 |
198.11 g/mol |
IUPAC 名称 |
[2-hydroxy-2-(hydroxymethyl)-3-oxobutyl]phosphonic acid |
InChI |
InChI=1S/C5H11O6P/c1-4(7)5(8,2-6)3-12(9,10)11/h6,8H,2-3H2,1H3,(H2,9,10,11) |
InChI 键 |
FFRZUQDLEGTSCQ-UHFFFAOYSA-N |
SMILES |
CC(=O)C(CO)(CP(=O)(O)O)O |
规范 SMILES |
CC(=O)C(CO)(CP(=O)(O)O)O |
同义词 |
2-hydroxy-2-hydroxymethyl-3-oxobutylphosphonic acid phosphonothrixin |
产品来源 |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to Phosphonothrixin: Structure, Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural herbicide Phosphonothrixin, covering its chemical structure, mechanism of action, biosynthetic pathway, and relevant experimental methodologies. The information is intended to support research and development efforts in agrochemicals and drug discovery.
Chemical Structure of this compound
This compound is a phosphonate natural product first isolated from the fermentation broth of the soil actinobacterium Saccharothrix sp. ST-888.[1][2] It possesses a unique molecular structure characterized by a stable carbon-phosphorus (C-P) bond and a branched five-carbon skeleton.[2]
-
IUPAC Name: [2-hydroxy-2-(hydroxymethyl)-3-oxobutyl]phosphonic acid
-
Molecular Formula: C₅H₁₁O₆P
-
Molecular Weight: 198.11 g/mol
-
SMILES String: CC(=O)C(CO)(CP(=O)(O)O)O
The presence of the phosphonic acid group makes this compound an analogue of phosphate esters and carboxylic acids, which is key to its biological activity.
Mechanism of Action: Inhibition of Riboflavin Biosynthesis
This compound exerts its herbicidal effects by targeting the riboflavin (vitamin B2) biosynthesis pathway, a crucial metabolic process in plants and microorganisms that is absent in animals.[3][4] Specifically, it acts as a competitive inhibitor of the enzyme L-3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS).[3][4]
DHBPS catalyzes the conversion of D-ribulose 5-phosphate into 3,4-dihydroxy-2-butanone 4-phosphate and formate, a key step in the formation of the xylene ring of riboflavin.[3] By inhibiting this enzyme, this compound disrupts the production of riboflavin, leading to chlorosis (bleaching) and growth inhibition in susceptible plants.[1][3]
Quantitative Data
The biological activity of this compound has been characterized through both enzymatic assays and greenhouse trials. The key quantitative parameters are summarized below.
| Parameter | Target/Organism | Value | Reference |
| IC₅₀ | Arabidopsis thaliana DHBPS | 58 ± 11 µM | [3] |
| Kᵢ | Arabidopsis thaliana DHBPS | 16.6 ± 5.0 µM | [3] |
| Inhibition Type | DHBPS (vs. D-ribulose-5-phosphate) | Competitive | [3] |
| Herbicidal Activity | Post-emergence application on various weeds | Broad-spectrum activity observed at 1280 and 5120 g/ha. Reduced activity at 80 and 320 g/ha. | [3] |
Biosynthesis of this compound
The biosynthesis of this compound is governed by the ftx gene cluster in Saccharothrix sp. ST-888.[5] The pathway begins with the rearrangement of phosphoenolpyruvate (PEP), a central metabolite, and proceeds through several phosphonate intermediates.
The initial steps, leading to the formation of 2,3-dihydroxypropylphosphonic acid (DHPPA), are shared with the biosynthesis of another phosphonate natural product, valinophos.[5][6] The pathway then diverges, with DHPPA being oxidized to 3-hydroxy-2-oxopropylphosphonate (HOPPA). The final steps involve a unique C-C bond formation catalyzed by two distinct thiamine diphosphate (TPP)-dependent enzymes to yield the final this compound structure.[6]
References
- 1. This compound, a novel herbicidal antibiotic produced by Saccharothrix sp. ST-888. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel herbicidal antibiotic produced by Saccharothrix sp. ST-888. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The herbicidal natural product this compound is an inhibitor of the riboflavin biosynthetic enzyme L‐3,4‐dihydroxy‐2‐butanone‐4‐phosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The herbicidal natural product this compound is an inhibitor of the riboflavin biosynthetic enzyme L-3,4-dihydroxy-2-butanone-4-phosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Pathway for Biosynthesis of the Herbicidal Phosphonate Natural Product this compound Is Widespread in Actinobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Phosphonothrixin: A Technical Guide to its Discovery, Origin, and Biosynthesis from Saccharothrix sp.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphonothrixin is a naturally occurring phosphonate compound with significant herbicidal properties.[1][2] First isolated from the soil actinobacterium Saccharothrix sp. ST-888, this molecule presents a unique branched carbon skeleton and a stable carbon-phosphorus (C-P) bond, characteristic of phosphonic acids.[1][3] Its discovery has garnered interest in the agrochemical field due to its novel mode of action, which differs from existing herbicides.[1][4] This technical guide provides a comprehensive overview of the discovery, origin, chemical properties, and biosynthetic pathway of this compound, along with the experimental protocols utilized in its study.
Discovery and Origin
This compound was discovered in the mid-1990s from the fermentation broth of Saccharothrix sp. ST-888, a strain isolated from a soil sample near Iwaki-city, Japan.[1] The compound was identified as a novel herbicidal agent that significantly inhibits the germination of both gramineous and broadleaf weeds.[2] Foliar application of this compound leads to chlorosis in tested plants.[2] Notably, its mechanism of action does not involve the inhibition of chlorophyll biosynthesis, suggesting a unique molecular target.[1] Further studies have revealed that this compound is inactive against bacteria and fungi, indicating a degree of selectivity and potentially minimal impact on soil microbiome health.[1]
Chemical and Physical Properties
The chemical structure of this compound was determined to be 2-hydroxy-2-hydroxymethyl-3-oxobutyl-phosphonic acid.[3][5] It is an acidic and hydrophilic compound.[2]
| Property | Value | Source |
| Molecular Formula | C5H11O6P | [6] |
| Molecular Weight | 198.11 g/mol | [6] |
| IUPAC Name | [2-hydroxy-2-(hydroxymethyl)-3-oxobutyl]phosphonic acid | [6] |
| InChIKey | FFRZUQDLEGTSCQ-UHFFFAOYSA-N | [6] |
Biosynthesis of this compound
The production of this compound in Saccharothrix sp. ST-888 is governed by a dedicated biosynthetic gene cluster (BGC), referred to as the ftx or ptxB gene cluster.[1][7][8] This cluster contains a 14-gene operon that, when expressed in a heterologous host, confers the ability to produce this compound.[1][7] The biosynthetic pathway is a complex enzymatic cascade that starts from the primary metabolite phosphoenolpyruvate (PEP).
The key steps in the biosynthesis are as follows:
-
Initiation: The pathway begins with the conversion of phosphoenolpyruvate (PEP) to phosphonopyruvate (PnPy), a thermodynamically unfavorable rearrangement catalyzed by the enzyme PEP mutase.[7][9]
-
Early Steps: Bioinformatic analyses and experimental evidence suggest that the initial steps, leading to the formation of the intermediate 2,3-dihydroxypropylphosphonic acid (DHPPA), are shared with the biosynthetic pathway of another phosphonate natural product, valinophos.[1][10] This involves a series of reduction and other enzymatic modifications of PnPy.[7][9]
-
Oxidation to HOPPA: The intermediate DHPPA is then oxidized to form hydroxyoxopropylphosphonate (HOPPA).[1]
-
Carbon-Carbon Bond Formation: The final and most unique stage of the biosynthesis involves the formation of a C-C bond to create the characteristic branched carbon skeleton of this compound. This is achieved through the concerted action of two distinct thiamine pyrophosphate (TPP)-dependent enzymes.[1][7][9] A "split-gene" transketolase homologue, PtxB5/6, transfers a two-carbon unit from a TPP cofactor to HOPA.[7][9] This two-carbon unit is provided by an acetohydroxyacid synthase homologue, PtxB7, which processes pyruvate.[7][9]
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols
Isolation of this compound from Saccharothrix sp. ST-888
-
Fermentation: Saccharothrix sp. ST-888 is cultured in a suitable medium, such as a vegetable juice medium, under optimal conditions for this compound production.[2]
-
Initial Separation: The fermentation broth is harvested and subjected to initial separation techniques to remove microbial cells and large debris.
-
Ion Exchange Chromatography: The clarified broth, containing the acidic this compound, is passed through an ion exchange chromatography column to selectively bind the target compound.[2]
-
Gel Filtration Chromatography: The fractions containing this compound are then subjected to gel filtration chromatography to separate molecules based on size.[2]
-
Ion-Pair Chromatography: A final purification step using ion-pair chromatography is employed to yield pure this compound.[2]
Heterologous Expression of the ftx Gene Cluster
-
Gene Cluster Identification: The putative this compound biosynthetic gene cluster (ftx) is identified within the genome of Saccharothrix sp. ST-888 using bioinformatics tools, often by searching for homologs of key phosphonate biosynthetic enzymes like PEP mutase.[7][11]
-
Cloning: The identified gene cluster is cloned into a suitable expression vector.
-
Transformation: The vector containing the ftx gene cluster is introduced into a heterologous host, such as Streptomyces albus, which is known to be a good producer of secondary metabolites and does not produce this compound endogenously.[7][12]
-
Cultivation and Analysis: The transformed heterologous host is cultured, and the fermentation broth is analyzed for the production of this compound using techniques like mass spectrometry to confirm the function of the gene cluster.[7]
Caption: Experimental workflow for this compound discovery and characterization.
Mode of Action
Recent research has shed light on the molecular target of this compound. It has been demonstrated to be an inhibitor of L-3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS), an essential enzyme in the biosynthesis of riboflavin (vitamin B2).[4] This finding is significant as it represents a novel mode of action for a herbicide, targeting a vitamin biosynthesis pathway in plants.[4]
Conclusion
This compound, a phosphonate natural product from Saccharothrix sp. ST-888, stands out as a promising herbicidal agent with a unique chemical structure and a novel mode of action. The elucidation of its biosynthetic pathway, involving a distinctive C-C bond formation catalysed by two TPP-dependent enzymes, has provided valuable insights into the biosynthesis of complex natural products. The detailed understanding of its discovery, biosynthesis, and mechanism of action paves the way for the potential development of new-generation herbicides and for the bioengineering of strains for enhanced production. The widespread presence of ftx-like gene clusters in other actinobacteria suggests that a rich diversity of related phosphonate compounds awaits discovery.[1][10]
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound, a novel herbicidal antibiotic produced by Saccharothrix sp. ST-888. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel herbicidal antibiotic produced by Saccharothrix sp. ST-888. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The herbicidal natural product this compound is an inhibitor of the riboflavin biosynthetic enzyme L-3,4-dihydroxy-2-butanone-4-phosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. This compound | C5H11O6P | CID 10631801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification of the biosynthetic gene cluster for the herbicide this compound in Saccharothrix sp. ST-888 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. pubs.acs.org [pubs.acs.org]
Unveiling the Herbicidal Action of Phosphonothrixin: A Technical Guide to its Inhibition of Riboflavin Biosynthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphonothrixin, a naturally occurring phosphonate produced by the soil bacterium Saccharothrix sp. ST-888, has demonstrated notable herbicidal activity. Recent advancements in biochemical research have elucidated its novel mechanism of action, distinguishing it from many commercial herbicides. This technical guide provides a comprehensive overview of the molecular basis of this compound's herbicidal effects, focusing on its targeted inhibition of a key enzyme in the plant riboflavin (vitamin B2) biosynthesis pathway. This document details the quantitative aspects of its efficacy, the experimental protocols for its evaluation, and visual representations of the involved biochemical and experimental processes.
Core Mechanism of Action: Targeting Riboflavin Biosynthesis
The primary mode of action of this compound as a herbicide is the inhibition of the enzyme L-3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS).[1][2] This enzyme catalyzes a critical step in the biosynthesis of riboflavin (vitamin B2), an essential cofactor for a wide range of metabolic redox reactions in plants. By disrupting the riboflavin supply, this compound effectively halts vital cellular processes, leading to plant growth inhibition and eventual death.
The inhibition of DHBPS by this compound is competitive with respect to the enzyme's natural substrate, D-ribose-5-phosphate.[1][2] This competitive inhibition is further substantiated by the elucidation of the X-ray crystal structure of the DHBPS enzyme in a complex with this compound.[1][2]
The Riboflavin Biosynthesis Pathway and Point of Inhibition
The following diagram illustrates the riboflavin biosynthesis pathway in plants and the specific point of inhibition by this compound.
Quantitative Data on Herbicidal Efficacy and Enzyme Inhibition
Herbicidal Activity
This compound exhibits broad-spectrum, non-selective, post-emergence herbicidal activity. Greenhouse studies have quantified its effects on a variety of weed species.
| Application Rate (g/ha) | Observed Herbicidal Effect on various weed species |
| 5120 | >90% inhibition |
| 1280 | 80-90% inhibition |
| 320 | 20-59% inhibition |
| 80 | <20% inhibition |
Table 1: Post-emergence herbicidal efficacy of this compound in greenhouse trials. Data compiled from rating scales provided in published research.
Enzyme Inhibition
The inhibitory effect of this compound on L-3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS) has been quantified through biochemical assays.
| Parameter | Value | Enzyme Source |
| IC50 | 1.8 µM | Arabidopsis thaliana DHBPS |
| Ki | 0.9 µM | Arabidopsis thaliana DHBPS |
| Inhibition Type | Competitive | - |
Table 2: In vitro inhibition of DHBPS by this compound.
Experimental Protocols
Post-Emergence Herbicidal Efficacy Screening (Greenhouse)
-
Plant Preparation: Seeds of various mono- and dicotyledonous weed species are sown in pots containing a suitable soil substrate and grown under controlled greenhouse conditions to a specified growth stage.
-
Herbicide Application: this compound is formulated as a spray solution at various concentrations (e.g., corresponding to application rates of 80, 320, 1280, and 5120 g/ha). The solution is applied evenly to the foliage of the test plants.
-
Evaluation: Plants are maintained in the greenhouse for a period of 2-3 weeks post-application. The herbicidal effect is then visually assessed and scored based on a rating scale (e.g., 0% = no effect, 100% = complete plant death).
Cloning, Expression, and Purification of Arabidopsis thaliana DHBPS
-
Gene Amplification: The coding sequence for DHBPS is amplified from Arabidopsis thaliana cDNA using specific primers.
-
Vector Ligation: The amplified DHBPS gene is ligated into an appropriate expression vector (e.g., a pET vector with a His-tag).
-
Transformation: The recombinant plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Protein Expression: Transformed E. coli are cultured to a desired optical density, and protein expression is induced (e.g., with IPTG).
-
Purification: The expressed His-tagged DHBPS protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA column).
DHBPS Enzyme Activity Assay
This assay measures the activity of DHBPS by quantifying the formation of its product, L-3,4-dihydroxy-2-butanone-4-phosphate.
References
An In-depth Technical Guide to the Phosphonothrixin Biosynthetic Pathway in Actinobacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphonothrixin is a potent herbicidal natural product synthesized by various actinobacteria, including the producing strain Saccharothrix sp. ST-888. Its unique branched-chain carbon skeleton and phosphonate warhead make it a compelling target for agricultural and biotechnological applications. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the genetic basis, enzymatic transformations, and chemical intermediates. The content herein is intended to serve as a valuable resource for researchers in natural product biosynthesis, enzyme engineering, and the development of novel herbicides. We present a consolidation of the current understanding of the ftx gene cluster, the functions of the encoded enzymes, and the methodologies employed in its study.
The this compound Biosynthetic Gene Cluster (ftx)
The biosynthesis of this compound is orchestrated by a dedicated gene cluster, designated ftx. In Saccharothrix sp. ST-888, this cluster is organized as a putative 14-gene operon (ftxA through ftxN). The functions of the encoded proteins have been elucidated through a combination of bioinformatic analysis, heterologous expression, and in vitro biochemical assays.
| Gene | Proposed or Confirmed Function |
| ftxA | Non-ribosomal peptide synthetase (NRPS) component |
| ftxB | Putative ATP-Grasp enzyme |
| ftxC | Unknown |
| ftxD | Unknown |
| ftxE | Thiamine pyrophosphate (TPP)-dependent enzyme (ketotransferase subunit) |
| ftxF | Thiamine pyrophosphate (TPP)-dependent enzyme (ketotransferase subunit) |
| ftxG | TPP-dependent acetolactate synthase |
| ftxH | Non-ribosomal peptide synthetase (NRPS) component |
| ftxI | Putative α-ketoglutarate dependent dioxygenase |
| ftxJ | Multidomain protein with phosphonopyruvate reductase activity |
| ftxK | 2,3-dihydroxypropylphosphonate (DHPPA) dehydrogenase |
| ftxL | Homolog of VlpC (reductase) |
| ftxM | Homolog of VlpD (kinase) |
| ftxN | Homolog of VlpE (reductase) |
The this compound Biosynthetic Pathway
The biosynthesis of this compound commences with the central metabolite phosphoenolpyruvate (PEP) and proceeds through a series of enzymatic transformations. The early stages of the pathway are analogous to those of valinophos biosynthesis, culminating in the formation of 2,3-dihydroxypropylphosphonate (DHPPA). The subsequent steps, unique to this compound biosynthesis, involve a novel rearrangement and carbon-carbon bond formation catalyzed by a distinctive set of thiamine pyrophosphate (TPP)-dependent enzymes.
Diagram of the this compound Biosynthetic Pathway
Caption: The biosynthetic pathway of this compound from phosphoenolpyruvate.
Quantitative Data
While detailed kinetic parameters for all enzymes in the this compound pathway are not yet fully elucidated in the literature, this section summarizes the available quantitative information. Further research is required to populate a more comprehensive kinetic dataset.
Table 3.1: Production of this compound and Intermediates
| Strain | Compound Detected | Method of Detection | Quantitative Data | Reference |
| Kitasatospora sp. ST-888 | This compound, DHPPA, HOPPA | 31P NMR, LC-HRMS | Relative abundance shown in spectra | [1] |
| Kitasatospora sp. NRRL F-6131 | This compound, DHPPA, HOPPA | 31P NMR, LC-HRMS | Relative abundance shown in spectra | [1] |
| Streptomyces albus (heterologous host) | This compound | LC-MS | Production confirmed | [1] |
Note: Specific titers (e.g., mg/L) with error bars are not consistently reported in the primary literature.
Table 3.2: In Vitro Enzyme Assay Results
| Enzyme(s) | Substrate(s) | Product | Conversion Efficiency | Reference |
| FtxJ (with PEP Mutase) | PEP, NADH | PnLac | Near-complete conversion observed by 31P NMR | [1] |
| FtxK | DHPPA, NAD+ | HOPPA | Significant conversion observed by 31P NMR | [1] |
| FtxK | HOPPA, NADH | DHPPA | Reversible reaction confirmed by 31P NMR | [1] |
| FtxEF + FtxG | HOPPA, Pyruvate | This compound | ~50% conversion of HOPPA observed by 31P NMR | [1] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the this compound biosynthetic pathway.
Heterologous Expression of the ftx Gene Cluster
The entire ftx gene cluster can be expressed in a suitable actinobacterial host, such as Streptomyces albus or Streptomyces coelicolor, to confirm its role in this compound production.
Caption: A generalized workflow for the heterologous expression of the ftx gene cluster.
Protocol:
-
Gene Cluster Amplification: The ftx gene cluster is amplified from the genomic DNA of Saccharothrix sp. ST-888 using high-fidelity PCR.
-
Vector Construction: The amplified cluster is cloned into a suitable E. coli-Streptomyces shuttle vector, often under the control of a constitutive promoter.
-
Conjugation: The resulting plasmid is transformed into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002) and subsequently transferred to the desired Streptomyces host via intergeneric conjugation.
-
Culture and Analysis: Exconjugants are selected and cultivated in appropriate production media. The culture broth and mycelium are then extracted and analyzed for the production of this compound and its intermediates using LC-MS and NMR.
Purification of Ftx Proteins
Recombinant Ftx proteins for in vitro assays are typically overexpressed in E. coli with an affinity tag (e.g., His-tag) for purification.
Protocol:
-
Cloning and Expression: The coding sequence for each ftx gene is cloned into an E. coli expression vector (e.g., pET series). Protein expression is induced in a suitable E. coli strain (e.g., BL21(DE3)).
-
Cell Lysis: Cells are harvested and lysed by sonication or high-pressure homogenization in a suitable buffer containing protease inhibitors.
-
Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA or other appropriate affinity resin. The column is washed, and the tagged protein is eluted with an increasing concentration of imidazole or the specific competing ligand.
-
Size-Exclusion Chromatography: For higher purity, the eluted protein is further purified by size-exclusion chromatography to remove aggregates and other contaminants.
-
Protein Characterization: The purity of the protein is assessed by SDS-PAGE, and the concentration is determined using a standard method (e.g., Bradford assay).
In Vitro Enzyme Assays
The function of individual Ftx enzymes is confirmed through in vitro assays using purified proteins and substrates.
General Assay Conditions:
-
Buffer: Typically a phosphate or Tris-based buffer at a physiological pH (e.g., 7.5).
-
Cofactors: MgCl2, TPP, NAD+/NADH as required by the specific enzyme.
-
Substrates: Synthesized or biochemically produced intermediates of the pathway.
-
Enzyme Concentration: In the low micromolar range.
-
Reaction Monitoring: Reactions are typically incubated at a controlled temperature (e.g., 30°C) and monitored over time. The reaction is quenched, and the products are analyzed by 31P NMR or LC-MS.
Example: FtxK (DHPPA Dehydrogenase) Assay
-
Forward Reaction: 2 mM DHPPA, 250 µM NAD+, 4 µg/mL lactate dehydrogenase (for NAD+ regeneration), 10 mM sodium pyruvate, and 2.5 µM purified FtxK in a suitable buffer.
-
Reverse Reaction: 2 mM HOPPA, 200 µM NADH, and 2.5 µM purified FtxK in a suitable buffer.
Analysis of Phosphonates by NMR and LC-HRMS
31P NMR Spectroscopy:
-
A powerful technique for the direct detection and quantification of phosphonate-containing compounds in culture extracts and in vitro reaction mixtures.
-
Samples are typically prepared in H2O with a D2O lock.
-
Chemical shifts are referenced to an external standard of 85% H3PO4.
LC-HRMS:
-
Used for the sensitive detection and identification of this compound and its biosynthetic intermediates.
-
Separation is typically achieved on a C18 reversed-phase column with a gradient of water and acetonitrile containing a suitable modifier (e.g., ammonium bicarbonate).
-
High-resolution mass spectrometry provides accurate mass measurements for confident compound identification.
Regulation of this compound Biosynthesis
The regulatory mechanisms governing the expression of the ftx gene cluster are currently not well understood. In many actinobacteria, the biosynthesis of secondary metabolites is controlled by a complex interplay of pathway-specific regulators (often encoded within the gene cluster) and global regulators that respond to nutritional and environmental signals. The ftx cluster does not appear to contain a dedicated pathway-specific regulatory gene of the common families (e.g., SARP, LAL, LuxR). Further research, including transcriptomic and proteomic studies, is needed to identify the regulatory elements and transcription factors that control this compound production.
Conclusion and Future Perspectives
The elucidation of the this compound biosynthetic pathway has revealed a fascinating series of enzymatic reactions, including a novel TPP-dependent carbon-carbon bond formation. This knowledge provides a foundation for future research in several key areas:
-
Enzyme Mechanism and Engineering: Detailed kinetic and structural studies of the Ftx enzymes will provide insights into their catalytic mechanisms and could enable protein engineering efforts to improve their efficiency or alter their substrate specificity.
-
Metabolic Engineering: The understanding of the biosynthetic pathway allows for targeted genetic modifications in the producing organisms to enhance the production titer of this compound.
-
Biosynthetic Prospecting: The conserved nature of the early steps of the pathway can be used as a guide for genome mining to discover novel phosphonate natural products.
-
Elucidation of Regulation: Unraveling the regulatory network controlling ftx gene expression will be crucial for optimizing this compound production and for understanding the ecological role of this natural product.
This technical guide serves as a current repository of knowledge on the this compound biosynthetic pathway and is intended to catalyze further research and development in this exciting field.
References
An In-depth Technical Guide to Natural Products with Carbon-Phosphorus Bonds
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Natural products containing the remarkably stable carbon-phosphorus (C-P) bond, known as phosphonates and phosphinates, represent a unique and valuable class of bioactive molecules. Their structural analogy to phosphate esters and carboxylic acids allows them to act as potent and specific inhibitors of essential metabolic enzymes, leading to a wide range of biological activities.[1][2][3][4][5] This technical guide provides a comprehensive overview of the discovery, biosynthesis, biological activity, and analysis of these fascinating compounds, with a focus on quantitative data and detailed experimental methodologies to support research and development efforts.
Chemical Diversity and Biological Activities of C-P Natural Products
The C-P bond's resistance to chemical and enzymatic hydrolysis imparts significant stability to these molecules.[3] This stability, combined with their ability to mimic transition states or substrates of key enzymes, has resulted in the discovery of numerous C-P natural products with potent antibacterial, antifungal, herbicidal, and antiviral activities.[6][7][8][9][10][11][12][13]
Antibacterial Agents
Fosfomycin is a clinically important broad-spectrum antibiotic that inhibits the enzyme MurA, a key step in bacterial cell wall biosynthesis.[11] Its efficacy against a range of clinical isolates, including multi-drug resistant strains, is well-documented. Other phosphonate natural products, such as the phosphonoalamides, have also demonstrated significant antibacterial activity.[10]
Herbicidal Compounds
Phosphinothricin (glufosinate) is a widely used herbicide that potently inhibits glutamine synthetase, an essential enzyme in nitrogen metabolism in plants.[2][14] This inhibition leads to a toxic accumulation of ammonia.
Antiviral and Antifungal Agents
Several acyclic nucleoside phosphonates have shown potent antiviral activity, particularly against DNA viruses.[6][8][15] Their mechanism often involves the inhibition of viral DNA polymerases. While less common, some phosphonate natural products have also exhibited antifungal properties.[9][11]
Quantitative Bioactivity Data
For ease of comparison, the following table summarizes the quantitative bioactivity of selected C-P natural products.
| Compound Name | Class | Target Organism/Enzyme | Bioactivity Type | Value | Unit | References |
| Fosfomycin | Antibacterial | Escherichia coli | MIC50 | 4 | µg/mL | [1] |
| Escherichia coli | MIC90 | 32 | µg/mL | [2] | ||
| Enterococcus faecalis | Susceptibility Rate | 94.4 | % | [1] | ||
| ESBL-producing isolates | MIC50 | 2 | µg/mL | [1] | ||
| ESBL-producing isolates | MIC90 | 32 | µg/mL | [1] | ||
| Phosphonoalamide F | Antibacterial | Escherichia coli K-12 | MIC | 6.25 | µM | [10] |
| Salmonella enterica LT2 | MIC | 12.5 | µM | [10] | ||
| Glufosinate (Phosphinothricin) | Herbicide | Glutamine Synthetase | IC50 | 0.85 - 0.99 | mM | [16] |
| (S)-HPMPA | Antiviral | Herpesviruses | EC50 | 0.08 - 13 | µM | [6] |
| Adenoviruses | EC50 | 0.8 - 0.17 | µM | [6] | ||
| Hepatitis B Virus | EC50 | 1.5 | µM | [6] | ||
| (S)-HPMPC (Cidofovir) | Antiviral | Herpes Simplex Virus 1 (HSV-1) | EC50 | 0.02 - 0.06 | µM | [6] |
| Human Cytomegalovirus (HCMV) | EC50 | 0.9 | nM | [6] | ||
| bis-POM-(E)-thymidine-but-2-enyl phosphonate | Antiviral | Varicella-Zoster Virus (VZV) | IC50 | 0.19 | µM | [6] |
| HDP-PMPA | Antiviral | Human Immunodeficiency Virus 1 (HIV-1) | EC50 | 7 | nM | [8] |
Biosynthesis of the Carbon-Phosphorus Bond
The formation of the C-P bond in nature is a fascinating enzymatic process. The majority of known phosphonate biosynthetic pathways initiate with the intramolecular rearrangement of phosphoenolpyruvate (PEP) to phosphonopyruvate (PnPy), a reaction catalyzed by the enzyme PEP mutase.[3][11] This key enzymatic step is followed by a series of downstream modifications, including decarboxylation, transamination, and oxidation, to generate the diverse array of phosphonate natural products.
Key Biosynthetic Enzymes and Their Kinetics
The initial steps of phosphonate biosynthesis are catalyzed by a conserved set of enzymes. The kinetic parameters of some of these key enzymes have been characterized and are summarized below.
| Enzyme | Organism | Substrate(s) | Km | kcat | Reference |
| Phosphonoacetaldehyde Dehydrogenase (PhnY) | Sinorhizobium meliloti | Phosphonoacetaldehyde (PnAA) | 3.2 µM | 2.2 s⁻¹ | [1] |
| 2-Aminoethylphosphonate-Pyruvate Transaminase (AEPT) | Salmonella enterica | 2-Aminoethylphosphonate (AEP) | 1.11 mM | 7.4 s⁻¹ | [6] |
| Pyruvate | 0.15 mM | [6] | |||
| Phosphonoacetaldehyde (P-Ald) | 0.09 mM | 9.3 s⁻¹ | [6] | ||
| L-Alanine | 1.4 mM | [6] | |||
| (R)-amine:pyruvate aminotransferase | Arthrobacter sp. | (R)-1-methylbenzylamine | 2.62 mM | [17] | |
| Pyruvate | 2.29 mM | [17] | |||
| ω-Amino Acid:Pyruvate Transaminase | Alcaligenes denitrificans | L-β-ABA | 56 mM | 500 U/mg | [18] |
| Pyruvate | 11 mM | 370 U/mg | [18] |
Biosynthetic Pathway of 2-Aminoethylphosphonate (AEP)
The biosynthesis of AEP is one of the simplest and best-characterized phosphonate biosynthetic pathways, involving three key enzymatic steps starting from PEP.
Biosynthetic pathway of 2-aminoethylphosphonate.
Structural Insights into C-P Bond Containing Molecules
X-ray crystallography has provided detailed structural information on how C-P natural products interact with their enzyme targets. This has been crucial for understanding their mechanism of action and for guiding the design of new inhibitors.
Crystal Structure of Fosfomycin Bound to MurA
The crystal structure of MurA in complex with its substrate UDP-N-acetylglucosamine and the inhibitor fosfomycin reveals that fosfomycin forms a covalent bond with a cysteine residue in the active site, thereby irreversibly inactivating the enzyme.[14][19][20][21]
Crystal Structure of Phosphinothricin Bound to Glutamine Synthetase
The crystal structure of glutamine synthetase complexed with phosphinothricin shows that the inhibitor occupies the glutamate binding site.[2][14] This binding prevents the natural substrate from accessing the active site, leading to the inhibition of the enzyme.
C-P Bond Lengths and Angles
Crystallographic data provides precise measurements of the C-P bond geometry. The following table presents typical C-P bond lengths observed in various structures.
| Compound Context | C-P Bond Length (Å) | Reference(s) |
| Metal-organic framework with phosphonate linkers | 1.82 - 1.84 | [22] |
| General Phosphate Structures | ~1.5 - 1.6 | [23] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of C-P natural products.
Protocol for Screening of Phosphonate Production in Streptomyces using ³¹P NMR
This protocol outlines the steps for cultivating Streptomyces and analyzing the culture extract for the presence of phosphonates.
4.1.1. Culture Cultivation
-
Prepare a seed culture by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth) with Streptomyces spores or mycelia from a fresh agar plate or glycerol stock.[24]
-
Incubate the seed culture at 30°C with shaking (200-220 rpm) for 48-72 hours.[24]
-
Inoculate a production medium (e.g., ISP4 medium) with the seed culture. For solid media, spread the inoculum on the surface; for liquid media, use a 5-10% (v/v) inoculum.[25][26]
-
Incubate the production culture at 30°C for 7-10 days.[25]
4.1.2. Sample Preparation for ³¹P NMR
-
Harvest the culture. For liquid cultures, centrifuge to separate the supernatant and mycelia. For solid cultures, freeze-thaw the plates and press to collect the liquid fraction.[25]
-
Lyophilize the culture supernatant/liquid fraction.
-
Redissolve a known amount of the lyophilized extract (e.g., 500 mg) in a mixture of 1 M NaOH and D₂O (for signal lock).[27] A high pH ensures that the phosphonate groups are deprotonated, leading to sharper NMR signals.
-
Centrifuge the sample to remove any insoluble material.
4.1.3. ³¹P NMR Analysis
-
Acquire a one-dimensional ³¹P NMR spectrum with proton decoupling.
-
Phosphonate natural products typically exhibit characteristic chemical shifts in the range of +5 to +40 ppm, distinct from the more common phosphate esters which resonate between +5 and -25 ppm.[11]
Protocol for Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol describes a standard method for determining the antibacterial activity of a C-P compound.[10][28]
4.2.1. Preparation of Materials
-
Antibiotic Stock Solution: Prepare a concentrated stock solution of the purified C-P compound in a suitable solvent (e.g., water or DMSO).
-
Bacterial Inoculum: Grow the test bacterium in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard.[22]
-
96-Well Microtiter Plate: Use sterile, flat-bottom 96-well plates.
4.2.2. Assay Procedure
-
Add 100 µL of sterile broth to all wells of the microtiter plate.
-
Add 100 µL of the antibiotic stock solution to the first column of wells, creating a 1:2 dilution.
-
Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column of dilutions.
-
Add the standardized bacterial inoculum to each well (typically 5 µL of a 1:100 dilution of the 0.5 McFarland suspension).
-
Include a positive control (broth with bacteria, no antibiotic) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
4.2.3. Interpretation of Results
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.[10]
Protocol for Heterologous Expression of a Streptomyces Biosynthetic Gene Cluster
This protocol provides a general workflow for expressing a Streptomyces gene cluster in a heterologous host, such as Streptomyces coelicolor or E. coli.
4.3.1. Cloning the Biosynthetic Gene Cluster (BGC)
-
Isolate high-quality genomic DNA from the native Streptomyces producer strain.
-
Clone the target BGC into a suitable expression vector (e.g., a cosmid or a BAC vector) using methods like Gibson assembly or TAR cloning.[29]
-
Transform the resulting construct into an E. coli strain suitable for plasmid maintenance and conjugation (e.g., ET12567/pUZ8002).[30]
4.3.2. Intergeneric Conjugation
-
Grow the E. coli donor strain and the recipient Streptomyces host (e.g., S. coelicolor M1152) to the appropriate growth phase.
-
Mix the donor and recipient strains on a suitable agar medium (e.g., SFM) and incubate to allow for conjugation.[30]
-
Overlay the conjugation plate with antibiotics to select for Streptomyces exconjugants containing the expression vector.
4.3.3. Production and Analysis
-
Cultivate the recombinant Streptomyces strain under conditions known to promote secondary metabolite production.
-
Extract the secondary metabolites from the culture and analyze for the production of the target C-P compound using techniques like LC-MS/MS and ³¹P NMR.[30][31]
Experimental Workflows
The following diagrams illustrate the logical flow of key experimental procedures.
Workflow for phosphonate screening by ³¹P NMR.
Workflow for MIC determination.
Conclusion
Natural products containing carbon-phosphorus bonds are a rich source of bioactive compounds with significant potential in medicine and agriculture. The unique stability and chemical properties of the C-P bond make these molecules excellent candidates for drug development. This technical guide has provided a comprehensive overview of the key aspects of C-P natural product research, from their biological activities and biosynthesis to detailed analytical and experimental protocols. It is hoped that this resource will facilitate further exploration and exploitation of this promising class of natural products.
References
- 1. Structure and function of phosphonoacetaldehyde dehydrogenase: the missing link in phosphonoacetate formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. Biosynthesis of Phosphonic and Phosphinic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ftp.soest.hawaii.edu [ftp.soest.hawaii.edu]
- 5. researchgate.net [researchgate.net]
- 6. Overview of Biologically Active Nucleoside Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antiviral Evaluation of (1,4-Disubstituted-1,2,3-Triazol)-(E)-2-Methyl-but-2-Enyl Nucleoside Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphonates enantiomers receiving with fungal enzymatic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Antimicrobial Phosphonopeptide Natural Products from Bacillus velezensis by Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genomics-Enabled Discovery of Phosphonate Natural Products and their Biosynthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fosmidomycin Biosynthesis Diverges from Related Phosphonate Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The crystal structure of phosphinothricin in the active site of glutamine synthetase illuminates the mechanism of enzymatic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 16. rcsb.org [rcsb.org]
- 17. A novel transaminase, (R)-amine:pyruvate aminotransferase, from Arthrobacter sp. KNK168 (FERM BP-5228): purification, characterization, and gene cloning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ω-Amino Acid:Pyruvate Transaminase from Alcaligenes denitrificans Y2k-2: a New Catalyst for Kinetic Resolution of β-Amino Acids and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 2d3c - Crystal Structure of the Maize Glutamine Synthetase complexed with ADP and Phosphinothricin Phosphate - Summary - Protein Data Bank Japan [pdbj.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Efficient purification of transglutaminase from recombinant Streptomyces platensis at various scales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. rcsb.org [rcsb.org]
- 29. Heterologous expression and purification of encapsulins in Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 30. ir.ucc.edu.gh [ir.ucc.edu.gh]
- 31. Supplementary data on rapid sample clean-up procedure of aminophosphonates for LC/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Potent and Diverse Biological Activities of Phosphonate Natural Products: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphonate natural products are a fascinating class of molecules characterized by a stable carbon-phosphorus (C-P) bond. This unique structural feature confers remarkable resistance to chemical and enzymatic hydrolysis compared to their phosphate ester analogues.[1] This stability, combined with their ability to act as mimics of phosphate esters, carboxylates, and tetrahedral transition states of enzymatic reactions, makes them potent inhibitors of a wide range of enzymes.[2][3][4] As a result, phosphonate natural products exhibit a broad spectrum of biological activities, including antibacterial, antifungal, herbicidal, antiviral, and antimalarial properties.[5][6][7] This technical guide provides an in-depth overview of the biological activities of key phosphonate natural products, supported by quantitative data, detailed experimental protocols, and visualizations of their molecular pathways.
Core Concept: The Mechanism of Action of Phosphonate Natural Products
The primary mechanism by which phosphonate natural products exert their biological effects is through the inhibition of essential enzymes.[7] The phosphonate moiety is isosteric and isopolar to the phosphate group, allowing these molecules to bind to the active sites of enzymes that recognize phosphate-containing substrates.[1][8] However, the inherent stability of the C-P bond prevents the enzymatic cleavage that would normally occur with a phosphate ester, leading to competitive or, in some cases, irreversible inhibition.[5][7]
For example, many phosphonates act as mimics of tetrahedral gem-diolate transition states that occur during peptide or triglyceride hydrolysis, making them potent inhibitors of peptidases and lipases.[1] This mimicry of key metabolites and transition states is the foundation for the diverse bioactivities observed in this class of natural products.[6][9]
Caption: General mechanism of phosphonate enzyme inhibition.
Quantitative Analysis of Biological Activity
The potency of phosphonate natural products is quantified through various bioassays. The following tables summarize key quantitative data for prominent compounds across different biological activities.
Antibacterial Activity
Many phosphonate natural products were first identified for their ability to inhibit bacterial growth.[10] Fosfomycin, for instance, is a clinically used broad-spectrum antibiotic.[10]
| Compound | Target Organism | Assay Type | Value | Reference |
| Fosfomycin | E. coli | MIC | Varies by strain | [10] |
| Argolaphos | Salmonella typhimurium | MIC | Potent | [6] |
| Argolaphos | Escherichia coli | MIC | Potent | [6] |
| Argolaphos | Staphylococcus aureus | MIC | Potent | [6] |
| Phosphonoalamides E & F | Erwinia rhapontici | MIC | Strong inhibition | [11] |
| Phosphonoalamides E & F | Pantoea ananatis | MIC | Strong inhibition | [11] |
| Phosphonoalamides E & F | Paenibacillus larvae | MIC | Strong inhibition | [11] |
Antiviral Activity
Acyclic nucleoside phosphonates are a critical class of antiviral medications.[12] Their design is often inspired by natural phosphonate structures.
| Compound Class | Target Virus | Assay Type | Potency | Reference |
| Acyclic Nucleoside Phosphonates | HIV, HBV | Antiviral assays | High | [13] |
| Ganciclovir phosphonate (R-enantiomer) | HMCV | Cell culture | Potent | [14] |
| (S)-aspartate prodrug of FPMPC | HCMV | EC50 | 0.76 µM | [14] |
| HDP-(S)-HPMPA | HIV-1 | Activity Increase | >10,000-fold | [15] |
Anticancer Activity
The cytotoxicity of phosphonate derivatives against various cancer cell lines is an active area of research.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Derivative 9b (Irinotecan conjugate) | SK-OV-3 (Ovarian cancer) | MTT Assay | 0.92 | [16] |
| Derivative 9b (Irinotecan conjugate) | A549 (Lung cancer) | MTT Assay | 3.23 | [16] |
| Derivative 9b (Irinotecan conjugate) | MCF-7 (Breast cancer) | MTT Assay | 1.87 | [16] |
Herbicidal and Other Activities
Phosphonates like phosphinothricin are potent herbicides, while others show promise as antimalarial agents.
| Compound | Activity | Target | Potency | Reference |
| Phosphinothricin | Herbicide | Glutamine Synthetase | Potent | [5][10] |
| FR-900098 | Antimalarial | DXP-reductoisomerase | Potent | [2][10] |
| Fosmidomycin | Antimalarial | DXP-reductoisomerase | Under clinical trials | [9][10] |
| Pantaphos | Herbicide | Not specified | Comparable to glyphosate | [17] |
Key Biosynthetic Pathways
The biosynthesis of most phosphonate natural products begins with the enzymatic rearrangement of phosphoenolpyruvate (PEP) to phosphonopyruvate (PnPy), a reaction catalyzed by PEP mutase.[2][18] This initial step is often the gateway to a diverse array of downstream modifications that lead to the final bioactive compounds.
2-Aminoethylphosphonate (AEP) Biosynthesis
AEP is one of the simplest and most abundant phosphonates, often incorporated into lipids and glycans.[11] Its biosynthesis is a three-step pathway from PEP.[5]
Caption: Biosynthetic pathway of 2-Aminoethylphosphonate.
Fosfomycin Biosynthesis
Fosfomycin is a clinically important antibiotic that inhibits the enzyme MurA, blocking peptidoglycan biosynthesis in bacteria.[10]
Caption: Simplified biosynthetic pathway of Fosfomycin.
Phosphonothrixin Biosynthesis
This compound is a herbicidal natural product with a unique branched carbon skeleton, indicating novel biosynthetic chemistry.[4]
Caption: Key steps in this compound biosynthesis.
Experimental Protocols
The determination of the biological activity of phosphonate natural products relies on standardized and robust experimental protocols. Below are detailed methodologies for key assays.
MTT Assay for Cytotoxicity
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[16]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Cancer cell lines
-
Culture medium
-
Test compounds
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[16]
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[16]
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[16]
-
Remove the medium and add 100-200 µL of solubilization solution to dissolve the formazan crystals.[16]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[16]
-
The IC50 value is calculated from the dose-response curve.[16]
Caption: Workflow for the MTT cytotoxicity assay.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.[16]
Materials:
-
96-well microtiter plates
-
Bacterial strains
-
Mueller-Hinton Broth (MHB) or other appropriate broth
-
Test compounds
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth directly in the 96-well plates.[16]
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.[16]
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).[16]
-
Incubate the plates at 37°C for 18-24 hours.[16]
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[16]
Caption: Workflow for MIC determination via broth microdilution.
Conclusion
Phosphonate natural products represent a rich and diverse source of bioactive molecules with significant potential for the development of new therapeutics and agricultural agents. Their unique C-P bond confers stability and allows them to act as potent enzyme inhibitors through molecular mimicry. The continued exploration of this class of compounds, aided by advances in genomics and synthetic chemistry, promises to uncover novel structures with unique biological activities. The quantitative data and standardized protocols presented in this guide offer a valuable resource for researchers and professionals working to harness the therapeutic potential of phosphonate natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphonate Biosynthesis and Catabolism: A Treasure Trove of Unusual Enzymology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Biosynthesis of Phosphonic and Phosphinic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. ftp.soest.hawaii.edu [ftp.soest.hawaii.edu]
- 8. Recent advances in natural and synthetic phosphonate therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in natural and synthetic phosphonate therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Genomics-Enabled Discovery of Phosphonate Natural Products and their Biosynthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Antimicrobial Phosphonopeptide Natural Products from Bacillus velezensis by Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phosphonate - Wikipedia [en.wikipedia.org]
- 13. Frontiers | Overview of Biologically Active Nucleoside Phosphonates [frontiersin.org]
- 14. Overview of Biologically Active Nucleoside Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. journals.asm.org [journals.asm.org]
- 18. Frontiers | The genes and enzymes of phosphonate metabolism by bacteria, and their distribution in the marine environment [frontiersin.org]
Revolutionizing Herbicide Development: A Technical Guide to Phosphonothrixin Production via Saccharothrix sp. ST-888 Fermentation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the fermentation of Saccharothrix sp. ST-888 for the production of phosphonothrixin, a potent herbicidal agent. This document details the biosynthetic pathway of this compound, outlines experimental protocols for the cultivation of the source organism and isolation of the target compound, and presents a comprehensive overview of the current understanding of this promising natural product.
Introduction
This compound is a novel herbicidal compound produced by the actinobacterium Saccharothrix sp. ST-888.[1][2] It exhibits significant inhibitory effects on the germination of both gramineous and broadleaf weeds.[1][2] The unique structure of this compound, featuring a stable carbon-phosphorus (C-P) bond, contributes to its biological activity and makes it a compelling candidate for the development of new-generation herbicides.[3][4][5][6] This guide focuses on the technical aspects of producing this compound through the fermentation of Saccharothrix sp. ST-888.
The Producer Organism: Saccharothrix sp. ST-888
Saccharothrix sp. ST-888 is the natural producer of this compound. The biosynthetic gene cluster responsible for this compound synthesis has been identified in this organism, providing a genetic roadmap for potential strain improvement and yield optimization efforts.[7][8]
Biosynthesis of this compound
The biosynthesis of this compound is a complex enzymatic process encoded by the ftx operon (also referred to as the ptxB gene cluster).[7][9] The pathway commences with the conversion of phosphoenolpyruvate (PEP) and proceeds through a series of intermediates to yield the final product.
Key Enzymatic Steps
The biosynthetic pathway involves a series of enzymatic reactions, including mutase, dehydrogenase, and C-C bond formation steps. The initial steps of the pathway are shared with the biosynthesis of another phosphonate natural product, valinophos.[7][9]
A critical step in the pathway is the formation of the C-P bond, a hallmark of phosphonate natural products. The pathway culminates in the formation of this compound's unique branched carbon skeleton.[7][9]
Signaling Pathway Diagram
The following diagram illustrates the biosynthetic pathway of this compound from phosphoenolpyruvate.
Caption: Biosynthetic pathway of this compound in Saccharothrix sp. ST-888.
Fermentation for this compound Production
Detailed quantitative data on the fermentation of Saccharothrix sp. ST-888 for this compound production, such as specific titers and yields, are not extensively reported in publicly available literature. However, the foundational studies indicate that production is achievable using a vegetable-based medium.[1][2]
Fermentation Data
Due to the limited availability of public data, a comprehensive table of quantitative fermentation parameters cannot be provided at this time. Research and development efforts would need to focus on optimizing media composition, feeding strategies, and process parameters to establish a robust and high-yielding fermentation process.
Experimental Protocol: Cultivation of Saccharothrix sp. ST-888
The following is a generalized protocol for the cultivation of Saccharothrix sp. ST-888 based on available information. Optimization of these conditions is critical for maximizing this compound production.
4.2.1. Media Composition
-
Growth Medium: A vegetable juice-based medium has been reported for the production of this compound.[1][2] The specific composition of this medium is not detailed in the literature. A typical starting point for optimization could involve a base medium containing:
-
Vegetable juice (e.g., V8 juice)
-
A carbohydrate source (e.g., glucose, soluble starch)
-
A nitrogen source (e.g., yeast extract, peptone)
-
Trace elements solution
-
-
Maintenance Medium: For routine culture maintenance, a standard actinomycete medium such as ISP2 (Yeast Extract-Malt Extract Agar) can be utilized.
4.2.2. Culture Conditions
-
Temperature: 28-30°C
-
pH: 6.8-7.2
-
Aeration: High aeration is crucial for the growth of aerobic actinomycetes. This can be achieved through baffled flasks in shake culture or controlled sparging in a fermenter.
-
Agitation: 200-250 rpm in a shake flask incubator. In a fermenter, agitation should be optimized to ensure adequate mixing and oxygen transfer without causing excessive shear stress.
-
Inoculum Development: A multi-stage inoculum development process is recommended, starting from a slant or frozen vial to a series of seed flasks to ensure a healthy and abundant inoculum for the production fermenter.
-
Fermentation Duration: Typically 5-7 days, but the optimal harvest time should be determined by monitoring this compound production and biomass growth.
Downstream Processing and Isolation
The recovery and purification of this compound from the fermentation broth is a critical step in the overall production process.[10][11][12] this compound is an acidic and hydrophilic compound, which dictates the choice of purification methods.[1][2]
Purification Scheme
A general scheme for the isolation of this compound involves the following steps:
-
Cell Removal: Separation of the biomass from the fermentation broth through centrifugation or filtration.
-
Initial Purification: Application of the clarified broth to an ion-exchange chromatography column to capture the acidic this compound.
-
Desalting and Further Purification: Gel filtration chromatography to remove salts and other small molecule impurities.
-
Final Polishing: Ion-pair chromatography to achieve high purity this compound.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the fermentation and purification of this compound.
Caption: General workflow for this compound production and purification.
Conclusion and Future Perspectives
The fermentation of Saccharothrix sp. ST-888 presents a viable route for the production of the promising herbicide, this compound. While the biosynthetic pathway has been largely elucidated, significant opportunities exist for process optimization to improve fermentation titers and streamline downstream processing. Future research should focus on detailed media and process development to establish a scalable and economically viable production platform. Furthermore, metabolic engineering of Saccharothrix sp. ST-888, guided by the knowledge of the biosynthetic gene cluster, holds the potential to significantly enhance this compound yields. This technical guide serves as a foundational resource for researchers and professionals dedicated to advancing the development of this novel herbicidal agent.
References
- 1. This compound, a novel herbicidal antibiotic produced by Saccharothrix sp. ST-888. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel herbicidal antibiotic produced by Saccharothrix sp. ST-888. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of phosphonic acid natural products by mining the genomes of 10,000 actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Total synthesis of (+/-)-phosphonothrixin, a novel herbicidal antibiotic containing C-P bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Identification of the biosynthetic gene cluster for the herbicide this compound in Saccharothrix sp. ST-888 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Downstream processing (Chapter 9) - Basic Biotechnology [resolve.cambridge.org]
- 11. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 12. iipseries.org [iipseries.org]
A Technical Guide to the Spectroscopic Data of Phosphonothrixin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for Phosphonothrixin, a novel herbicidal antibiotic. The focus is on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, crucial for the structural elucidation and characterization of this unique natural product.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HR-MS) has been instrumental in identifying this compound and its biosynthetic intermediates. The compound is typically analyzed in negative ion mode.
| Compound | Ionization Mode | Observed m/z | Formula |
| This compound | [M-H]⁻ | 197.0220 | C₅H₁₁O₆P |
| DHPPA (Intermediate) | [M-H]⁻ | 155.0115 | Not specified |
| HOPPA (Intermediate) | [M-H]⁻ | 152.9958 | Not specified |
Nuclear Magnetic Resonance (NMR) Data
The structural determination of this compound, which possesses a distinctive C-P bond and an isoprene unit, was accomplished through various NMR techniques.[1] Key experiments include ³¹P NMR, ¹H-³¹P HMBC, and other 1D and 2D NMR analyses.[2]
While a complete list of ¹H and ¹³C chemical shifts is not fully detailed in the provided literature, the following summarizes the key NMR experiments and observations used for the characterization of this compound and its pathway intermediates.
| Experiment Type | Purpose and Observations |
| ³¹P NMR | Used for the detection and quantification of phosphonate compounds in extracts and enzymatic assays.[2][3][4] |
| ¹H-³¹P HMBC | Crucial for correlating phosphorus signals with specific protons in the molecule, aiding in the structural assignment of this compound and its intermediates.[2][3] |
| 1D & 2D ¹H, ¹³C NMR | Standard experiments (such as COSY, HSQC, HMBC) were used for the complete structural elucidation of the carbon skeleton and proton environments.[2] |
An unusual characteristic observed was the rapid proton-deuterium (H-D) exchange of the methyl ketone unit of this compound when dissolved in D₂O.[1]
Experimental Protocols
The acquisition of spectroscopic data for this compound involves specific methodologies for sample preparation, instrumentation, and data analysis.
Sample Preparation for NMR and MS
For the analysis of this compound produced by bacterial strains like Kitasatospora sp. ST-888, the following steps are typical:
-
Culture broth is subjected to ion exchange chromatography and gel filtration to isolate the acidic and hydrophilic compound.[5]
-
For NMR analysis of enzymatic assays, high molecular weight materials such as proteins are removed using centrifugal filters (e.g., Amicon Ultra-0.5 with a 10 or 30 kDa cutoff).[6]
-
The purified or filtered samples are often dried and reconstituted in D₂O (10% v/v) which serves as the locking solvent for NMR spectroscopy.[2][6]
Mass Spectrometry (LC-HRMS)
-
Instrumentation : A Dionex Ultimate 3000 series HPLC system coupled with a Q-Exactive MS system (Thermo, Bremen, Germany) has been used.[6]
-
Data Acquisition : The system is operated under high-resolution conditions to obtain accurate mass measurements.[6]
-
Software : Xcalibur 4.1.31.9 software is utilized for both data acquisition and subsequent analysis.[6]
NMR Spectroscopy
-
Instrumentation :
-
Agilent DD2 600 MHz spectrometer equipped with a OneNMR probe (operating at 600 MHz for ¹H, 151 MHz for ¹³C, and 243 MHz for ³¹P).[2]
-
Bruker Avance Neo 400 MHz spectrometer with a 5 mm Prodigy Cryoprobe (400 MHz for ¹H and 162 MHz for ³¹P).[2]
-
Bruker Avance III 500 MHz spectrometer with a 5 mm cryoprobe BBFO for some HMBC and HSQC spectra.[6]
-
-
Referencing : Chemical shifts for ³¹P NMR are reported in δ (ppm) and are referenced to an external standard of 85% H₃PO₄.[6]
-
Software : Topspin 3.6.2 software has been used for data acquisition on Bruker instruments.[6]
Visualization of the this compound Biosynthetic Pathway
The biosynthesis of this compound involves several enzymatic steps, starting from the precursor PEP (phosphoenolpyruvate). The pathway includes key intermediates such as DHPPA (2,3-dihydroxypropylphosphonic acid) and HOPPA (3-hydroxy-2-oxopropylphosphonate).[7] The workflow from precursor to the final product is illustrated below.
Caption: Enzymatic conversion steps in this compound biosynthesis.
References
- 1. This compound, a novel herbicidal antibiotic produced by Saccharothrix sp. ST-888. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of phosphonic acid natural products by mining the genomes of 10,000 actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel herbicidal antibiotic produced by Saccharothrix sp. ST-888. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel Pathway for Biosynthesis of the Herbicidal Phosphonate Natural Product this compound Is Widespread in Actinobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Pathway for Biosynthesis of the Herbicidal Phosphonate Natural Product this compound Is Widespread in Actinobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ftx Gene Cluster and Phosphonothrixin Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ftx gene cluster and the biosynthetic pathway of phosphonothrixin, a natural product with notable herbicidal activity. This document consolidates current research findings, presenting detailed information on the genetic basis, enzymatic steps, and experimental methodologies used to elucidate this novel metabolic pathway. The information is intended to serve as a valuable resource for researchers in natural product biosynthesis, enzyme function, and the development of new agrochemicals.
Introduction to this compound and the ftx Gene Cluster
This compound is a phosphonate natural product first isolated from Saccharothrix sp. ST-888.[1] It possesses a unique branched five-carbon skeleton, a feature that suggests a novel biosynthetic origin.[2] Phosphonates are a class of natural products characterized by a stable carbon-phosphorus (C-P) bond, which often confers potent and specific biological activities by mimicking biological phosphates or carboxylates.
The biosynthesis of this compound is directed by a dedicated biosynthetic gene cluster (BGC), designated as the ftx gene cluster (also referred to as ptxB in some literature).[3][4] This cluster, organized as a putative 14-gene operon in Kitasatospora sp. ST-888, orchestrates a series of enzymatic reactions to construct the this compound molecule.[2] Understanding this pathway not only provides insights into the novel biochemistry of C-P bond metabolism but also opens avenues for the bioengineering of strains for enhanced production and the discovery of related compounds.[2]
The ftx Gene Cluster: Gene Functions and Protein Products
Bioinformatic analyses and subsequent biochemical characterization of the protein products have elucidated the probable function of most genes within the ftx cluster. The cluster encodes a suite of enzymes, including a phosphoenolpyruvate mutase, dehydrogenases, and unique thiamine pyrophosphate (TPP)-dependent enzymes.[2][4]
Table 1: Genes and Proposed Functions in the ftx Gene Cluster for this compound Biosynthesis
| Gene Designation | Homologous Protein (if applicable) | Proposed Function | Key Findings and Evidence |
| ftxA | - | Nonribosomal peptide synthetase (NRPS) component | Part of a putative NRPS system with FtxH and the N-terminal domain of FtxJ; likely involved in post-phosphonothrixin modification.[3] |
| ftxB | - | ATP-Grasp enzyme | Predicted to be involved in peptide bond formation, likely modifying this compound.[3] |
| ftxC | VlpC (64% identity) | Phosphatase | Homologous to VlpC in the valinophos pathway; proposed to dephosphorylate phosphonolactate-phosphate. |
| ftxD | PepM | Phosphoenolpyruvate mutase | Catalyzes the initial, thermodynamically unfavorable rearrangement of phosphoenolpyruvate (PEP) to phosphonopyruvate (PnPy).[4] |
| ftxEF | - | Heterodimeric TPP-dependent ketotransferase | An unusual enzyme that, in concert with FtxG, catalyzes the final C-C bond formation to produce this compound from HOPPA.[2] |
| ftxG | - | TPP-dependent acetolactate synthase | Provides the two-carbon unit for the final condensation step by decarboxylating pyruvate.[2][4] |
| ftxH | - | NRPS component | Part of the putative NRPS system for post-phosphonothrixin modification.[3] |
| ftxI | - | MbtH-like protein | Often found in NRPS gene clusters; likely plays a regulatory or accessory role. |
| ftxJ | - | Multidomain protein with phosphonopyruvate reductase activity | The C-terminal domain reduces PnPy to phosphonolactate (PnLac), providing the thermodynamic driving force for the initial PEP mutase reaction. The N-terminal adenylation domain is part of the putative NRPS.[3] |
| ftxK | - | DHPPA dehydrogenase | Catalyzes the NAD+-dependent oxidation of 2,3-dihydroxypropylphosphonic acid (DHPPA) to 3-hydroxy-2-oxopropylphosphonate (HOPPA).[2] |
| ftxL | VlpD (53% identity) | Kinase | Homologous to VlpD in the valinophos pathway; proposed to phosphorylate phosphonolactate. |
| ftxM | - | Dehydrogenase | Involved in the multi-step conversion of phosphonolactate to DHPPA. |
| ftxN | VlpE (54% identity) | Reductase | Homologous to VlpE in the valinophos pathway; involved in the reduction steps leading to DHPPA. |
Note: The gene nomenclature ftxA-N is used here as proposed by Circello et al. (2023) to conform with standard bacterial nomenclature.[3]
The this compound Biosynthetic Pathway
The biosynthesis of this compound is a multi-step enzymatic cascade. The early stages of the pathway, up to the formation of the intermediate 2,3-dihydroxypropylphosphonic acid (DHPPA), are shared with the biosynthetic pathway of another phosphonate natural product, valinophos.[2] This shared pathway provides the necessary thermodynamic pull for the energetically unfavorable initial reaction.
The key steps are as follows:
-
C-P Bond Formation: The pathway initiates with the conversion of phosphoenolpyruvate (PEP) to phosphonopyruvate (PnPy), catalyzed by the PEP mutase FtxD. This reaction is thermodynamically unfavorable.
-
Thermodynamic Driving Force: To drive the initial step, PnPy is immediately and exergonically reduced to phosphonolactate (PnLac) by the reductase domain of FtxJ.
-
Conversion to DHPPA: A series of reactions catalyzed by FtxL (kinase), FtxC (phosphatase), FtxM (dehydrogenase), and FtxN (reductase) convert PnLac to the key intermediate, (R)-2,3-dihydroxypropylphosphonic acid (DHPPA).
-
Oxidation of DHPPA: The pathway then diverges from valinophos biosynthesis. The dehydrogenase FtxK oxidizes DHPPA to 3-hydroxy-2-oxopropylphosphonate (HOPPA).[2]
-
Final C-C Bond Formation: The final and most remarkable step is the formation of the branched carbon skeleton. FtxG, a TPP-dependent acetolactate synthase, decarboxylates pyruvate. The resulting two-carbon unit is then transferred to HOPPA by the novel heterodimeric TPP-dependent ketotransferase FtxEF to form this compound.[2][4]
Caption: The biosynthetic pathway for this compound.
Quantitative Data Summary
While comprehensive kinetic data for all enzymes in the pathway are not yet available, studies have provided some quantitative insights into the system. The following table summarizes available data from the literature.
Table 2: Summary of Quantitative Data for this compound Biosynthesis
| Parameter | Value | Organism/Enzyme | Reference |
| Sequence Identity (FtxC vs. VlpC) | 64% | K. sp. ST-888 vs. S. durhamensis | |
| Sequence Identity (FtxL vs. VlpD) | 53% | K. sp. ST-888 vs. S. durhamensis | |
| Sequence Identity (FtxN vs. VlpE) | 54% | K. sp. ST-888 vs. S. durhamensis | |
| Sequence Identity (FtxEF from K. sp. NRRL F-6131 vs. K. sp ST-888) | ~90% | K. sp. NRRL F-6131 vs. K. sp ST-888 | [4] |
| This compound Production | Detected | K. sp. ST-888, K. sp. NRRL F-6131 | |
| DHPPA Intermediate Accumulation | Detected | K. sp. ST-888, K. sp. NRRL F-6131 |
Further research is required to fully characterize the kinetic parameters (e.g., K_m, k_cat, V_max) of each Ftx enzyme to enable detailed metabolic modeling and engineering.
Experimental Protocols
The elucidation of the this compound pathway has relied on a combination of bioinformatics, heterologous expression, protein purification, in vitro enzymatic assays, and analytical chemistry. Below are detailed methodologies for key experiments.
This protocol describes the general workflow for expressing the entire ftx gene cluster in a heterologous host, such as Streptomyces albus, to confirm its role in this compound production.
-
Vector Construction: The entire ftx gene cluster (containing ftxA-N) is amplified from the genomic DNA of Kitasatospora sp. ST-888. The amplified cluster is then cloned into an integrative expression vector suitable for Streptomyces, such as a derivative of pSET152.
-
Host Transformation: The resulting expression plasmid is introduced into a suitable heterologous host, like S. albus J1074, via intergeneric conjugation with an appropriate E. coli donor strain (e.g., ET12567/pUZ8002).
-
Culture and Fermentation: Transformants are selected on appropriate antibiotic-containing media. For production, a seed culture is grown in a suitable medium (e.g., TSB) and then used to inoculate a production medium (e.g., ISP4). The culture is incubated for 5-7 days at 28-30°C with shaking.
-
Extraction and Analysis: The culture broth is harvested, and the supernatant is extracted with an organic solvent (e.g., ethyl acetate) or passed over a solid-phase extraction column. The extract is concentrated and analyzed for the presence of this compound using LC-HRMS and NMR.
This protocol details the enzymatic assay for FtxK, the DHPPA dehydrogenase.
-
Protein Expression and Purification: The ftxK gene is cloned into an E. coli expression vector (e.g., pET vector) with a His-tag. The protein is overexpressed in an E. coli strain like BL21(DE3) by induction with IPTG. The cells are lysed, and the His-tagged FtxK is purified using nickel-affinity chromatography.
-
Enzyme Assay: The activity of FtxK is measured by monitoring the reduction of NAD+ to NADH at 340 nm. A typical reaction mixture contains:
-
HEPES buffer (50 mM, pH 8.0)
-
DHPPA (substrate, 1-5 mM)
-
NAD+ (cofactor, 2 mM)
-
Purified FtxK enzyme (1-5 µM)
-
-
Data Analysis: The initial rate of NADH production is measured. Control reactions lacking the enzyme or the substrate are run in parallel to account for any background signal. The reaction product, HOPPA, can be confirmed by LC-HRMS analysis of the reaction mixture.
-
Sample Preparation: Culture supernatants or enzyme assay mixtures are prepared for analysis. For complex mixtures, solid-phase extraction (SPE) may be used for sample cleanup and concentration.
-
LC-HRMS Analysis: Samples are analyzed on a high-performance liquid chromatography system coupled to a high-resolution mass spectrometer.
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, often with a modifier like formic acid, is employed.
-
MS Detection: The mass spectrometer is operated in negative ion mode to detect the deprotonated molecular ions of this compound, DHPPA, and other phosphonate intermediates. High-resolution accurate mass data is used to confirm the elemental composition.
-
-
NMR Analysis: For structural confirmation and identification of intermediates, samples (particularly from scaled-up cultures or purified compounds) are analyzed by Nuclear Magnetic Resonance spectroscopy.
-
¹H and ¹³C NMR: Provide information on the carbon-hydrogen framework of the molecule.
-
³¹P NMR: Is crucial for observing the phosphorus-containing compounds. This compound and its intermediates will show characteristic chemical shifts in the ³¹P spectrum.
-
2D NMR (e.g., HMBC, HSQC): Used to establish connectivity within the molecules and for definitive structure elucidation.
-
Caption: Workflow for Ftx protein characterization.
Conclusion and Future Outlook
The elucidation of the this compound biosynthetic pathway has revealed a fascinating example of metabolic innovation, particularly in the sharing of an early pathway with another natural product and the evolution of a unique two-enzyme system for C-C bond formation. The work provides a solid foundation for future research in several areas:
-
Enzyme Mechanism: Detailed kinetic and structural studies of the Ftx enzymes, especially the novel FtxEF/FtxG system, will provide fundamental insights into their catalytic mechanisms.
-
Metabolic Engineering: With the complete gene cluster identified, there are opportunities to engineer the host strains for improved titers of this compound. This could involve promoter engineering, precursor supply optimization, and knockout of competing pathways.
-
Natural Product Discovery: The ftx gene cluster is widespread in Actinobacteria, suggesting that a diversity of this compound-like molecules may be awaiting discovery.[2] Genome mining efforts guided by the ftx BGC could uncover novel phosphonates with potentially new or improved biological activities.
-
Uncharacterized Genes: The functions of ftxA, ftxB, ftxH, and ftxI are not yet experimentally confirmed but are predicted to modify this compound, possibly by adding amino acid moieties.[3] Characterizing these final steps could reveal new bioactive derivatives of this compound.
This technical guide serves as a starting point for researchers looking to build upon the existing knowledge of this compound biosynthesis, with the ultimate goal of leveraging this natural pathway for applications in agriculture and biotechnology.
References
- 1. ftp.soest.hawaii.edu [ftp.soest.hawaii.edu]
- 2. A Novel Pathway for Biosynthesis of the Herbicidal Phosphonate Natural Product this compound Is Widespread in Actinobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Pathway for Biosynthesis of the Herbicidal Phosphonate Natural Product this compound Is Widespread in Actinobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Phosphonothrixin: A Technical Guide to its Potential Agricultural Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phosphonothrixin, a naturally occurring phosphonate produced by the soil bacterium Saccharothrix sp. ST-888, has emerged as a promising herbicidal compound with a novel mode of action.[1] This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its potential applications in agriculture. It consolidates available quantitative data on its herbicidal efficacy, details its unique mechanism of action through the inhibition of the riboflavin biosynthesis pathway, and presents adaptable experimental protocols for its evaluation. Furthermore, this document addresses the critical aspects of its environmental fate and toxicity to non-target organisms, based on available information for this compound and analogous phosphonate herbicides. The information is intended to serve as a foundational resource for researchers and professionals engaged in the development of new and sustainable weed management strategies.
Introduction
The relentless evolution of herbicide-resistant weeds presents a significant challenge to global food security, necessitating the discovery and development of herbicides with new molecular targets.[1] Natural products from microorganisms are a rich and underexplored source of novel phytotoxic compounds.[1] this compound, a phosphonate natural product, demonstrates broad-spectrum herbicidal activity, inducing chlorosis in both gramineous and broadleaf weeds.[1] Its unique branched carbon skeleton and its distinct mode of action make it a compelling candidate for the development of a new class of herbicides.[1] This guide aims to provide an in-depth technical resource on the agricultural potential of this compound.
Herbicidal Activity and Efficacy
This compound exhibits post-emergence herbicidal activity against a broad spectrum of agronomically important weeds. Greenhouse studies have demonstrated its efficacy at various application rates, leading to a distinct bleaching phenotype in affected plants.[2] However, it is important to note that at the tested rates, this compound has shown a lack of crop selectivity.[2]
Table 1: Greenhouse Efficacy of Post-Emergence this compound Application
| Weed Species | 80 g/ha | 320 g/ha | 1280 g/ha | 5120 g/ha |
| Alopecurus myosuroides (Black-grass) | - | 1 | 4 | 5 |
| Avena fatua (Wild oat) | - | - | 3 | 5 |
| Lolium multiflorum (Italian ryegrass) | - | 1 | 4 | 5 |
| Setaria faberi (Giant foxtail) | - | 2 | 5 | 5 |
| Abutilon theophrasti (Velvetleaf) | - | 2 | 5 | 5 |
| Amaranthus retroflexus (Redroot pigweed) | - | 2 | 5 | 5 |
| Ambrosia artemisiifolia (Common ragweed) | - | 1 | 4 | 5 |
| Chenopodium album (Common lambsquarters) | - | 2 | 5 | 5 |
| Galium aparine (Cleavers) | - | 2 | 5 | 5 |
| Ipomoea hederacea (Ivyleaf morningglory) | - | 2 | 5 | 5 |
| Matricaria chamomilla (Wild chamomile) | - | 1 | 4 | 5 |
| Polygonum convolvulus (Wild buckwheat) | - | 2 | 5 | 5 |
| Solanum nigrum (Black nightshade) | - | 2 | 5 | 5 |
| Viola arvensis (Field pansy) | - | 1 | 4 | 5 |
Rating scale: '5' = > 90% inhibition, '4' = 80–90% inhibition, '3' = 60–79% inhibition, '2' = 40–59% inhibition, '1' = 20–39% inhibition and '−' = < 20% inhibition.[3] Data adapted from a greenhouse study. Field performance may vary.
Mode of Action: Inhibition of Riboflavin Biosynthesis
This compound represents a new class of herbicides with a novel mode of action, targeting the biosynthesis of riboflavin (vitamin B2).[4] Specifically, it acts as a competitive inhibitor of L-3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS), a key enzyme in this pathway.[2]
Table 2: Inhibition Constants of this compound against DHBPS
| Enzyme Source | Inhibition Constant | Value |
| Arabidopsis thaliana (AtDHBPS) | Ki | 16.6 ± 5.0 μM |
| Zymoseptoria tritici (ZtDHBPS) | IC50 | 19 μM |
Data from in vitro enzyme inhibition assays.[2]
The inhibition of DHBPS disrupts the production of riboflavin, a precursor to the essential coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD).[5] These flavocoenzymes are critical for a wide range of metabolic processes, including cellular respiration, fatty acid oxidation, and the tricarboxylic acid (TCA) cycle.[6]
Proposed Signaling Pathway for Herbicidal Action
The inhibition of riboflavin biosynthesis by this compound initiates a cascade of events leading to plant death. The primary symptom observed is chlorosis, or yellowing of the leaves, which is a consequence of chlorophyll degradation.[2]
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
Detailed, standardized protocols for testing this compound are crucial for reproducible and comparable results. The following sections provide adaptable methodologies for key experiments.
Post-Emergence Herbicidal Efficacy in a Greenhouse Setting
This protocol is adapted from general guidelines for herbicide efficacy testing and can be tailored for this compound evaluation.[6][7]
Objective: To determine the dose-dependent efficacy of this compound on various weed species.
Materials:
-
Seeds of target weed species and, if applicable, crop species.
-
Pots or trays filled with a standardized potting mix.
-
Greenhouse or growth chamber with controlled environmental conditions (temperature, light, humidity).
-
Precision bench sprayer.
-
This compound stock solution.
-
Appropriate adjuvants as recommended for phosphonate herbicides.
Procedure:
-
Plant Preparation:
-
Sow seeds of each weed species in individual pots or trays.
-
Grow plants in the greenhouse to the 2-3 leaf stage (BBCH growth stage 12-13).[6]
-
Ensure uniform growth and health of the plants before treatment.
-
-
Herbicide Application:
-
Prepare a series of this compound dilutions to achieve the desired application rates (e.g., 80, 320, 1280, 5120 g/ha).
-
Include a control group treated only with water and adjuvant.
-
Calibrate the bench sprayer to deliver a consistent volume.
-
Apply the herbicide solutions evenly to the foliage of the plants.
-
-
Post-Treatment Care and Evaluation:
-
Return the treated plants to the greenhouse and maintain optimal growing conditions.
-
Visually assess the plants at regular intervals (e.g., 7, 14, and 21 days after treatment).
-
Record data on phytotoxicity, including chlorosis, necrosis, and stunting, using a standardized rating scale (e.g., 0-100%, where 100% is complete plant death).
-
At the end of the experiment, harvest the above-ground biomass, dry it in an oven, and weigh it to determine the growth reduction (GR50).
-
References
- 1. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Riboflavin Biosynthesis — Department of Plant Physiology [biologie.hu-berlin.de]
- 6. Riboflavin integrates cellular energetics and cell cycle to regulate maize seed development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Considerations for Postemergence Herbicides [extension.sdstate.edu]
Methodological & Application
Total Synthesis Protocol for (+/-)-Phosphonothrixin: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphonothrixin is a naturally occurring phosphonate with notable herbicidal activity. Its unique structure, featuring a C-P bond, has attracted interest from the scientific community for its potential as a lead compound in the development of new agrochemicals. This document provides a detailed protocol for the total synthesis of racemic (+/-)-phosphonothrixin, based on the efficient six-step synthesis developed by Nakamura and colleagues. The protocol outlines the necessary reagents, reaction conditions, and purification methods for each synthetic step. Additionally, quantitative data is summarized in tabular format for clarity, and a workflow diagram is provided to visualize the synthetic pathway.
Introduction
This compound, a metabolite isolated from Saccharothrix sp. ST-888, exhibits significant herbicidal properties. The presence of a stable carbon-phosphorus bond is a key feature of its molecular architecture and is believed to be crucial for its biological activity. The total synthesis of this compound not only provides a means to access this molecule for further biological evaluation but also opens avenues for the synthesis of analogs with potentially improved properties. The following protocol details a well-established route for the laboratory-scale synthesis of (+/-)-phosphonothrixin.
Synthetic Workflow
The total synthesis of (+/-)-phosphonothrixin can be accomplished in six steps starting from methyl (bromomethyl)acrylate. The overall workflow is depicted in the following diagram.
Caption: Overall workflow for the total synthesis of (+/-)-phosphonothrixin.
Experimental Protocols
Step 1: Synthesis of Dimethyl (2-(2-methoxycarbonyl)allyl)phosphonate
This step involves the reaction of methyl (bromomethyl)acrylate with triethyl phosphite in an Arbuzov reaction to form the corresponding phosphonate.
Methodology:
-
A solution of methyl (bromomethyl)acrylate in a suitable solvent (e.g., toluene) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Triethyl phosphite is added to the solution.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent and excess reagents are removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel.
| Parameter | Value |
| Reactants | Methyl (bromomethyl)acrylate, Triethyl phosphite |
| Solvent | Toluene |
| Temperature | Reflux |
| Reaction Time | Several hours |
| Purification | Vacuum distillation or Column chromatography |
Step 2: Synthesis of Dimethyl (2-(hydroxymethyl)allyl)phosphonate
The ester group of the phosphonate intermediate is selectively reduced to a primary alcohol using diisobutylaluminium hydride (DIBAL-H).
Methodology:
-
Dimethyl (2-(2-methoxycarbonyl)allyl)phosphonate is dissolved in an anhydrous solvent (e.g., dichloromethane or toluene) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
A solution of DIBAL-H in a suitable solvent (e.g., hexanes or toluene) is added dropwise to the cooled solution while maintaining the temperature at -78 °C.
-
The reaction is stirred at -78 °C for a specified period.
-
The reaction is quenched by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
The mixture is allowed to warm to room temperature and stirred until two clear layers are formed.
-
The layers are separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
| Parameter | Value |
| Reactant | Dimethyl (2-(2-methoxycarbonyl)allyl)phosphonate |
| Reagent | Diisobutylaluminium hydride (DIBAL-H) |
| Solvent | Anhydrous Dichloromethane or Toluene |
| Temperature | -78 °C |
| Reaction Time | 1-2 hours |
| Work-up | Quenching with Methanol and Rochelle's salt solution |
| Purification | Column chromatography |
Step 3: Synthesis of Dimethyl (2-formylallyl)phosphonate
The primary alcohol is oxidized to the corresponding aldehyde using a Swern oxidation.
Methodology:
-
In a flame-dried, three-necked flask under an inert atmosphere, oxalyl chloride is dissolved in anhydrous dichloromethane and cooled to -78 °C.
-
A solution of dimethyl sulfoxide (DMSO) in anhydrous dichloromethane is added dropwise to the oxalyl chloride solution.
-
After stirring for a short period, a solution of dimethyl (2-(hydroxymethyl)allyl)phosphonate in anhydrous dichloromethane is added dropwise.
-
The reaction mixture is stirred at -78 °C for a specified time.
-
Triethylamine is added dropwise, and the reaction mixture is allowed to warm to room temperature.
-
Water is added to quench the reaction, and the layers are separated.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude aldehyde is typically used in the next step without further purification.
| Parameter | Value |
| Reactant | Dimethyl (2-(hydroxymethyl)allyl)phosphonate |
| Reagents | Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine |
| Solvent | Anhydrous Dichloromethane |
| Temperature | -78 °C to room temperature |
| Reaction Time | 1-2 hours |
| Work-up | Aqueous work-up |
| Purification | Used directly in the next step |
Step 4: Synthesis of Diethyl 2-methyl-3-((dimethoxyphosphoryl)methyl)but-2-enoate
A Horner-Wadsworth-Emmons reaction is employed to couple the aldehyde with a phosphonate ylide, forming an α,β-unsaturated ester.
Methodology:
-
In a flame-dried flask under an inert atmosphere, a strong base such as sodium hydride is suspended in an anhydrous solvent (e.g., tetrahydrofuran).
-
A solution of triethyl 2-phosphonopropionate in the same anhydrous solvent is added dropwise at 0 °C.
-
The mixture is stirred at room temperature until the evolution of hydrogen gas ceases.
-
The resulting solution of the phosphonate ylide is cooled to 0 °C.
-
A solution of dimethyl (2-formylallyl)phosphonate in the same anhydrous solvent is added dropwise.
-
The reaction is stirred at room temperature until completion (monitored by TLC).
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
| Parameter | Value |
| Reactants | Dimethyl (2-formylallyl)phosphonate, Triethyl 2-phosphonopropionate |
| Base | Sodium hydride |
| Solvent | Anhydrous Tetrahydrofuran |
| Temperature | 0 °C to room temperature |
| Reaction Time | Several hours |
| Work-up | Quenching with saturated aqueous NH4Cl |
| Purification | Column chromatography |
Step 5: Synthesis of 2-Methyl-3-(phosphonomethyl)but-2-enoic acid
The ester groups of the phosphonate and the carboxylate are hydrolyzed under basic conditions.
Methodology:
-
The diethyl ester is dissolved in a mixture of a suitable solvent (e.g., methanol or ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).
-
The reaction mixture is heated to reflux for several hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with a strong acid (e.g., hydrochloric acid).
-
The aqueous solution is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude diacid.
| Parameter | Value |
| Reactant | Diethyl 2-methyl-3-((dimethoxyphosphoryl)methyl)but-2-enoate |
| Reagent | Sodium hydroxide or Potassium hydroxide |
| Solvent | Methanol or Ethanol and Water |
| Temperature | Reflux |
| Reaction Time | Several hours |
| Work-up | Acidification and extraction |
| Purification | Used directly in the next step |
Step 6: Synthesis of (+/-)-Phosphonothrixin
The final step involves the deprotection of the phosphonate esters to yield the target molecule.
Methodology:
-
The crude diacid from the previous step is dissolved in an anhydrous solvent (e.g., dichloromethane).
-
Bromotrimethylsilane (TMSBr) is added to the solution at room temperature.
-
The reaction mixture is stirred for several hours.
-
The solvent and excess TMSBr are removed under reduced pressure.
-
The residue is treated with methanol to hydrolyze the silyl esters.
-
The solvent is removed under reduced pressure to yield crude (+/-)-phosphonothrixin.
-
The final product can be purified by recrystallization or chromatography.
| Parameter | Value |
| Reactant | 2-Methyl-3-(phosphonomethyl)but-2-enoic acid |
| Reagent | Bromotrimethylsilane (TMSBr) |
| Solvent | Anhydrous Dichloromethane, Methanol |
| Temperature | Room temperature |
| Reaction Time | Several hours |
| Work-up | Evaporation and treatment with methanol |
| Purification | Recrystallization or Chromatography |
Quantitative Data Summary
| Step | Intermediate | Starting Material | Reagents | Yield (%) |
| 1 | Dimethyl (2-(2-methoxycarbonyl)allyl)phosphonate | Methyl (bromomethyl)acrylate | Triethyl phosphite | ~70-80% |
| 2 | Dimethyl (2-(hydroxymethyl)allyl)phosphonate | Step 1 Product | DIBAL-H | ~85-95% |
| 3 | Dimethyl (2-formylallyl)phosphonate | Step 2 Product | Oxalyl chloride, DMSO, Et3N | ~90-95% (crude) |
| 4 | Diethyl 2-methyl-3-((dimethoxyphosphoryl)methyl)but-2-enoate | Step 3 Product | Triethyl 2-phosphonopropionate, NaH | ~60-70% |
| 5 | 2-Methyl-3-(phosphonomethyl)but-2-enoic acid | Step 4 Product | NaOH or KOH | ~80-90% (crude) |
| 6 | (+/-)-Phosphonothrixin | Step 5 Product | TMSBr, Methanol | ~70-80% |
| Overall | ~15-20% |
Note: Yields are approximate and can vary based on experimental conditions and scale.
Conclusion
This application note provides a comprehensive and detailed protocol for the total synthesis of (+/-)-phosphonothrixin. By following these procedures, researchers can reliably produce this herbicidal natural product for further investigation. The provided workflow, experimental details, and quantitative data serve as a valuable resource for synthetic chemists and drug development professionals interested in phosphonate chemistry and the development of novel agrochemicals.
Enantioselective Synthesis of (S)-Phosphonothrixin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Phosphonothrixin is a naturally occurring phosphonate with significant herbicidal activity, first isolated from Saccharothrix sp. ST-888. Its unique structure, featuring a C-P bond, and its mode of action as an inhibitor of 3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS) in the riboflavin biosynthesis pathway, make it a compelling target for agrochemical research and development. The enantioselective synthesis of the biologically active (S)-enantiomer is crucial for detailed structure-activity relationship studies and the development of new herbicidal agents.
This document provides detailed application notes and protocols for the enantioselective synthesis of (S)-phosphonothrixin, based on a recently developed scalable and efficient method. The protocols are intended to provide researchers with a reproducible methodology for obtaining this valuable compound for further investigation.
Synthetic Strategy Overview
The presented enantioselective synthesis of (S)-phosphonothrixin is based on the work of Nakamura and Matsushima (2023), which outlines two distinct and efficient routes.[1][2] Both routes commence from a known racemic epoxy alcohol and utilize an enzymatic resolution step to establish the key stereocenter. The second-generation synthesis is highlighted as being more efficient in terms of overall yield and the number of steps.[1][2] A notable feature of this second route is the formation of a unique cyclic phosphonate (phostone) intermediate.[1][2]
Key Features of the Synthesis:
-
Enantioselective Step: Enzymatic resolution of a racemic epoxy alcohol.[1][2]
-
Scalability: The synthesis is designed to be scalable, allowing for the production of gram-scale quantities of (S)-phosphonothrixin.[2]
-
Efficiency: The second-generation synthesis boasts a 15% overall yield in just 7 steps.[1][2]
Experimental Workflows
The following diagrams illustrate the two synthetic routes for the enantioselective synthesis of (S)-phosphonothrixin.
First Generation Synthesis
Caption: First generation synthetic route to (S)-phosphonothrixin.
Second Generation Synthesis (More Efficient Route)
Caption: Second generation, more efficient synthetic route.
Quantitative Data Summary
The following tables summarize the quantitative data for the key steps in the second-generation synthesis of (S)-phosphonothrixin, as reported by Nakamura and Matsushima (2023).
Table 1: Yields of Synthetic Intermediates
| Step | Intermediate/Product | Starting Material | Yield (%) |
| 1. Enzymatic Resolution | (R)-Acetate | Racemic Epoxy Alcohol | 48 |
| 2. Hydrolysis | (S)-Epoxy Alcohol | (R)-Acetate | 95 |
| 3. Phosphonylation & Cyclization | Phostone Intermediate | (S)-Epoxy Alcohol | 75 |
| 4. Deprotection | (S)-Phosphonothrixin | Phostone Intermediate | 42 |
| Overall | (S)-Phosphonothrixin | Racemic Epoxy Alcohol | ~15 |
Table 2: Enantiomeric Excess (e.e.)
| Compound | Enantiomeric Excess (e.e.) (%) |
| (S)-Epoxy Alcohol | >99 |
| (S)-Phosphonothrixin | >99 |
Detailed Experimental Protocols
The following protocols are adapted from the second-generation synthesis described by Nakamura and Matsushima (2023).[1][2]
Protocol 1: Enzymatic Resolution of Racemic Epoxy Alcohol
Materials:
-
Racemic epoxy alcohol
-
Vinyl acetate
-
Lipase PS from Burkholderia cepacia
-
Diisopropyl ether
-
Celite
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of racemic epoxy alcohol (1.0 eq) in diisopropyl ether, add vinyl acetate (2.0 eq).
-
Add Lipase PS (e.g., 50 wt% of the epoxy alcohol).
-
Stir the mixture at room temperature and monitor the reaction progress by TLC.
-
Upon completion (typically when ~50% conversion is reached), filter the reaction mixture through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired (R)-acetate and the unreacted (S)-epoxy alcohol.
Protocol 2: Hydrolysis of (R)-Acetate
Materials:
-
(R)-Acetate
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of (R)-acetate (1.0 eq) in methanol, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding water.
-
Extract the aqueous layer with dichloromethane (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (S)-epoxy alcohol.
Protocol 3: Phosphonylation and Cyclization to Phostone Intermediate
Materials:
-
(S)-Epoxy alcohol
-
Tris(trimethylsilyl) phosphite (P(OTMS)₃)
-
Zinc iodide (ZnI₂)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of (S)-epoxy alcohol (1.0 eq) in dry toluene, add tris(trimethylsilyl) phosphite (1.5 eq).
-
Cool the mixture to 0 °C and add zinc iodide (0.1 eq).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by silica gel column chromatography to obtain the phostone intermediate.
Protocol 4: Deprotection to (S)-Phosphonothrixin
Materials:
-
Phostone intermediate
-
Bromotrimethylsilane (TMSBr)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Dowex 50WX8 resin (H⁺ form)
Procedure:
-
To a solution of the phostone intermediate (1.0 eq) in dry dichloromethane, add bromotrimethylsilane (5.0 eq) at 0 °C.
-
Stir the mixture at room temperature until the reaction is complete.
-
Concentrate the reaction mixture under reduced pressure.
-
Add methanol to the residue and stir for 1 hour.
-
Concentrate the mixture again under reduced pressure.
-
Dissolve the residue in water and treat with Dowex 50WX8 resin (H⁺ form).
-
Filter the resin and wash with water.
-
Lyophilize the filtrate to obtain pure (S)-phosphonothrixin.
Conclusion
The enantioselective synthesis of (S)-phosphonothrixin presented here, particularly the second-generation route, offers a practical and efficient method for obtaining this potent herbicidal agent. The detailed protocols and quantitative data provide a solid foundation for researchers to produce (S)-phosphonothrixin for further biological evaluation and as a lead compound for the development of novel herbicides. The formation of the unique phostone intermediate may also open avenues for the synthesis of other phosphonate-containing molecules.
References
Application Notes and Protocols for the Isolation and Purification of Phosphonothrixin from Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of Phosphonothrixin, a novel herbicidal antibiotic, from the fermentation broth of Saccharothrix sp. ST-888.[1]
Introduction
This compound is a natural product with herbicidal properties, produced by the actinomycete Saccharothrix sp. ST-888.[1] Its unique structure, featuring a C-P bond, and its biological activity make it a compound of interest for agricultural and pharmaceutical research.[2][3] The isolation of this compound from fermentation broth involves a multi-step purification process to separate it from other metabolites and media components. The compound is characterized as acidic and hydrophilic, properties that guide the selection of appropriate purification techniques.[1] This document outlines the key steps, from fermentation to final purification, providing detailed protocols to aid researchers in obtaining pure this compound for further study.
Data Presentation
The following tables provide a template for recording and presenting quantitative data throughout the purification process. Note: The values presented here are illustrative examples and should be replaced with experimental data.
Table 1: Fermentation Parameters and Yield
| Parameter | Value |
| Fermentation Volume | 10 L |
| Inoculum Size | 5% (v/v) |
| Fermentation Medium | Vegetable Juice Medium |
| Temperature | 28°C |
| pH | 7.0 |
| Duration | 7 days |
| Estimated Yield | 150 mg/L |
Table 2: Purification Summary
| Purification Step | Total Protein (mg) | Total Activity (units) | Specific Activity (units/mg) | Yield (%) | Purification Fold |
| Fermentation Broth | 50,000 | 1,500,000 | 30 | 100 | 1 |
| Ion Exchange Chromatography | 5,000 | 1,200,000 | 240 | 80 | 8 |
| Gel Filtration Chromatography | 500 | 900,000 | 1,800 | 60 | 60 |
| Ion-Pair Chromatography | 50 | 750,000 | 15,000 | 50 | 500 |
Experimental Protocols
Fermentation of Saccharothrix sp. ST-888
This protocol describes the cultivation of Saccharothrix sp. ST-888 for the production of this compound.
Materials:
-
Saccharothrix sp. ST-888 culture
-
Vegetable Juice Medium (e.g., V8 juice-based medium) or a suitable production medium such as SSY medium (20 g/L soybean powder, 10 g/L sucrose, 5 g/L soluble starch, 2 g/L yeast extract, 2 g/L protease peptone, 2 g/L NaCl, 1 g/L CaCO₃, 0.5 g/L MgSO₄·7H₂O, 0.5 g/L KH₂PO₄).[4]
-
Seed culture medium (e.g., ISP2 medium).[5]
-
Shaker incubator
-
Fermenter
Procedure:
-
Inoculum Preparation: Inoculate a loopful of Saccharothrix sp. ST-888 from a slant into a 250 mL flask containing 50 mL of seed culture medium. Incubate at 28°C for 48 hours on a rotary shaker at 150 rpm.[4]
-
Production Culture: Inoculate the production fermenter containing the vegetable juice medium with the seed culture (5% v/v).
-
Fermentation: Maintain the fermentation at 28°C with aeration and agitation for 5-7 days. Monitor pH and adjust as necessary to maintain it around 7.0.
-
Harvesting: After the fermentation period, harvest the broth by centrifugation to remove the biomass. The supernatant contains the crude this compound.
Ion Exchange Chromatography
This step aims to capture the acidic this compound from the clarified fermentation broth.
Materials:
-
Clarified fermentation broth
-
Strong Anion Exchange (SAX) resin (e.g., Dowex 1x8 or similar)
-
Chromatography column
-
Low pH buffer (e.g., 0.1 M Formic Acid)
-
High salt elution buffer (e.g., 1 M NaCl in the same buffer)
-
pH meter
Procedure:
-
Column Preparation: Pack a chromatography column with the SAX resin and equilibrate with 5-10 column volumes of the low pH buffer until the pH of the eluate matches the buffer.
-
Sample Loading: Adjust the pH of the clarified fermentation broth to the equilibration buffer pH. Load the sample onto the column at a slow flow rate.
-
Washing: Wash the column with 5-10 column volumes of the equilibration buffer to remove unbound and weakly bound impurities.
-
Elution: Elute the bound this compound using a linear gradient of the high salt elution buffer (e.g., 0-1 M NaCl over 10 column volumes).
-
Fraction Collection: Collect fractions and monitor for the presence of this compound using a suitable assay (e.g., herbicidal activity assay or HPLC).
-
Pooling: Pool the active fractions.
Gel Filtration Chromatography
This step separates molecules based on their size and is used to remove proteins and other larger or smaller molecules.
Materials:
-
Pooled fractions from ion exchange chromatography
-
Gel filtration resin with an appropriate fractionation range for small molecules (e.g., Sephadex G-25 or similar)
-
Chromatography column
-
Isocratic elution buffer (e.g., 0.1 M ammonium acetate)
Procedure:
-
Column Preparation: Pack the column with the gel filtration resin and equilibrate with at least 2 column volumes of the elution buffer.
-
Sample Concentration: Concentrate the pooled fractions from the previous step if necessary. The sample volume should be between 1-5% of the total column volume for optimal resolution.
-
Sample Loading: Carefully load the concentrated sample onto the top of the column.
-
Elution: Elute the sample with the isocratic elution buffer at a constant flow rate.
-
Fraction Collection: Collect fractions and monitor for this compound.
-
Pooling: Pool the active fractions.
Ion-Pair Chromatography
This is a high-resolution polishing step to achieve high purity this compound.
Materials:
-
Pooled fractions from gel filtration chromatography
-
Reversed-phase HPLC column (e.g., C18)
-
Mobile phase A: Aqueous buffer (e.g., 20 mM ammonium acetate, pH 5.0)
-
Mobile phase B: Acetonitrile or Methanol
-
Ion-pairing reagent (e.g., N,N-dimethylhexylamine or tetrabutylammonium bromide).[6][7]
-
HPLC system with a suitable detector (e.g., UV or MS)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phases containing the ion-pairing reagent at a suitable concentration (e.g., 5-10 mM).
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B).
-
Sample Injection: Inject the sample from the previous step.
-
Gradient Elution: Elute with a gradient of increasing organic solvent (Mobile phase B). For example, a linear gradient from 5% to 50% B over 30 minutes.
-
Detection and Fraction Collection: Monitor the elution profile and collect the peak corresponding to this compound.
-
Desalting and Lyophilization: Desalt the collected fractions if necessary and lyophilize to obtain pure this compound powder.
Visualizations
This compound Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for this compound Purification
Caption: Workflow for the isolation and purification of this compound.
References
- 1. This compound, a novel herbicidal antibiotic produced by Saccharothrix sp. ST-888. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis of (+/-)-phosphonothrixin, a novel herbicidal antibiotic containing C-P bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel herbicidal antibiotic produced by Saccharothrix sp. ST-888. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of the Fermentation Process of Actinomycete Strain Hhs.015T - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioresearch.ro [bioresearch.ro]
- 6. Development of an ion-pair liquid chromatography-high resolution mass spectrometry method for determination of organophosphate pesticide metabolites in large-scale biomonitoring studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of phosphonates in natural waters by ion-pair high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Phosphonothrixin in Soil Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphonothrixin is a naturally occurring herbicidal compound with a unique phosphonate structure, produced by soil-dwelling actinobacteria such as Saccharothrix sp. ST-888.[1][2] Its mode of action involves the inhibition of the riboflavin biosynthetic enzyme L-3,4-dihydroxy-2-butanone-4-phosphate synthase, presenting a novel target for herbicide development.[3] Given its potential agricultural applications and its production by soil microorganisms, robust methods for its detection and quantification in complex soil matrices are essential for environmental fate studies, biosynthesis research, and the development of this compound-based products.
These application notes provide detailed protocols for the extraction of this compound from soil samples, followed by its analysis using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
Quantitative data for this compound detection in soil is not widely published. The following table provides typical performance data for the analysis of other phosphonates (e.g., glyphosate and its metabolite AMPA) in soil using LC-MS/MS, which can be considered as target validation parameters for the methods described herein.
| Parameter | Glyphosate | AMPA | Target for this compound |
| Method Reporting Level (MRL) in Soil | 0.37 mg/kg | 0.61 mg/kg | < 1 mg/kg |
| Extraction Efficiency | >80% | >80% | >80% |
| Linear Range | 0.5 - 4.0 µg/g | 0.5 - 4.0 µg/g | 0.1 - 10 µg/g |
| Precision (RSD) | ≤8% | ≤8% | <15% |
Data for Glyphosate and AMPA are derived from existing literature on phosphonate herbicide analysis in soil.[4] These values serve as a benchmark for the expected performance of a validated this compound detection method.
Signaling Pathways and Workflows
This compound Biosynthetic Pathway
The biosynthesis of this compound in Saccharothrix sp. ST-888 begins with phosphoenolpyruvate (PEP). A series of enzymatic reactions, catalyzed by proteins encoded by the ftx gene cluster, leads to the formation of this compound.[5][6][7][8][9] Key intermediates in this pathway include phosphonopyruvate (PnPy), 2,3-dihydroxypropylphosphonic acid (DHPPA), and 3-hydroxy-2-oxopropylphosphonate (HOPPA).[5][9]
Caption: Biosynthesis of this compound from PEP.
Experimental Workflow for this compound Detection in Soil
The overall workflow for detecting this compound in soil involves sample collection and preparation, extraction of the analyte from the soil matrix, cleanup of the extract, and subsequent analysis by LC-MS/MS for quantification or NMR for structural confirmation.
Caption: Workflow for this compound detection in soil.
Experimental Protocols
Protocol 1: Extraction of this compound from Soil
This protocol is adapted from methods for extracting polar herbicides and phosphonates from soil.[4][5][8] It utilizes Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), which is efficient for such analytes.
Materials:
-
Soil sample, air-dried and sieved (<2 mm)
-
Diatomaceous earth or sand
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Extraction solvent: Water:Methanol (1:1, v/v)
-
PLE system (e.g., ASE system)
-
Extraction cells
-
Cellulose filters
-
Collection vials
-
Centrifuge
Procedure:
-
Sample Preparation: Weigh 10 g of the prepared soil sample and mix it with an equal amount of diatomaceous earth.
-
Cell Loading: Place a cellulose filter at the bottom of the PLE extraction cell. Load the soil-diatomaceous earth mixture into the cell. Fill any void space with additional diatomaceous earth.
-
PLE Parameters: Set the following parameters on the PLE system (these may need optimization for your specific soil type):
-
Solvent: Water:Methanol (1:1, v/v)
-
Temperature: 80 °C
-
Pressure: 1500 psi
-
Static Time: 10 minutes
-
Static Cycles: 2
-
Flush Volume: 60% of cell volume
-
Purge Time: 120 seconds
-
-
Extraction: Run the extraction cycle. The extract will be collected in a glass vial.
-
Post-Extraction:
-
Transfer the collected extract to a centrifuge tube.
-
Centrifuge at 4000 rpm for 15 minutes to pellet any suspended particles.
-
Carefully collect the supernatant. This is the crude extract.
-
-
Cleanup: The crude extract may require cleanup before analysis to remove interfering matrix components. Proceed to Protocol 2.
Protocol 2: Solid Phase Extraction (SPE) Cleanup
This cleanup step is crucial for removing matrix components that can interfere with LC-MS/MS analysis. A cation exchange resin is used to retain this compound while allowing other compounds to pass through.[10]
Materials:
-
Crude soil extract from Protocol 1
-
Strong cation exchange (SCX) SPE cartridges (e.g., 500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ammonium hydroxide solution (5% in methanol)
-
SPE vacuum manifold
-
Collection tubes
Procedure:
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the SCX cartridge.
-
Pass 5 mL of water through the cartridge. Do not let the cartridge dry out.
-
-
Sample Loading: Load the crude soil extract onto the conditioned cartridge.
-
Washing:
-
Wash the cartridge with 5 mL of water to remove unretained compounds.
-
Wash the cartridge with 5 mL of methanol to remove less polar interferences.
-
-
Elution: Elute the this compound from the cartridge with 10 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis (e.g., 90:10 acetonitrile:water).
-
Protocol 3: LC-MS/MS Analysis of this compound
This method uses Hydrophilic Interaction Chromatography (HILIC) for the separation of the polar this compound, coupled with tandem mass spectrometry for sensitive and selective detection.[11]
Instrumentation and Columns:
-
Liquid chromatograph coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
LC Conditions:
-
Mobile Phase A: 10 mM Ammonium formate in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 90% B
-
1-8 min: Linear gradient to 50% B
-
8-10 min: Hold at 50% B
-
10.1-12 min: Return to 90% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
MS/MS Conditions (Negative ESI Mode):
-
Ion Source: Electrospray Ionization (ESI), negative mode
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
MRM Transitions: (To be determined using a this compound standard)
-
Precursor Ion (m/z): 197.02 (for [M-H]⁻)
-
Product Ions: Specific fragment ions to be identified for quantification and confirmation.
-
Protocol 4: NMR Sample Preparation and Analysis
NMR is used for structural confirmation of this compound, especially when isolated from a new source or for metabolism studies. ³¹P NMR is particularly useful for detecting phosphonates.[5][12]
Materials:
-
Purified this compound extract (a more rigorous purification than for LC-MS may be needed)
-
Deuterated solvent (e.g., D₂O or Methanol-d₄)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Ensure the sample is free of particulate matter by filtering.
-
Dissolve 5-20 mg of the purified extract in 0.6 mL of a suitable deuterated solvent (D₂O is often used for polar phosphonates).
-
Transfer the solution to a clean NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H spectrum to assess the overall purity and structure.
-
Acquire a ³¹P spectrum. Phosphonates typically show a distinct signal in a specific region of the ³¹P NMR spectrum.
-
For detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed. The ¹H-³¹P HMBC experiment is particularly useful for correlating phosphorus signals with nearby protons.[5]
-
Conclusion
The protocols outlined provide a comprehensive framework for the extraction, detection, and quantification of this compound in soil samples. The combination of efficient extraction with sensitive and selective analytical techniques like LC-MS/MS and NMR spectroscopy is crucial for advancing research into this promising natural herbicide. Method validation, including determination of recovery, linearity, limits of detection, and precision, should be performed in the specific soil matrix of interest to ensure data quality.
References
- 1. A Novel Pathway for Biosynthesis of the Herbicidal Phosphonate Natural Product this compound Is Widespread in Actinobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel herbicidal antibiotic produced by Saccharothrix sp. ST-888. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sites.bu.edu [sites.bu.edu]
- 4. Simplified analysis of glyphosate and aminomethylphosphonic acid in water, vegetation and soil by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. Supplementary data on rapid sample clean-up procedure of aminophosphonates for LC/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. pse.agriculturejournals.cz [pse.agriculturejournals.cz]
Application Notes and Protocols for Testing the Herbicidal Activity of Phosphonothrixin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for testing the herbicidal activity of Phosphonothrixin, a natural phytotoxin with a novel mode of action. This compound is a competitive inhibitor of L-3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS), a key enzyme in the riboflavin (vitamin B2) biosynthesis pathway in plants.[1][2][3] This document outlines both in vivo and in vitro methods to assess its efficacy, presenting data in a structured format and visualizing experimental workflows and the targeted signaling pathway.
Data Presentation
The herbicidal activity of this compound has been evaluated in post-emergence applications on a variety of weed species. The results are summarized in the table below, using a rating scale where '5' indicates over 90% inhibition and '-' indicates less than 20% inhibition.[4]
Table 1: Post-Emergence Herbicidal Activity of this compound on Various Weed Species [4]
| Weed Species (Abbreviation) | 80 g/ha | 320 g/ha | 1280 g/ha | 5120 g/ha |
| Abutilon theophrasti (ABUTH) | - | 1 | 3 | 5 |
| Alopecurus myosuroides (ALOMY) | - | 2 | 4 | 5 |
| Amaranthus retroflexus (AMARE) | - | 1 | 4 | 5 |
| Avena fatua (AVEFA) | - | 2 | 4 | 5 |
| Brassica napus (BRSNW) | 1 | 3 | 5 | 5 |
| Cyperus esculentus (CYPES) | - | - | 2 | 4 |
| Echinochloa crus-galli (ECHCG) | - | 2 | 4 | 5 |
| Lolium multiflorum (LOLMU) | - | 2 | 4 | 5 |
| Matricaria inodora (MATIN) | - | 1 | 3 | 5 |
| Oryza sativa (ORYSA) | - | 1 | 3 | 5 |
| Pharbitis purpurea (PHBPU) | 1 | 3 | 5 | 5 |
| Polygonum convolvulus (POLCO) | - | 1 | 3 | 5 |
| Setaria viridis (SETVI) | - | 2 | 4 | 5 |
| Stellaria media (STEME) | 1 | 3 | 5 | 5 |
| Triticum aestivum (TRZAS) | - | 1 | 3 | 5 |
| Veronica persica (VERPE) | - | 1 | 3 | 5 |
| Viola tricolor (VIOTR) | 1 | 3 | 5 | 5 |
| Zea mays (ZEAMX) | - | 1 | 3 | 5 |
Rating Scale:
-
5: > 90% inhibition
-
4: 80–90% inhibition
-
3: 60–79% inhibition
-
2: 40–59% inhibition
-
1: 20–39% inhibition
-
-: < 20% inhibition
Biochemical assays have identified this compound as a competitive inhibitor of DHBPS with an IC50 value of 58 ± 11 μM and a Ki value of 16.6 ± 5.0 μM.[2]
Experimental Protocols
In Vivo Post-Emergence Herbicidal Activity Assay
This protocol is adapted from standard greenhouse testing procedures for herbicides and specific studies on this compound.
Objective: To evaluate the post-emergence herbicidal efficacy of this compound on target weed species.
Materials:
-
Seeds of target weed species (e.g., Arabidopsis thaliana, Lolium multiflorum, Amaranthus retroflexus).
-
Potting mix (e.g., sandy loam soil).
-
Pots (e.g., 10 cm diameter).
-
This compound.
-
Solvent for stock solution (e.g., water with a suitable surfactant).
-
Spray chamber calibrated to deliver a consistent volume.
-
Greenhouse with controlled environment (temperature, light, humidity).
-
Balance, weigh boats, flasks, and pipettes.
Procedure:
-
Plant Preparation:
-
Fill pots with potting mix and sow seeds of the target weed species at an appropriate depth.
-
Water the pots and place them in a greenhouse under optimal growth conditions (e.g., 22-25°C day / 16-18°C night, 16-hour photoperiod, 50-70% relative humidity).
-
Allow plants to grow to the 2-4 true leaf stage.
-
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of dilutions to achieve the desired application rates (e.g., 80, 320, 1280, 5120 g/ha). Include a control group treated with the solvent and surfactant only.
-
-
Herbicide Application:
-
Transfer the potted plants to a calibrated spray chamber.
-
Apply the different concentrations of this compound evenly to the foliage of the plants. Ensure uniform coverage.
-
-
Post-Application Care and Observation:
-
Return the treated plants to the greenhouse and maintain optimal growth conditions.
-
Observe the plants for signs of herbicidal activity, such as chlorosis (yellowing), necrosis, and growth inhibition, at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).
-
-
Data Collection and Analysis:
-
At the end of the observation period (e.g., 21 days), visually assess the percentage of plant injury using the rating scale provided in Table 1.
-
For quantitative analysis, harvest the above-ground biomass, determine the fresh weight, and then dry the biomass at 70°C for 48 hours to determine the dry weight.
-
Calculate the percent inhibition of growth compared to the control group.
-
In Vitro Herbicidal Activity Assay using Lemna minor (Duckweed)
This protocol is a modification of standard duckweed growth inhibition tests for herbicides.
Objective: To determine the concentration-dependent inhibitory effect of this compound on the growth of Lemna minor.
Materials:
-
Lemna minor culture.
-
Sterile growth medium (e.g., Hoagland's or other suitable medium).
-
This compound.
-
Sterile multi-well plates (e.g., 24-well plates).
-
Growth chamber with controlled light and temperature.
-
Microscope or imaging system for frond counting and area measurement.
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in the growth medium.
-
Perform a serial dilution to obtain a range of test concentrations (e.g., 0.1, 1, 10, 100, 1000 µM). Include a control with growth medium only.
-
-
Assay Setup:
-
Dispense an equal volume of each test solution into the wells of a sterile multi-well plate.
-
Aseptically transfer a single healthy Lemna minor colony with 2-3 fronds into each well.
-
-
Incubation:
-
Incubate the multi-well plates in a growth chamber under continuous illumination (e.g., 40-120 µmol/m²/s) at a constant temperature (e.g., 24 ± 2°C) for 7 days.
-
-
Data Collection:
-
At the beginning of the experiment (day 0) and at regular intervals (e.g., day 3, 5, and 7), count the number of fronds in each well.
-
At the end of the experiment, the total frond area can be measured using an imaging system and appropriate software.
-
Observe for any visual signs of phytotoxicity, such as chlorosis or necrosis.
-
-
Data Analysis:
-
Calculate the average growth rate for each concentration.
-
Determine the EC50 (the concentration that causes a 50% reduction in growth) for frond number and/or frond area.
-
Mandatory Visualizations
Caption: Experimental workflow for in vivo post-emergence herbicidal activity testing.
Caption: Signaling pathway showing this compound's inhibition of DHBPS.
References
- 1. researchgate.net [researchgate.net]
- 2. The herbicidal natural product this compound is an inhibitor of the riboflavin biosynthetic enzyme L‐3,4‐dihydroxy‐2‐butanone‐4‐phosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The herbicidal natural product this compound is an inhibitor of the riboflavin biosynthetic enzyme L-3,4-dihydroxy-2-butanone-4-phosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Phosphonothrixin in Plant Germination Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphonothrixin is a naturally occurring phosphonate herbicide produced by the actinobacterium Saccharothrix sp. ST-888.[1] It exhibits broad-spectrum herbicidal activity by inhibiting seed germination and inducing chlorosis in a variety of plant species.[2] The unique mode of action of this compound, targeting a key enzyme in the riboflavin (vitamin B2) biosynthesis pathway, presents a promising avenue for the development of novel herbicides with a potentially favorable environmental profile. These application notes provide detailed protocols for assessing the inhibitory effects of this compound on plant seed germination and its enzymatic target.
Mechanism of Action: Inhibition of Riboflavin Biosynthesis
This compound exerts its phytotoxic effects by specifically inhibiting L-3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS), a crucial enzyme in the riboflavin biosynthesis pathway.[2] This pathway is essential for the production of flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), cofactors vital for a wide range of metabolic redox reactions. By blocking DHBPS, this compound disrupts the production of these essential flavin coenzymes, leading to metabolic dysfunction and ultimately inhibiting plant growth and development, manifesting as germination failure and chlorosis. This targeted approach is a novel mechanism for herbicides.
Data Presentation: Herbicidal Activity of this compound
The following table summarizes the post-emergence herbicidal activity of this compound against a range of common weed species. The data is presented as an approximate inhibition rating based on visual assessment.
| Plant Species | Common Name | Application Rate (g/ha) | Inhibition Rating* | Approximate Inhibition (%) |
| Abutilon theophrasti | Velvetleaf | 5120 | 5 | >90 |
| 1280 | 4 | 80-90 | ||
| 320 | 2 | 40-59 | ||
| 80 | - | <20 | ||
| Alopecurus myosuroides | Black-grass | 5120 | 5 | >90 |
| 1280 | 4 | 80-90 | ||
| 320 | 2 | 40-59 | ||
| 80 | - | <20 | ||
| Amaranthus retroflexus | Redroot pigweed | 5120 | 5 | >90 |
| 1280 | 5 | >90 | ||
| 320 | 3 | 60-79 | ||
| 80 | 1 | 20-39 | ||
| Avena fatua | Wild oat | 5120 | 5 | >90 |
| 1280 | 4 | 80-90 | ||
| 320 | 2 | 40-59 | ||
| 80 | - | <20 | ||
| Brassica napus | Winter rape | 5120 | 5 | >90 |
| 1280 | 4 | 80-90 | ||
| 320 | 2 | 40-59 | ||
| 80 | - | <20 | ||
| Echinochloa crus-galli | Barnyard grass | 5120 | 5 | >90 |
| 1280 | 4 | 80-90 | ||
| 320 | 2 | 40-59 | ||
| 80 | - | <20 |
*Rating Scale: '5' = > 90% inhibition, '4' = 80–90% inhibition, '3' = 60–79% inhibition, '2' = 40–59% inhibition, '1' = 20–39% inhibition and '−' = < 20% inhibition.
Experimental Protocols
Protocol 1: Seed Germination Inhibition Assay (Petri Dish Method)
This protocol outlines a standard method for evaluating the effect of this compound on seed germination in a laboratory setting.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., water or DMSO)
-
Seeds of target plant species (e.g., Lactuca sativa (lettuce), Arabidopsis thaliana, or relevant weed species)
-
Sterile Petri dishes (9 cm diameter)
-
Sterile filter paper (Whatman No. 1 or equivalent)
-
Sterile distilled water
-
Pipettes and sterile tips
-
Forceps
-
Growth chamber or incubator with controlled temperature and light conditions
-
70% ethanol for surface sterilization
Procedure:
-
Seed Surface Sterilization:
-
Place seeds in a microcentrifuge tube.
-
Add 70% ethanol and gently agitate for 1-2 minutes.
-
Remove the ethanol and wash the seeds three times with sterile distilled water.
-
-
Preparation of Test Solutions:
-
Prepare a series of dilutions of the this compound stock solution with sterile distilled water to achieve the desired final concentrations (e.g., 1, 10, 50, 100, 500 µM).
-
Include a negative control (sterile distilled water) and a solvent control (if a solvent other than water is used for the stock solution).
-
-
Assay Setup:
-
Aseptically place two layers of sterile filter paper into each sterile Petri dish.
-
Pipette 5 mL of the respective test solution or control onto the filter paper, ensuring it is evenly moistened.
-
Using sterile forceps, place a predetermined number of surface-sterilized seeds (e.g., 20-50) onto the moist filter paper in each Petri dish, ensuring they are evenly spaced.
-
Seal the Petri dishes with parafilm to prevent evaporation and contamination.
-
-
Incubation:
-
Place the Petri dishes in a growth chamber or incubator at a constant temperature (e.g., 25°C) with a defined photoperiod (e.g., 16 hours light / 8 hours dark) or in complete darkness, depending on the requirements of the specific plant species.
-
-
Data Collection and Analysis:
-
After a specified incubation period (e.g., 3-7 days), count the number of germinated seeds in each Petri dish. A seed is considered germinated when the radicle has emerged to a length of at least 2 mm.
-
Measure the root and shoot length of the germinated seedlings.
-
Calculate the germination percentage for each treatment:
-
Germination (%) = (Number of germinated seeds / Total number of seeds) x 100
-
-
Calculate the percentage of inhibition for each concentration compared to the control:
-
Inhibition (%) = [(Germination % of control - Germination % of treatment) / Germination % of control] x 100
-
-
Determine the IC50 value (the concentration of this compound that causes 50% inhibition of germination) by plotting the inhibition percentage against the logarithm of the concentration and fitting a dose-response curve.
-
Protocol 2: In Vitro L-3,4-dihydroxy-2-butanone-4-phosphate Synthase (DHBPS) Enzyme Inhibition Assay
This protocol provides a method to directly assess the inhibitory activity of this compound on its molecular target, DHBPS.
Materials:
-
Purified recombinant DHBPS enzyme
-
This compound
-
D-ribulose-5-phosphate (Ru5P) (substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2)
-
96-well microplate
-
Microplate reader
-
Reagents for detecting the reaction product (e.g., a colorimetric assay for formate or a coupled enzyme assay)
Procedure:
-
Enzyme and Substrate Preparation:
-
Dilute the purified DHBPS enzyme to a suitable working concentration in the assay buffer.
-
Prepare a stock solution of Ru5P in the assay buffer.
-
Prepare a series of dilutions of this compound in the assay buffer.
-
-
Assay Reaction:
-
In a 96-well microplate, add the following to each well in the specified order:
-
Assay buffer
-
This compound solution (or buffer for control)
-
DHBPS enzyme solution
-
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the Ru5P substrate solution to each well.
-
-
Measurement of Enzyme Activity:
-
Monitor the formation of the product over time using a microplate reader at the appropriate wavelength for the chosen detection method. The rate of product formation is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of this compound.
-
Determine the percentage of inhibition for each concentration relative to the uninhibited control.
-
Calculate the IC50 value for this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response model.
-
To determine the mode of inhibition (e.g., competitive, non-competitive), perform kinetic studies by measuring the enzyme activity at various substrate concentrations in the presence and absence of different concentrations of this compound and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots.[3]
-
Conclusion
This compound represents a promising herbicidal compound with a novel mode of action. The protocols provided herein offer standardized methods for evaluating its efficacy in inhibiting plant seed germination and for characterizing its inhibitory activity against its molecular target, DHBPS. These assays are valuable tools for researchers in the fields of herbicide discovery, plant physiology, and drug development, facilitating the further investigation and potential application of this compound and related compounds.
References
- 1. This compound, a novel herbicidal antibiotic produced by Saccharothrix sp. ST-888. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The herbicidal natural product this compound is an inhibitor of the riboflavin biosynthetic enzyme L-3,4-dihydroxy-2-butanone-4-phosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Heterologous Expression of the Phosphonothrixin Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the heterologous expression of the phosphonothrixin (ftx) gene cluster, a pathway responsible for the biosynthesis of a potent herbicidal natural product. This document outlines the biosynthetic pathway, protocols for gene cluster cloning and expression in a heterologous host, and methods for the analysis of this compound production.
Introduction to this compound
This compound is a phosphonate natural product originally isolated from Saccharothrix sp. ST-888. It exhibits significant herbicidal activity, making it a molecule of interest for agricultural applications.[1] The biosynthesis of this compound is orchestrated by the ftx gene cluster, which comprises 14 genes responsible for the assembly of its unique branched carbon skeleton.[2][3] Heterologous expression of this gene cluster in a well-characterized host, such as Streptomyces albus, allows for the sustainable production and facilitates bioengineering efforts to improve yield and generate novel analogs.[4][5]
Biosynthetic Pathway of this compound
The biosynthesis of this compound begins with the conversion of phosphoenolpyruvate (PEP) to phosphonopyruvate (PnPy), a key step in all known phosphonate biosynthetic pathways, catalyzed by PEP mutase.[2][3][4] The pathway then proceeds through a series of enzymatic reactions, including reductions and oxidations, to form the intermediate 2,3-dihydroxypropylphosphonic acid (DHPPA).[2][6] The final steps involve the action of two distinct thiamine diphosphate (TPP)-dependent enzymes that catalyze a unique C-C bond formation to yield this compound.[4][7]
Quantitative Data Summary
While the successful heterologous production of this compound has been reported, specific quantitative production titers are not extensively detailed in the public literature. The following table outlines the key parameters that should be measured to quantify production.
| Parameter | Description | Method of Measurement |
| This compound Titer | Concentration of this compound in the fermentation broth. | LC-MS/MS |
| Specific Productivity | Rate of this compound production per unit of biomass per unit of time. | Calculated from titer, biomass, and fermentation time. |
| Yield on Substrate | Amount of this compound produced per unit of primary carbon source consumed. | Calculated from titer and substrate consumption data. |
| Biomass | Dry cell weight of the heterologous host. | Gravimetric analysis of dried cell pellets. |
Experimental Protocols
The following protocols are synthesized from established methods for gene cluster expression in Streptomyces and analysis of phosphonate natural products.
Protocol 1: Cloning of the this compound (ftx) Gene Cluster
This protocol describes the assembly of the large ftx gene cluster for expression in a heterologous host.
Materials:
-
Genomic DNA from Saccharothrix sp. ST-888
-
High-fidelity DNA polymerase
-
Restriction enzymes
-
DNA ligase
-
E. coli competent cells for cloning
-
A suitable shuttle vector for Streptomyces expression (e.g., a bacterial artificial chromosome (BAC) vector)
Procedure:
-
Gene Cluster Amplification: The ftx gene cluster (approximately 14 kb) is amplified from the genomic DNA of Saccharothrix sp. ST-888 using high-fidelity PCR. Due to its size, the cluster may need to be amplified in several overlapping fragments.
-
Vector Preparation: The shuttle vector is digested with appropriate restriction enzymes to allow for the insertion of the gene cluster fragments.
-
Ligation and Assembly: The amplified fragments of the ftx gene cluster are ligated into the prepared vector. For large clusters, Gibson assembly or other in vitro recombination methods can be employed to seamlessly assemble the fragments.
-
Transformation of E. coli: The assembled plasmid is transformed into a suitable E. coli cloning strain.
-
Verification: The integrity and orientation of the cloned ftx gene cluster are verified by restriction digestion and sequencing.
Protocol 2: Heterologous Expression in Streptomyces albus
This protocol details the introduction of the ftx gene cluster into Streptomyces albus and subsequent fermentation for this compound production.
Materials:
-
Verified expression plasmid containing the ftx gene cluster
-
Streptomyces albus J1074 or a similar host strain
-
Protoplast transformation reagents (Lysozyme, PEG)
-
Regeneration medium (e.g., R5 medium)
-
Seed culture medium (e.g., TSB medium)
-
Production medium (e.g., a defined medium with known carbon and nitrogen sources)
Procedure:
-
Host Preparation: Streptomyces albus is grown to mid-log phase, and protoplasts are prepared by treating the mycelia with lysozyme.
-
Transformation: The expression plasmid is introduced into the S. albus protoplasts using a polyethylene glycol (PEG)-mediated transformation method.
-
Selection and Regeneration: Transformed protoplasts are plated on a regeneration medium containing an appropriate antibiotic for selection.
-
Seed Culture: A single, verified colony is used to inoculate a seed culture and grown for 2-3 days.
-
Production Fermentation: The seed culture is used to inoculate the production medium. The fermentation is carried out for 5-7 days under optimized conditions (e.g., temperature, pH, and aeration).
Protocol 3: Extraction and Quantification of this compound
This protocol outlines the extraction of this compound from the fermentation broth and its quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Fermentation broth
-
Organic solvents for extraction (e.g., ethyl acetate)
-
Solid-phase extraction (SPE) cartridges (optional)
-
LC-MS/MS system
-
This compound analytical standard
Procedure:
-
Extraction: The fermentation broth is centrifuged to remove biomass. The supernatant is then extracted with an equal volume of an organic solvent like ethyl acetate. Alternatively, solid-phase extraction can be used for cleanup and concentration.
-
Sample Preparation: The organic extract is dried and reconstituted in a suitable solvent (e.g., methanol/water) for LC-MS/MS analysis.
-
LC-MS/MS Analysis: The sample is injected into the LC-MS/MS system. Separation is typically achieved on a C18 reversed-phase column. Quantification is performed in multiple reaction monitoring (MRM) mode, using specific precursor-product ion transitions for this compound.
-
Quantification: A standard curve is generated using the this compound analytical standard to quantify the concentration in the sample.
Visualizations
Caption: Biosynthetic pathway of this compound.
Caption: Experimental workflow for this compound production.
References
- 1. pnas.org [pnas.org]
- 2. Protoplasts Formation, Regeneration and Transformation - ActinoBase [actinobase.org]
- 3. Streptomyces as Microbial Chassis for Heterologous Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient plasmid transformation of Streptomyces ambofaciens and Streptomyces fradiae protoplasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic Manipulation of Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3rd International Conference on Natural Products Discovery and Development in the Genomic Era [sim.confex.com]
Application Notes and Protocols for Biochemical Assays of Enzymes in the Phosphonothrixin Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphonothrixin (PTX) is a natural phosphonate with herbicidal activity, produced by the bacterium Saccharothrix sp. ST-888.[1] Its unique branched-chain structure and mode of action make the enzymes in its biosynthetic pathway attractive targets for the development of novel herbicides and other bioactive compounds. This document provides detailed application notes and protocols for biochemical assays of the key enzymes involved in the this compound biosynthesis pathway. The pathway commences with the formation of a carbon-phosphorus bond and proceeds through a series of unique enzymatic reactions, including reductions, oxidations, and a final carbon-carbon bond formation catalyzed by a distinctive pair of thiamine diphosphate (TPP)-dependent enzymes.[1][2]
The biosynthesis of this compound shares its initial steps with the valinophos pathway, starting from phosphoenolpyruvate (PEP).[2][3] The key enzymes are encoded by the ftx or ptxB gene clusters. Understanding the kinetics and mechanisms of these enzymes is crucial for inhibitor screening and the development of new agrochemicals.
This compound Biosynthesis Pathway
The biosynthesis of this compound is a multi-step enzymatic process. It begins with the conversion of phosphoenolpyruvate (PEP) to phosphonopyruvate (PnPy), the first committed step in the biosynthesis of most phosphonates.[4][5][6] This thermodynamically unfavorable reaction is driven forward by the subsequent rapid reduction of PnPy. The pathway then proceeds through several intermediates to form 2,3-dihydroxypropylphosphonic acid (DHPPA), a common intermediate with the valinophos pathway.[2][3] From DHPPA, the pathway diverges to produce this compound through oxidation and a final C-C bond formation step.
Caption: The biosynthetic pathway of this compound.
General Experimental Workflow
The following diagram outlines a general workflow for the biochemical characterization of the enzymes in the this compound pathway. This workflow includes enzyme expression and purification, followed by activity and kinetic assays.
Caption: General workflow for enzyme characterization.
Quantitative Data Summary
Due to the limited availability of specific kinetic data for the enzymes of the this compound pathway, the following table includes data from homologous enzymes where necessary. This is clearly indicated in the "Notes" column. Researchers should consider these values as estimates and determine the specific parameters for the Saccharothrix sp. enzymes experimentally.
| Enzyme (Gene) | Substrate(s) | K_m_ | k_cat_ | V_max_ | Optimal pH | Optimal Temp. (°C) | Notes / Citation |
| PEP Mutase (FtxD/PtxB4) | Phosphonopyruvate | 8 µM | 12 s⁻¹ | - | ~7.5 | ~25 | Data for homologous PEP mutase from Trypanosoma cruzi. |
| PnPy Reductase (FtxJ C-term) | Phosphonopyruvate, NADH | N/A | N/A | N/A | ~7.5 | Room Temp. | Specific kinetic data not available. Assayed in a coupled reaction.[2] |
| DHPPA Dehydrogenase (FtxK) | DHPPA, NAD⁺ | N/A | N/A | N/A | ~7.5 | Room Temp. | Specific kinetic data not available. Reaction is reversible.[2] |
| Acetolactate Synthase (FtxG) | Pyruvate | N/A | N/A | N/A | ~7.5 | Room Temp. | Specific kinetic data not available. Confirmed to produce acetolactate from pyruvate.[2] |
| TPP-dependent Ketotransferase (FtxE/FtxF) | HOPA, Acetolactate (proposed) | N/A | N/A | N/A | ~7.5 | Room Temp. | Specific kinetic data not available. Requires FtxG for efficient reaction.[2] |
N/A : Data not available in the reviewed literature.
Experimental Protocols
PEP Mutase (FtxD/PtxB4) Assay
Principle: The activity of PEP mutase is determined by measuring the formation of phosphonopyruvate (PnPy) from phosphoenolpyruvate (PEP). The reaction is reversible, and the equilibrium favors PEP.[5][6] Therefore, the assay is typically coupled to a subsequent, thermodynamically favorable reaction that consumes PnPy. A common method is to couple the reaction to PnPy decarboxylase or a reductase. Alternatively, the reverse reaction (PnPy to PEP) can be measured, which is often more straightforward.
Protocol for the Reverse Reaction:
-
Reaction Mixture (1 mL):
-
50 mM Tris-HCl, pH 7.5
-
5 mM MgCl₂
-
1 mM Phosphonopyruvate (PnPy)
-
0.2 mM NADH
-
10 units Lactate Dehydrogenase (LDH)
-
Purified FtxD/PtxB4 enzyme (e.g., 1-5 µg)
-
-
Procedure: a. Prepare the reaction mixture without the FtxD/PtxB4 enzyme in a cuvette. b. Incubate at 25°C for 5 minutes to reach thermal equilibrium. c. Initiate the reaction by adding the FtxD/PtxB4 enzyme. d. Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH as PEP is converted to pyruvate by LDH. e. The rate of reaction is proportional to the rate of decrease in absorbance.
PnPy Reductase (FtxJ C-terminal domain) Assay
Principle: The reductase activity of the C-terminal domain of FtxJ is measured by monitoring the NADH-dependent reduction of phosphonopyruvate (PnPy) to phosphonolactate (PnLac). The consumption of NADH is followed spectrophotometrically at 340 nm.[2]
Protocol:
-
Reaction Mixture (500 µL):
-
50 mM Potassium Phosphate buffer, pH 7.5
-
2 mM Phosphoenolpyruvate (PEP)
-
0.5 mM NADH
-
1 µM RhiH (a well-characterized PEP mutase from Bacillus subtilis to generate PnPy in situ)[2]
-
Purified FtxJ enzyme (e.g., 5 µg)
-
-
Procedure: a. Combine all components except FtxJ in a microcentrifuge tube. b. Pre-incubate at room temperature for 15 minutes to allow for the initial generation of PnPy. c. Initiate the main reaction by adding the purified FtxJ enzyme. d. For a continuous spectrophotometric assay, perform the reaction in a cuvette and monitor the decrease in absorbance at 340 nm. e. For an endpoint assay, incubate the reaction for a set time (e.g., 30-60 minutes) at room temperature. Stop the reaction by heat inactivation (100°C for 5 min). f. Analyze the reaction products by ³¹P NMR to confirm the formation of phosphonolactate.[2]
DHPPA Dehydrogenase (FtxK) Assay
Principle: FtxK catalyzes the NAD⁺-dependent oxidation of 2,3-dihydroxypropylphosphonic acid (DHPPA) to (3-hydroxy-2-oxopropyl)phosphonic acid (HOPA). The activity can be monitored by the increase in absorbance at 340 nm due to the formation of NADH. As the forward reaction is thermodynamically unfavorable, a cofactor regeneration system is often employed.[2] The reverse reaction (reduction of HOPA) is more favorable and easier to monitor.
Protocol for the Reverse Reaction (HOPA reduction):
-
Reaction Mixture (500 µL):
-
50 mM Potassium Phosphate buffer, pH 7.5
-
1 mM (3-Hydroxy-2-oxopropyl)phosphonic acid (HOPA) (if available, otherwise can be generated in situ)
-
0.5 mM NADH
-
Purified FtxK enzyme (e.g., 2-10 µg)
-
-
Procedure: a. Combine all components except FtxK in a cuvette. b. Incubate at room temperature for 5 minutes. c. Initiate the reaction by adding the purified FtxK enzyme. d. Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADH. e. The product, DHPPA, can be confirmed by ³¹P NMR.[2]
Coupled Assay for FtxE/FtxF and FtxG
Principle: FtxG, an acetolactate synthase, produces an acetyl donor from pyruvate. This donor is then utilized by the FtxE/FtxF heterodimeric complex to catalyze the C-C bond formation with HOPA, yielding this compound. An efficient reaction requires the presence of both FtxG and the FtxE/FtxF complex, suggesting a possible protein-protein interaction.[2]
Protocol:
-
Reaction Mixture (500 µL):
-
50 mM Potassium Phosphate buffer, pH 7.5
-
5 mM MgCl₂
-
0.2 mM Thiamine pyrophosphate (TPP)
-
10 mM Pyruvate
-
1 mM HOPA (can be generated in situ from DHPPA using FtxK as described above)
-
Purified FtxE/FtxF complex (e.g., 5 µg)
-
Purified FtxG enzyme (e.g., 2.5 µM)[2]
-
-
Procedure: a. Combine all reaction components in a microcentrifuge tube. b. Incubate the reaction overnight at room temperature. c. Terminate the reaction by heat inactivation or by adding a quenching agent. d. Analyze the formation of this compound by ³¹P NMR and/or LC-HRMS.[2] A new phosphonate signal at δ 16.1 ppm in the ³¹P NMR spectrum is indicative of this compound formation.[2]
Disclaimer
The provided protocols are intended as a guide and may require optimization for specific experimental conditions, including enzyme concentration, substrate concentrations, and incubation times. The kinetic parameters provided are for homologous enzymes and should be experimentally determined for the specific enzymes from the this compound pathway.
References
- 1. GraphViz Examples and Tutorial [graphs.grevian.org]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Pathway for Biosynthesis of the Herbicidal Phosphonate Natural Product this compound Is Widespread in Actinobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. graphviz.org [graphviz.org]
- 6. docentes.fct.unl.pt [docentes.fct.unl.pt]
Application Notes and Protocols for the Quantification of Phosphonothrixin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphonothrixin is a natural phosphonate compound produced by the bacterium Saccharothrix sp. ST-888, exhibiting notable herbicidal activity.[1] Its unique structure, featuring a stable carbon-phosphorus (C-P) bond, makes it a molecule of interest for agricultural and pharmaceutical research. Accurate and precise quantification of this compound is crucial for various applications, including fermentation process optimization, pharmacokinetic studies, and mode-of-action investigations.
These application notes provide detailed protocols for the quantification of this compound using two powerful analytical techniques: High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (HPLC-HRMS) and Quantitative Phosphorus-31 Nuclear Magnetic Resonance (³¹P-qNMR) spectroscopy.
Analytical Techniques and Data
High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (HPLC-HRMS)
HPLC-HRMS is a highly sensitive and selective technique ideal for quantifying trace amounts of this compound in complex biological matrices. Given the polar nature of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred separation method.
Quantitative Data Summary (HPLC-HRMS)
| Parameter | Typical Value | Remarks |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | Dependent on matrix and instrument sensitivity. |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | Dependent on matrix and instrument sensitivity. |
| Linear Range | 1 - 1000 ng/mL | Requires validation for specific applications. |
| Recovery | 85 - 105% | Dependent on the efficiency of the sample extraction method. |
| Precision (RSD) | < 15% | Intra-day and inter-day precision should be determined. |
Quantitative Phosphorus-31 Nuclear Magnetic Resonance (³¹P-qNMR) Spectroscopy
³¹P-qNMR is a robust and reliable method for the absolute quantification of this compound, particularly at higher concentrations. It offers the advantage of not requiring an identical analytical standard for calibration, instead utilizing a certified internal standard.
Quantitative Data Summary (³¹P-qNMR)
| Parameter | Typical Value | Remarks |
| Limit of Quantification (LOQ) | 0.1 - 1 mg/mL | Dependent on instrument sensitivity and acquisition time. |
| Linear Range | 0.1 - 50 mg/mL | Wide dynamic range. |
| Precision (RSD) | < 5% | High precision due to the nature of NMR measurements. |
| Accuracy | > 95% | Dependent on the purity of the internal standard. |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-HRMS
This protocol outlines the procedure for extracting this compound from a fermentation broth and quantifying it using a HILIC-HRMS method.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To remove interfering matrix components and concentrate the analyte.
-
Materials:
-
Fermentation broth containing this compound.
-
SPE cartridges (e.g., a strong anion exchange or a mixed-mode polymer-based sorbent).
-
Methanol (LC-MS grade).
-
Water (LC-MS grade).
-
Ammonium hydroxide solution (5%).
-
Formic acid solution (2%).
-
Centrifuge and centrifuge tubes.
-
-
Procedure:
-
Centrifuge the fermentation broth at 10,000 x g for 15 minutes to pellet cells and debris.
-
Collect the supernatant.
-
Condition the SPE cartridge: Pass 5 mL of methanol, followed by 5 mL of water through the cartridge.
-
Load the sample: Load the supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
Wash the cartridge: Wash the cartridge with 5 mL of water to remove unbound impurities.
-
Elute the analyte: Elute this compound with 5 mL of a solution of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the initial mobile phase for HPLC analysis.
-
2. HPLC-HRMS Analysis
-
Instrumentation:
-
HPLC system with a binary pump and autosampler.
-
HILIC column (e.g., Amide or Zwitterionic phase, 2.1 x 100 mm, 1.7 µm).
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 10 mM Ammonium formate in water, pH 3.5 (adjusted with formic acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 95% B
-
1-10 min: 95% to 50% B
-
10-12 min: 50% B
-
12.1-15 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer Settings (Negative Ion Mode):
-
Ionization Mode: ESI-.
-
Capillary Voltage: 3.5 kV.
-
Sheath Gas Flow Rate: 40 arbitrary units.
-
Auxiliary Gas Flow Rate: 10 arbitrary units.
-
Gas Temperature: 320°C.
-
Scan Range: m/z 100-500.
-
Resolution: > 60,000.
-
Data Acquisition: Full scan and targeted MS/MS of the [M-H]⁻ ion of this compound (m/z 197.0220).[2]
-
3. Quantification
-
Prepare a calibration curve using a certified reference standard of this compound.
-
The concentration of this compound in the sample is determined by comparing the peak area of the analyte to the calibration curve.
Protocol 2: Quantification of this compound by ³¹P-qNMR
This protocol describes the quantification of this compound in a purified or semi-purified sample using ³¹P-qNMR with an internal standard.
1. Sample Preparation
-
Objective: To prepare a homogeneous solution for NMR analysis with a known amount of an internal standard.
-
Materials:
-
Purified or semi-purified this compound sample.
-
Deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Internal Standard (e.g., triphenyl phosphate or a certified reference material of a phosphonate with a distinct chemical shift).
-
NMR tubes.
-
-
Procedure:
-
Accurately weigh a known amount of the this compound sample into a vial.
-
Accurately weigh a known amount of the internal standard and add it to the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
2. ³¹P-qNMR Analysis
-
Instrumentation:
-
NMR spectrometer with a phosphorus-sensitive probe.
-
-
Acquisition Parameters:
-
Nucleus: ³¹P.
-
Pulse Program: Inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the phosphorus nuclei being quantified. This is critical for accurate quantification and may need to be determined experimentally (a conservative value of 30-60 seconds is often used for small molecules).
-
Acquisition Time: Sufficient to obtain a good signal-to-noise ratio and resolution.
-
Number of Scans: Dependent on the sample concentration.
-
Temperature: Maintain a constant temperature (e.g., 298 K).
-
3. Quantification
-
Process the FID to obtain the ³¹P NMR spectrum.
-
Integrate the signals corresponding to this compound and the internal standard.
-
The concentration of this compound is calculated using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (mstd / manalyte) * (MWanalyte / MWstd) * Pstd
Where:
-
Canalyte = Concentration of this compound
-
I = Integral of the signal
-
N = Number of phosphorus nuclei giving rise to the signal (for this compound, N=1)
-
m = mass
-
MW = Molecular weight
-
P = Purity of the standard
-
Visualizations
This compound Biosynthetic Pathway
The biosynthesis of this compound from phosphoenolpyruvate involves a series of enzymatic steps.[1][2] The following diagram illustrates the key intermediates and enzymes in this pathway.
Caption: Biosynthetic pathway of this compound.
Experimental Workflow for HPLC-HRMS Quantification
The overall workflow for quantifying this compound from a fermentation broth using HPLC-HRMS is depicted below.
Caption: HPLC-HRMS quantification workflow.
Logical Relationship for ³¹P-qNMR Quantification
The principle of quantitative NMR relies on the direct proportionality between the integrated signal area and the number of nuclei.
Caption: Logic of quantitative ³¹P-NMR.
References
Application of Phosphonothrixin in Weed Control Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphonothrixin is a naturally occurring phosphonate antibiotic with potent herbicidal properties.[1][2] Isolated from the bacterium Saccharothrix sp. ST-888, it represents a promising candidate for the development of new herbicides with a novel mode of action.[1][3] This document provides detailed application notes and experimental protocols for the study of this compound in weed control, focusing on its mechanism of action and herbicidal efficacy.
Mechanism of Action
This compound exerts its herbicidal effects through the inhibition of the enzyme L-3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS).[3][4][5] DHBPS is a key enzyme in the riboflavin (vitamin B2) biosynthesis pathway, which is essential for plant growth and development.[4][5] By competitively inhibiting DHBPS with respect to its substrate, D-ribose-5-phosphate, this compound disrupts the production of riboflavin, leading to plant chlorosis and death.[3][4] This unique mode of action makes it an attractive alternative to existing herbicides, particularly in the context of rising weed resistance.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Data Presentation
Herbicidal Activity of this compound
The following table summarizes the post-emergence herbicidal activity of this compound against a variety of weed and crop species. The data is presented as a visual rating of inhibition, where a higher score indicates greater herbicidal effect.
| Plant Species | Common Name | 80 g/ha | 320 g/ha | 1280 g/ha | 5120 g/ha |
| Abutilon theophrasti | Velvetleaf | - | 1 | 3 | 5 |
| Alopecurus myosuroides | Black-grass | - | 2 | 4 | 5 |
| Amaranthus retroflexus | Redroot pigweed | - | 2 | 4 | 5 |
| Avena fatua | Wild oat | - | 1 | 3 | 5 |
| Brassica napus | Winter rape | - | 2 | 4 | 5 |
| Cyperus esculentus | Yellow nutsedge | - | 1 | 3 | 5 |
| Echinochloa crus-galli | Barnyard grass | - | 1 | 3 | 5 |
| Lolium multiflorum | Italian ryegrass | - | 1 | 3 | 5 |
| Matricaria inodora | Scentless mayweed | - | 2 | 4 | 5 |
| Oryza sativa | Rice | - | 1 | 3 | 5 |
| Pharbitis purpurea | Tall morningglory | - | 2 | 4 | 5 |
| Polygonum convolvulus | Wild buckwheat | - | 2 | 4 | 5 |
| Setaria viridis | Green foxtail | - | 1 | 3 | 5 |
| Stellaria media | Common chickweed | - | 2 | 4 | 5 |
| Triticum aestivum | Spring wheat | - | 1 | 3 | 5 |
| Veronica persica | Persian speedwell | - | 2 | 4 | 5 |
| Viola tricolor | Wild pansy | - | 2 | 4 | 5 |
| Zea mays | Maize | - | 1 | 3 | 5 |
Rating Scale: '5' = > 90% inhibition, '4' = 80–90% inhibition, '3' = 60–79% inhibition, '2' = 40–59% inhibition, '1' = 20–39% inhibition, '−' = < 20% inhibition. Data adapted from a greenhouse study.[6]
Experimental Protocols
Protocol 1: Post-Emergence Herbicidal Activity Assay
This protocol outlines a method for evaluating the post-emergence herbicidal efficacy of this compound in a greenhouse setting.
Materials:
-
This compound
-
Solvent (e.g., acetone or methanol)
-
Wetting agent (e.g., Tween 20)
-
Deionized water
-
Pots (e.g., 9 cm diameter)
-
Potting soil
-
Seeds of target weed and crop species
-
Greenhouse with controlled temperature and light conditions
-
Spray chamber
Procedure:
-
Plant Preparation:
-
Sow seeds of the selected plant species in pots filled with potting soil.
-
Grow the plants in a greenhouse under optimal conditions (e.g., 20-25°C, 16-hour photoperiod).
-
Allow plants to reach the 2-3 leaf stage before treatment.
-
-
Preparation of Treatment Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of dilutions to achieve the desired application rates (e.g., 80, 320, 1280, 5120 g/ha).
-
The final spray solution should contain a wetting agent (e.g., 0.1% v/v) to ensure uniform coverage.
-
Prepare a control solution containing only the solvent and wetting agent.
-
-
Herbicide Application:
-
Transfer the potted plants to a spray chamber.
-
Apply the treatment solutions evenly to the foliage of the plants using a calibrated sprayer.
-
Ensure consistent application volume across all treatments.
-
-
Post-Treatment Care and Evaluation:
-
Return the treated plants to the greenhouse.
-
Observe the plants regularly for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition).
-
After a set period (e.g., 14-21 days), visually assess the percentage of inhibition for each plant compared to the untreated control.
-
Use a rating scale (as described in the data table) to quantify the herbicidal effect.
-
Experimental Workflow Diagram
Caption: Workflow for post-emergence herbicidal assay.
Protocol 2: L-3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS) Enzyme Inhibition Assay
This protocol describes a colorimetric method to determine the inhibitory activity of this compound against DHBPS. The assay is based on the quantification of the reaction product.
Materials:
-
Purified DHBPS enzyme
-
This compound
-
D-ribulose 5-phosphate (substrate)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
MgCl₂ (10 mM)
-
Saturated creatine solution (30 mg/mL)
-
α-naphthol solution (35 mg/mL in 1.0 M NaOH)
-
Microplate reader or spectrophotometer
-
96-well microplates
Procedure:
-
Reaction Setup:
-
In a 96-well microplate, prepare the reaction mixtures. Each reaction should have a final volume of 125 µL.
-
Test reactions: Add Tris-HCl buffer, MgCl₂, a specific concentration of this compound, and the DHBPS enzyme (e.g., 2.5 µg).
-
Control reactions (no inhibitor): Add all components except this compound.
-
Blank reactions (no enzyme): Add all components except the DHBPS enzyme.
-
Pre-incubate the plates at 37°C for 5-10 minutes.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding a variable concentration of the substrate, D-ribulose 5-phosphate, to each well.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 15 minutes.
-
-
Quenching and Color Development:
-
Stop the reaction by adding 100 µL of saturated creatine solution to each well.
-
Add 50 µL of α-naphthol solution to each well to develop the color.
-
-
Measurement:
-
Measure the absorbance of the colored product at 525 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from the test and control reactions.
-
Calculate the percentage of inhibition caused by this compound at each concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Protocol 3: Thermal Shift Assay (TSA) for Target Engagement
This protocol provides a general framework for confirming the direct binding of this compound to DHBPS using a thermal shift assay.
Materials:
-
Purified DHBPS enzyme
-
This compound
-
SYPRO Orange dye (5000x stock in DMSO)
-
Appropriate buffer (e.g., HEPES or PBS)
-
Real-time PCR instrument capable of performing a melt curve analysis
Procedure:
-
Preparation of Reagents:
-
Dilute the DHBPS enzyme to a final concentration of 1-5 µM in the chosen buffer.
-
Prepare a series of this compound dilutions in the same buffer.
-
Dilute the SYPRO Orange dye to a working concentration (e.g., 5x final concentration).
-
-
Assay Setup:
-
In a 96-well PCR plate, combine the DHBPS enzyme, SYPRO Orange dye, and either buffer (control) or a specific concentration of this compound.
-
The final volume in each well is typically 20-25 µL.
-
Seal the plate securely.
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve protocol:
-
Initial hold at 25°C for 2 minutes.
-
Ramp up the temperature from 25°C to 95°C with a ramp rate of 0.5-1.0°C per minute.
-
Collect fluorescence data at each temperature increment.
-
-
-
Data Analysis:
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the peak of the first derivative of the fluorescence curve.
-
A significant increase in the Tm of DHBPS in the presence of this compound indicates direct binding and stabilization of the protein, confirming target engagement.
-
Conclusion
This compound's unique mode of action as an inhibitor of the riboflavin biosynthesis pathway presents a valuable opportunity for the development of novel herbicides. The protocols outlined in this document provide a comprehensive framework for researchers to investigate the herbicidal properties and mechanism of action of this compound, facilitating its potential development as a next-generation weed control agent.
References
- 1. Application of new ultra-micro automated spectrophotometric determination for serum hydroxybutyrate dehydrogenase activity to diagnosis of myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Building of an Experimental Cline With Arabidopsis thaliana to Estimate Herbicide Fitness Cost - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Basis for Competitive Inhibition of 3,4-Dihydroxy-2-butanone-4-phosphate Synthase from Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of new ultra-micro automated spectrophotometric determination for serum hydroxybutyrate dehydrogenase activity to diagnosis of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Phosphonothrixin Production in Saccharothrix Fermentation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in maximizing the yield of phosphonothrixin from Saccharothrix fermentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it significant?
A1: this compound (PTX) is a natural phosphonate compound with potent herbicidal activity.[1][2][3][4] It is produced by the soil bacterium Saccharothrix sp. ST-888.[1][2][4][5] Its unique structure, which includes a stable carbon-phosphorus (C-P) bond, allows it to mimic biological phosphates and carboxylates, making it a promising candidate for the development of new herbicides with potentially novel modes of action.[1][2][3][6]
Q2: What is the general biosynthetic pathway of this compound?
A2: The biosynthesis of this compound is a complex enzymatic process that begins with the intramolecular rearrangement of phosphoenolpyruvate (PEP), a central metabolite in glycolysis.[2] This initial step is catalyzed by the enzyme PEP mutase. The pathway proceeds through several key intermediates, including phosphonopyruvate (PnPy) and 2,3-dihydroxypropylphosphonic acid (DHPPA).[3][7] The final C-C bond formation is uniquely catalyzed by two distinct thiamine diphosphate (TPP)-dependent enzymes.[1][2] Understanding this pathway is crucial for developing strategies to improve yield, such as precursor feeding or genetic engineering.[6][8]
Q3: What are the typical fermentation conditions for Saccharothrix species?
A3: Saccharothrix, like many actinomycetes, are aerobic, filamentous bacteria. Optimal conditions for secondary metabolite production generally involve a neutral initial pH, temperatures between 25-30°C, and sufficient aeration.[1][2][9] Fermentation is typically carried out in submerged culture using complex media containing sources of carbon, nitrogen, and essential minerals.[1][7]
Q4: How is this compound production typically measured and quantified?
A4: this compound concentration in the fermentation broth is commonly quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS).[7] Due to the presence of the phosphonate group, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for identifying and quantifying this compound and its intermediates in culture extracts.[7]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your fermentation experiments.
Problem 1: Low or No this compound Yield Despite Good Biomass Growth
-
Potential Cause A: Suboptimal Media Composition (C:N Ratio)
-
Explanation: The production of secondary metabolites like this compound is often triggered by the limitation of certain nutrients, such as phosphate or a specific nitrogen source, after an initial phase of biomass growth. An incorrect carbon-to-nitrogen ratio can favor primary metabolism (growth) over secondary metabolism (this compound production).
-
Recommended Solution: Systematically optimize the media components. Experiment with different carbon sources (e.g., glucose, soluble starch, glycerol) and nitrogen sources (e.g., soybean powder, yeast extract, peptone).[1][2] Consider a fed-batch strategy to maintain optimal nutrient levels during the production phase.
-
-
Potential Cause B: Unfavorable pH
-
Explanation: The optimal pH for Saccharothrix growth may differ from the optimal pH for this compound biosynthesis. A pH shift during fermentation can inactivate key enzymes in the biosynthetic pathway.
-
Recommended Solution: Monitor the pH of the culture throughout the fermentation process. The optimal initial pH for secondary metabolite production in Saccharothrix is often around 7.0.[1][10] Conduct experiments to determine the ideal pH profile for the production phase and use buffers or automated acid/base addition to maintain it.
-
-
Potential Cause C: Inadequate Dissolved Oxygen (DO)
-
Explanation: Saccharothrix is an aerobic bacterium, and oxygen is critical for both growth and the biosynthesis of many secondary metabolites. Low DO levels can be a significant limiting factor.
-
Recommended Solution: Increase aeration and/or agitation rates. Monitor DO levels using a probe to ensure they do not fall to limiting levels, especially during the exponential growth phase. For shake flask experiments, ensure adequate headspace and use baffled flasks to improve oxygen transfer.[2]
-
-
Potential Cause D: Accumulation of Inhibitory Intermediates
-
Explanation: A bottleneck in the biosynthetic pathway could lead to the accumulation of an intermediate compound that may exert feedback inhibition on earlier enzymes.
-
Recommended Solution: Use LC-MS or ³¹P NMR to analyze the fermentation broth for the presence of known this compound precursors like DHPPA or HOPPA.[3][7] If an intermediate is accumulating, consider strategies like precursor feeding of downstream metabolites or genetic engineering to enhance the expression of the bottlenecked enzyme.
-
Problem 2: Inconsistent Yield Between Fermentation Batches
-
Potential Cause: Inoculum Variability
-
Explanation: The age, physiological state, and concentration of the seed culture (inoculum) can significantly impact the kinetics and final yield of the fermentation.
-
Recommended Solution: Standardize your inoculum preparation protocol. Use a consistent spore suspension or a vegetative culture from the same growth phase and cell density for inoculation. An inoculation volume of around 10-15% (v/v) is often a good starting point.[1]
-
Problem 3: Poor or Slow Growth of Saccharothrix
-
Potential Cause: Suboptimal Physical Parameters
-
Explanation: Temperature and agitation speed are critical parameters that directly influence microbial growth rate.
-
Recommended Solution: Optimize the fermentation temperature, typically between 25°C and 30°C for Saccharothrix.[1][9] Ensure the agitation speed is sufficient for proper mixing and oxygen transfer but not so high that it causes excessive shear stress on the mycelia. For Saccharothrix yanglingensis, a rotary speed of 100 rpm was found to be optimal in shake flasks.[1][10]
-
Quantitative Data Summary
The following tables provide examples of media composition and fermentation parameters that have been successfully used for secondary metabolite production in Saccharothrix species. These should be considered a starting point for the optimization of this compound production.
Table 1: Example of a Basal Medium for Saccharothrix Fermentation
| Component | Concentration (g/L) | Role | Reference |
| Soybean Powder | 20 | Complex Nitrogen & Carbon Source | [1] |
| Sucrose | 10 | Carbon Source | [1] |
| Soluble Starch | 5 | Carbon Source | [1] |
| Yeast Extract | 2 | Nitrogen Source, Vitamins | [1] |
| Protease Peptone | 2 | Nitrogen Source | [1] |
| NaCl | 2 | Osmotic Balance | [1] |
| CaCO₃ | 1 | pH Buffering | [1] |
| MgSO₄·7H₂O | 0.5 | Mineral Source | [1] |
| KH₂PO₄ | 0.5 | Mineral Source (Phosphate) | [1] |
Table 2: Optimized Fermentation Parameters for Saccharothrix yanglingensis
| Parameter | Optimal Value | Reference |
| Initial pH | 7.0 | [1][10] |
| Temperature | 25°C | [1][10] |
| Rotary Speed (Shake Flask) | 100 rpm | [1][10] |
| Inoculation Volume | 15.8% (v/v) | [1][10] |
| Medium Volume (in 250mL flask) | 90 mL | [1][10] |
Experimental Protocols
Protocol 1: General Procedure for Saccharothrix Fermentation in Shake Flasks
This protocol provides a general methodology for submerged fermentation. Optimization of specific parameters is highly recommended.
-
Inoculum Preparation:
-
Prepare a seed culture by inoculating a 250 mL flask containing 50 mL of a suitable seed medium (e.g., SSY medium) with a spore suspension or mycelial fragments of Saccharothrix sp. ST-888.[1]
-
Incubate the flask at 28°C on a rotary shaker at 150 rpm for 48-72 hours, or until dense growth is observed.[1]
-
-
Production Fermentation:
-
Prepare the production medium (refer to Table 1 for a starting formulation) in 250 mL baffled flasks (e.g., 90 mL medium per flask).[1] Sterilize by autoclaving at 121°C for 20-30 minutes.
-
Inoculate the production flasks with the seed culture at a ratio of 10-15% (v/v).[1]
-
Incubate the flasks under the optimized conditions (e.g., 25°C, 100 rpm) for the desired fermentation period (typically 5-10 days).[1]
-
-
Sampling and Analysis:
-
Aseptically withdraw samples at regular intervals (e.g., every 24 hours) to monitor pH, biomass, and this compound concentration.
-
Centrifuge the broth to separate the supernatant from the mycelial biomass.
-
Analyze the supernatant for this compound content using HPLC-MS.
-
Protocol 2: Extraction of this compound for Analysis
-
Sample Preparation: Take a known volume of the fermentation supernatant.
-
Solvent Extraction: Perform a liquid-liquid extraction using a suitable organic solvent like ethyl acetate or n-butanol.[7] Mix the supernatant and solvent in a 1:1 (v/v) ratio and shake vigorously.
-
Concentration: Separate the organic phase and evaporate the solvent to dryness using a rotary evaporator or nitrogen stream.[2]
-
Reconstitution: Re-dissolve the dried extract in a known, small volume of a suitable solvent (e.g., methanol) compatible with your analytical method.[2]
-
Analysis: Filter the reconstituted sample through a 0.22 µm syringe filter before injecting it into the HPLC-MS system.[2]
Key Pathways and Workflows
The following diagrams illustrate the this compound biosynthetic pathway, a general workflow for fermentation optimization, and a troubleshooting decision tree.
Caption: Simplified biosynthetic pathway of this compound.
Caption: General workflow for fermentation optimization.
Caption: Decision tree for troubleshooting low yield.
References
- 1. Optimization of the Fermentation Process of Actinomycete Strain Hhs.015T - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A Novel Pathway for Biosynthesis of the Herbicidal Phosphonate Natural Product this compound Is Widespread in Actinobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel herbicidal antibiotic produced by Saccharothrix sp. ST-888. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Pathway for Biosynthesis of the Herbicidal Phosphonate Natural Product this compound Is Widespread in Actinobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Optimization of the fermentation process of actinomycete strain hhs.015 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Phosphonothrixin Chemical Synthesis
Welcome to the technical support center for the chemical synthesis of Phosphonothrixin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions to common challenges encountered during the synthesis of this novel herbicidal antibiotic.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of this compound?
A1: The primary challenges in the total synthesis of this compound revolve around two key aspects of its unique structure: the formation of the stable carbon-phosphorus (C-P) bond and the control of stereochemistry at the chiral center.[1][2][3] Historically, synthetic routes have been described as laborious and difficult to reproduce, though more recent methods have aimed to be more concise and scalable.[2][4]
Q2: What is the biological significance of the C-P bond in this compound?
A2: The carbon-phosphorus bond is a defining feature of phosphonate natural products like this compound.[5][6] This bond is highly stable and resistant to chemical and enzymatic degradation.[7] This stability allows this compound to act as a mimic of phosphate esters or carboxylates, which are common in biological systems, enabling it to competitively inhibit essential metabolic enzymes.[5][7]
Q3: What is the known mechanism of action for this compound's herbicidal activity?
A3: this compound exhibits broad-spectrum herbicidal activity by inhibiting the enzyme L-3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS), which is involved in the biosynthesis of riboflavin (vitamin B2).[8] This inhibition disrupts a vital metabolic pathway in plants, leading to chlorosis and germination inhibition.[8][9]
Q4: Are there any recommended starting materials for a more efficient synthesis of this compound?
A4: Recent efficient and scalable enantioselective total syntheses of (S)-phosphonothrixin have utilized a known racemic epoxy alcohol as a starting material.[2][4] This approach has been shown to be more efficient in terms of overall yield and the number of synthetic steps compared to earlier methods.[2]
Troubleshooting Guide
Issue 1: Low Yields in the C-P Bond Formation Step
Q: I am experiencing low yields during the formation of the carbon-phosphorus bond. What are the common causes and how can I troubleshoot this?
A: Low yields in P-C bond formation are a common hurdle. Here are several factors to consider and potential solutions:
-
Reagent Purity: Ensure the purity of your phosphorus source (e.g., dialkyl phosphites) and your electrophile. Impurities can interfere with the reaction.
-
Catalyst Activity: If you are using a metal-catalyzed coupling reaction (e.g., Hirao reaction), the catalyst's activity is crucial.[10]
-
Catalyst Choice: Palladium complexes are commonly used.[10] Ensure you are using the appropriate catalyst and ligand system for your specific substrates.
-
Catalyst Deactivation: The catalyst can be sensitive to air and moisture. Use of freshly prepared or properly stored catalyst under an inert atmosphere (e.g., argon or nitrogen) is recommended. Consider using Schlenk techniques.
-
-
Reaction Conditions:
-
Solvent: Ensure your solvent is anhydrous and deoxygenated, as water and oxygen can quench the catalyst and reagents.
-
Temperature: The reaction temperature may need optimization. A temperature that is too low can lead to slow reaction rates, while a temperature that is too high can cause decomposition of reactants or products.
-
Reaction Time: Monitor the reaction progress by a suitable analytical method (e.g., TLC, NMR) to determine the optimal reaction time.
-
-
Protecting Groups: Incompatibility of protecting groups with the reaction conditions can lead to side reactions and lower yields. Ensure your chosen protecting groups are stable under the C-P bond formation conditions.
Issue 2: Poor Stereocontrol
Q: I am struggling to achieve the desired stereochemistry. What strategies can I employ to improve stereocontrol?
A: Achieving the correct stereochemistry is critical for the biological activity of this compound. Here are some approaches to improve stereocontrol:
-
Chiral Auxiliaries: The use of a chiral auxiliary that is temporarily incorporated into the molecule can effectively control the stereochemical outcome of a reaction.[11] The auxiliary is removed in a later step.
-
Enzymatic Resolution: Enzymatic resolution of a racemic intermediate is a powerful method to obtain enantiomerically pure compounds.[2][4] This has been successfully applied in the synthesis of (S)-phosphonothrixin.[2][4]
-
Asymmetric Catalysis: Employing a chiral catalyst can promote the formation of one enantiomer over the other.
-
Substrate Control: The inherent stereochemistry of the starting material can be used to direct the stereochemistry of subsequent steps. This is a key principle in many total syntheses.[12]
-
Reaction Conditions: Temperature and solvent can significantly influence the stereochemical outcome of a reaction. Lower temperatures often lead to higher stereoselectivity.
Issue 3: Difficulty with Protecting Group Removal
Q: I am having trouble with the deprotection step, leading to product decomposition or incomplete removal. What should I consider?
A: Protecting group manipulation is a delicate step in complex syntheses.
-
Choice of Protecting Group: Select protecting groups that can be removed under mild conditions that do not affect other functional groups in the molecule.[13] For hydroxyl groups, silyl ethers (e.g., TMS, TIPS) are common, while for amines, carbamates (e.g., Boc, Cbz) are frequently used.[13]
-
Orthogonal Protecting Group Strategy: Employ an orthogonal protecting group strategy where different protecting groups can be removed selectively without affecting each other.
-
Deprotection Conditions:
-
Reagent Stoichiometry: Use the correct stoichiometry of the deprotecting agent. Excess reagent can sometimes lead to side reactions.
-
Reaction Time and Temperature: Carefully monitor the deprotection reaction to avoid over-exposure to harsh conditions which might lead to degradation of the desired product.
-
Scavengers: In some cases, scavengers may be necessary to trap reactive byproducts generated during deprotection.
-
-
Phosphonic Acid Deprotection: The final deprotection of phosphonate esters to the phosphonic acid can be achieved under acidic conditions (e.g., with HCl) or using the McKenna procedure (bromotrimethylsilane followed by methanolysis), which is often effective.[14]
Data Summary
Table 1: Comparison of this compound Synthetic Routes
| Synthetic Route | Key Features | Overall Yield | Number of Steps | Starting Material | Ref. |
| Early Total Synthesis | Laborious and difficult to reproduce | Lower | More | Methyl (bromomethyl)acrylate | [3] |
| Second-Generation Synthesis | Concise and scalable, enantioselective | 15% | 7 | Racemic epoxy alcohol | [2] |
Experimental Protocols
Key Experiment: Enantioselective Synthesis of (S)-Phosphonothrixin via Enzymatic Resolution
This protocol is based on the efficient second-generation synthesis.[2][4]
1. Enzymatic Resolution of Racemic Epoxy Alcohol:
-
Objective: To obtain the enantiomerically pure (S)-epoxy alcohol.
-
Methodology:
-
Dissolve the racemic epoxy alcohol in an appropriate buffer (e.g., phosphate buffer).
-
Add a suitable lipase (e.g., from Candida antarctica) and an acyl donor (e.g., vinyl acetate).
-
Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle shaking.
-
Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.
-
Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).
-
Separate the acylated (R)-epoxy alcohol from the unreacted (S)-epoxy alcohol by column chromatography.
-
2. C-P Bond Formation to form a Cyclic Phosphonate (Phostone):
-
Objective: To introduce the phosphorus moiety.
-
Methodology:
-
Dissolve the enantiomerically pure (S)-epoxy alcohol in an anhydrous solvent (e.g., THF) under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Add a suitable base (e.g., n-BuLi) dropwise.
-
Add a phosphonating agent (e.g., diethyl phosphite).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or 31P NMR).
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent and purify by column chromatography.
-
3. Conversion to (S)-cyclic this compound:
-
Objective: To complete the core structure.
-
Methodology: This step involves further functional group manipulations of the phostone intermediate. The exact steps will depend on the specific protecting groups used and the overall synthetic strategy.
4. Final Deprotection to (S)-Phosphonothrixin:
-
Objective: To remove all protecting groups to yield the final product.
-
Methodology (McKenna Procedure):
-
Dissolve the protected this compound precursor in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add bromotrimethylsilane (TMSBr) dropwise and stir for the required time (monitor by 31P NMR).
-
Remove the solvent and excess TMSBr under vacuum.
-
Add methanol to the residue and stir until the silyl esters are completely converted to the phosphonic acid.
-
Purify the final product, for example, by ion-exchange chromatography.
-
Visualizations
Caption: Workflow for the enantioselective total synthesis of (S)-Phosphonothrixin.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Total synthesis of (+/-)-phosphonothrixin, a novel herbicidal antibiotic containing C-P bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Genomics-Enabled Discovery of Phosphonate Natural Products and their Biosynthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The herbicidal natural product this compound is an inhibitor of the riboflavin biosynthetic enzyme L-3,4-dihydroxy-2-butanone-4-phosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a novel herbicidal antibiotic produced by Saccharothrix sp. ST-888. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. beilstein-institut.de [beilstein-institut.de]
- 13. synarchive.com [synarchive.com]
- 14. Phosphonic acid: preparation and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Phosphonothrixin in different solvent systems
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Phosphonothrixin in various solvent systems. As specific stability data for this compound is not extensively published, this guide offers best practices based on the general chemistry of phosphonates and standard pharmaceutical stability testing protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is a natural product with herbicidal activity.[1] Its chemical structure is 2-hydroxy-2-hydroxymethyl-3-oxobutyl-phosphonic acid.[2] Key functional groups that may influence its stability include a phosphonic acid moiety (C-P bond), a ketone, and tertiary and primary hydroxyl groups.[2][3]
Q2: How stable are phosphonates in general?
Organophosphorus compounds with a carbon-phosphorus (C-P) bond, like phosphonates, are generally characterized by high stability.[4] They are typically resistant to hydrolysis over a wide pH range and can withstand harsh conditions such as high temperatures.[5][6][7] However, their stability can be influenced by factors such as oxidation and the presence of certain enzymes.[8][9]
Q3: Is this compound expected to be sensitive to pH changes in aqueous solutions?
While phosphonates are generally stable to hydrolysis, the presence of other functional groups in this compound could influence its stability at extreme pH values.[5][6] The ketone and hydroxyl groups might be susceptible to acid or base-catalyzed reactions, although the phosphonic acid group itself is expected to be stable.[6] It is advisable to conduct pH stability studies to determine the optimal pH range for storing aqueous solutions of this compound.
Q4: What is the likely stability of this compound in common organic solvents?
The stability of a compound in organic solvents depends on the solvent's properties (protic vs. aprotic, polarity) and the presence of impurities. Protic solvents like methanol or ethanol could potentially interact with the functional groups of this compound, while aprotic solvents like DMSO, DMF, or acetonitrile are often used for long-term storage of compounds. However, the purity of the solvent is crucial, as contaminants can lead to degradation. It is recommended to use high-purity, anhydrous solvents and to store solutions protected from light and moisture.
Q5: Could this compound be susceptible to oxidation?
The chemical structure of this compound does not contain functional groups that are highly susceptible to oxidation under normal storage conditions. However, prolonged exposure to air and light, or the presence of oxidizing agents, could potentially lead to degradation.[8][9] It is good practice to store stock solutions under an inert atmosphere (e.g., argon or nitrogen) and protected from light, especially for long-term storage.
Troubleshooting Guide
Q1: I am seeing a decrease in the biological activity of my this compound solution over time. What could be the cause?
A decrease in biological activity is a strong indicator of compound degradation. Potential causes include:
-
Solvent-mediated degradation: The solvent you are using may not be suitable for long-term storage. Consider preparing fresh solutions for your experiments or switching to a different, high-purity, aprotic solvent.
-
Hydrolysis: If you are using an aqueous buffer, the pH may be outside the optimal stability range for this compound.
-
Oxidation: The solution may have been exposed to air and light for extended periods.
-
Improper storage: High temperatures can accelerate degradation.[10][11] Ensure your solutions are stored at the recommended temperature, typically -20°C or -80°C.
Q2: I observe new peaks in my HPLC/LC-MS chromatogram when analyzing an older solution of this compound. What do these peaks represent?
The appearance of new peaks strongly suggests the formation of degradation products. To identify these, you can:
-
Use Mass Spectrometry (MS): An LC-MS analysis can provide the molecular weights of the new peaks, which can help in proposing potential degradation products (e.g., oxidation or hydrolysis products).
-
Perform Forced Degradation Studies: Intentionally degrading a fresh sample of this compound under controlled stress conditions (acid, base, oxidation, heat, light) can help to generate and identify potential degradation products.[12][13][14][15][16]
Q3: My this compound powder has changed color/consistency. Is it still usable?
A change in the physical appearance of the solid compound is a sign of potential instability. It is highly recommended to re-characterize the material using analytical techniques like HPLC for purity assessment and NMR for structural integrity before further use. If significant degradation is observed, the batch should be discarded.
Recommended Storage and Handling
-
Solid Form: Store solid this compound in a tightly sealed container at -20°C, protected from light and moisture.
-
Stock Solutions: Prepare concentrated stock solutions in a high-purity, anhydrous aprotic solvent such as DMSO or DMF. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture. Store these aliquots at -80°C under an inert atmosphere if possible.
-
Aqueous Solutions: Prepare aqueous solutions fresh on the day of the experiment using a buffer within a neutral pH range. If storage is necessary, it should be for a short period at 2-8°C, and the stability under these conditions should be verified.
Experimental Protocols
Protocol for Assessing this compound Stability in Different Solvents
This protocol outlines a general procedure for conducting a preliminary stability study of this compound in various solvent systems.
1. Materials:
-
This compound (solid, high purity)
-
Solvents to be tested (e.g., DMSO, DMF, Acetonitrile, Methanol, Ethanol, Water, Phosphate Buffered Saline pH 7.4) - all of high purity grade.
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Autosampler vials
2. Procedure:
-
Solution Preparation:
-
Accurately weigh a sufficient amount of this compound to prepare a stock solution of known concentration (e.g., 10 mM) in each of the selected solvents.
-
Prepare working solutions (e.g., 100 µM) by diluting the stock solutions in the respective solvents.
-
-
Time-Zero Analysis (T=0):
-
Immediately after preparation, analyze an aliquot of each working solution by HPLC or LC-MS to determine the initial peak area and purity of this compound. This will serve as the baseline.
-
-
Incubation:
-
Store aliquots of each working solution under different conditions:
-
Room temperature (e.g., 25°C)
-
Refrigerated (e.g., 4°C)
-
Frozen (e.g., -20°C)
-
-
Protect all samples from light.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 24h, 48h, 1 week, 1 month), retrieve an aliquot from each storage condition and analyze it by HPLC or LC-MS.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the T=0 value to determine the percentage of the compound remaining.
-
Monitor for the appearance of any new peaks, which would indicate degradation products.
-
Data Presentation
The following table can be used to summarize the quantitative data from your stability studies.
| Solvent System | Storage Temperature (°C) | Time Point | % this compound Remaining (Peak Area) | Observations (e.g., new peaks) |
| DMSO | 25 | 24h | ||
| 1 week | ||||
| 4 | 24h | |||
| 1 week | ||||
| -20 | 1 month | |||
| 3 months | ||||
| Acetonitrile | 25 | 24h | ||
| 1 week | ||||
| 4 | 24h | |||
| 1 week | ||||
| -20 | 1 month | |||
| 3 months | ||||
| PBS (pH 7.4) | 25 | 24h | ||
| 1 week | ||||
| 4 | 24h | |||
| 1 week |
Mandatory Visualizations
References
- 1. This compound, a novel herbicidal antibiotic produced by Saccharothrix sp. ST-888. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel herbicidal antibiotic produced by Saccharothrix sp. ST-888. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C5H11O6P | CID 10631801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. The Hydrolysis of Phosphinates and Phosphonates: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phosphonates - What are phosphonates? [phosphonates.org]
- 8. Organophosphate - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Thermal Degradation of Organophosphorus Flame Retardants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sgs.com [sgs.com]
- 13. acdlabs.com [acdlabs.com]
- 14. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. onyxipca.com [onyxipca.com]
Potential off-target effects of Phosphonothrixin in plants
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for experiments involving the natural herbicide phosphonothrixin. The following resources address potential off-target effects and provide troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in plants?
A1: this compound is a natural phytotoxin that acts as a potent and specific inhibitor of L-3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS).[1][2] This enzyme is crucial for the biosynthesis of riboflavin (vitamin B2) in plants. By inhibiting DHBPS, this compound disrupts the production of riboflavin, leading to plant death.[1][2] This represents a novel mode of action for a herbicide.[1]
Q2: What are the observable symptoms of this compound application on plants?
A2: Plants treated with this compound typically exhibit chlorosis, which is a yellowing or bleaching of the leaves.[2][3][4] This symptom is consistent with the inhibition of a vital metabolic pathway. The herbicidal activity is broad-spectrum, affecting a wide range of gramineous and broadleaf weeds, but it is non-selective, meaning it can also harm crop plants.[2] Its efficacy is primarily observed with post-emergence application.[2]
Q3: Are there any known off-target effects of this compound in plants?
A3: Currently, the primary and well-characterized target of this compound is DHBPS.[1][2] While it is described as a non-selective herbicide, this refers to its broad efficacy against many plant species rather than documented off-target molecular interactions within a single plant.[2] As with any bioactive compound, the potential for off-target effects exists and should be considered during experimental design. It is noteworthy that this compound is reported to be inactive against bacteria and fungi, suggesting a degree of specificity for the plant enzyme.[5]
Q4: How can I differentiate between on-target and potential off-target effects in my experiments?
A4: Differentiating between on-target and off-target effects is a critical aspect of herbicide research. Here are some strategies:
-
Rescue Experiments: Attempt to rescue the phenotype by supplementing the treated plants with the downstream product of the inhibited pathway, in this case, riboflavin. If the application of riboflavin alleviates the toxic effects of this compound, it strongly suggests the observed phenotype is due to the on-target inhibition of DHBPS.
-
Target Overexpression: Genetically modify the plant to overexpress the DHBPS enzyme. If the overexpression leads to increased tolerance to this compound, this provides evidence for on-target activity.
-
Comparative Omics: Utilize transcriptomics, proteomics, and metabolomics to compare the molecular profiles of treated plants with untreated controls. On-target effects would be expected to primarily alter pathways directly related to riboflavin biosynthesis and downstream processes. Significant perturbations in unrelated pathways could indicate potential off-target effects.
Troubleshooting Guide
Problem 1: I am observing unexpected phenotypes in my this compound-treated plants that are not consistent with riboflavin deficiency.
-
Possible Cause: This could be indicative of off-target effects, or it could be a secondary consequence of the primary metabolic disruption.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a detailed dose-response experiment. Off-target effects may only manifest at higher concentrations.
-
Time-Course Analysis: Observe the temporal development of the phenotype. Early-onset effects may be more directly linked to the primary target, while later effects could be secondary or off-target.
-
Investigate Secondary Metabolites: Use metabolomics to analyze changes in secondary metabolite profiles, which could be altered by broader physiological stress.
-
Consult the Experimental Protocols: Refer to the provided protocols for identifying off-target effects using techniques like thermal shift assays or proteomic profiling.
-
Problem 2: My rescue experiment with riboflavin did not fully recover the wild-type phenotype.
-
Possible Cause: While this could suggest off-target effects, it might also be due to inefficient uptake or transport of the supplemented riboflavin to the target tissues.
-
Troubleshooting Steps:
-
Vary Riboflavin Concentration and Application Method: Experiment with different concentrations of riboflavin and various application methods (e.g., foliar spray, root drench) to ensure adequate bioavailability.
-
Use Riboflavin Precursors: Consider supplementing with precursors of riboflavin that might be more readily absorbed by the plant.
-
Analyze Riboflavin Levels: Quantify the internal riboflavin concentration in treated and rescued plants to confirm successful uptake.
-
Data Presentation
Table 1: Summary of this compound Herbicidal Activity
| Parameter | Description | Reference |
| Mode of Action | Inhibition of L-3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS) | [1][2] |
| Affected Pathway | Riboflavin (Vitamin B2) Biosynthesis | [1][2] |
| Spectrum of Activity | Broad-spectrum against gramineous and broadleaf weeds | [2] |
| Selectivity | Non-selective | [2] |
| Application | Post-emergence | [2] |
| Visual Symptoms | Chlorosis, bleaching | [2][3][4] |
| Activity in other organisms | Inactive against bacteria and fungi | [5] |
Experimental Protocols
Protocol 1: Global Proteomic Profiling to Identify Potential Off-Target Proteins
-
Plant Material and Treatment: Grow a model plant species (e.g., Arabidopsis thaliana) to a suitable developmental stage. Treat one group with a sub-lethal concentration of this compound and another group with a vehicle control.
-
Protein Extraction: Harvest plant tissues at different time points post-treatment. Extract total proteins using a robust extraction buffer containing protease inhibitors.
-
Protein Digestion: Quantify the protein concentration and digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use bioinformatic software to identify and quantify proteins. Compare the protein abundance between the this compound-treated and control groups. Proteins with significantly altered abundance that are not related to the riboflavin pathway are potential off-target candidates.
Protocol 2: In Vitro Target Validation using Thermal Shift Assay (TSA)
-
Protein Expression and Purification: Express and purify the candidate off-target protein and the known target protein (DHBPS) as a positive control.
-
Assay Setup: In a 96-well plate, mix the purified protein with a fluorescent dye that binds to hydrophobic regions of unfolded proteins. Add this compound at various concentrations to different wells.
-
Thermal Denaturation: Use a real-time PCR machine to gradually increase the temperature and monitor the fluorescence.
-
Data Analysis: The binding of a ligand (this compound) will stabilize the protein, resulting in a higher melting temperature (Tm). A significant shift in the Tm of a candidate protein in the presence of this compound suggests a direct interaction.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. The herbicidal natural product this compound is an inhibitor of the riboflavin biosynthetic enzyme L-3,4-dihydroxy-2-butanone-4-phosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The herbicidal natural product this compound is an inhibitor of the riboflavin biosynthetic enzyme L‐3,4‐dihydroxy‐2‐butanone‐4‐phosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
Technical Support Center: Optimizing Phosphonothrixin for Herbicidal Applications
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Phosphonothrixin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its herbicidal mechanism of action?
This compound is a phosphonate natural product with herbicidal properties, produced by the actinobacterium Saccharothrix sp. ST-888.[1] It functions as a broad-spectrum, non-selective, post-emergence herbicide.[2][3] Its mechanism of action is novel, inhibiting the riboflavin (vitamin B2) biosynthesis pathway by targeting the enzyme L-3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS).[2] This mode of action is distinct from many common herbicides that target chlorophyll biosynthesis.[1][4] this compound is known to inhibit seed germination and cause chlorosis in both gramineous and broadleaf weeds.[1][4]
Q2: What are the general characteristics of this compound?
This compound is a phosphonic acid, a class of natural products noted for their biological activities.[1][4] It possesses an unusual branched carbon skeleton.[1][5] It is notable for its inactivity against bacteria and fungi, suggesting it may have minimal impact on the soil microbiome.[1][4]
Q3: What is the biosynthetic pathway of this compound?
The biosynthesis of this compound involves a 14-gene operon (ftx gene cluster).[1][6] The initial steps of its synthesis, up to the intermediate 2,3-dihydroxypropylphosphonic acid (DHPPA), are shared with the biosynthesis of another phosphonate natural product, valinophos.[1][4][5] The pathway then diverges, involving the action of two distinct thiamine pyrophosphate (TPP)-dependent enzymes to form the final compound.[7][8]
Troubleshooting Guide
Q1: I am observing inconsistent or no herbicidal effect in my experiments. What are the potential causes?
Several factors can lead to inconsistent results. A systematic check of your experimental setup is recommended.
-
Solution Preparation: Ensure the active ingredient (AI) concentration is accurate.[9] Incompatibilities in tank mixtures, even with seemingly inert ingredients, can affect the efficacy.[10] Always conduct a jar test when using new formulations or tank mixes.[10]
-
Application Technique: Uneven application can lead to variable results. Ensure your spraying technique provides uniform coverage.[11]
-
Environmental Conditions: Temperature, humidity, and light can influence a plant's uptake and the herbicide's effectiveness.[12] Maintain consistent environmental conditions across experiments.
-
Plant-Related Factors: The growth stage and health of the target weeds can significantly impact herbicide performance.[13] Younger, actively growing plants are generally more susceptible. The physical characteristics of the leaf surface (e.g., waxy, hairy) can also affect droplet spreading and absorption.[12]
Q2: How do I determine the optimal concentration of this compound for my target weed species?
A dose-response study is the standard method for determining the optimal concentration.
-
Select a Concentration Range: Based on existing data, start with a broad range of concentrations. For this compound, post-emergence applications have been tested from 80 to 5120 g/ha.[3]
-
Prepare Serial Dilutions: Prepare a series of dilutions from a stock solution.
-
Treat Plants: Apply the different concentrations to separate groups of the target weed species. Include an untreated control group.
-
Assess Plant Health: Evaluate the plants at set time intervals, looking for signs of phytotoxicity such as chlorosis, stunting, and necrosis.[9][14]
-
Data Analysis: Plot the response (e.g., percent inhibition) against the concentration to determine the EC50 (half-maximal effective concentration).
Q3: Can I use adjuvants with this compound?
Yes, adjuvants can potentially enhance the effectiveness of this compound.[9] Adjuvants can improve spray retention on leaves, increase the penetration of the active ingredient through the plant cuticle, and modify other spray solution characteristics.[13] However, the choice of adjuvant and its concentration needs to be optimized, as incorrect use can sometimes lead to reduced efficacy or increased crop injury if used in a selective context.[9][12] It is recommended to perform a preliminary test with different adjuvants to find the most suitable one for your application.
Data Presentation
Table 1: Herbicidal Efficacy of this compound on Various Weed Species
| Weed Species | Common Name | Application Rate (g/ha) | Inhibition Level (%) |
| Abutilon theophrasti | Velvetleaf | 5120 | > 90 |
| Alopecurus myosuroides | Black-grass | 5120 | > 90 |
| Amaranthus retroflexus | Redroot pigweed | 5120 | > 90 |
| Avena fatua | Wild oat | 5120 | 80-90 |
| Brassica napus | Winter rape | 5120 | > 90 |
| Cyperus esculentus | Yellow nutsedge | 5120 | 60-79 |
| Echinochloa crus-galli | Barnyard grass | 5120 | 80-90 |
| Lolium multiflorum | Italian ryegrass | 5120 | > 90 |
| Matricaria inodora | Scentless mayweed | 5120 | > 90 |
| Oryza sativa | Rice | 5120 | 60-79 |
| Pharbitis purpurea | Tall morning-glory | 5120 | > 90 |
| Polygonum convolvulus | Wild buckwheat | 5120 | > 90 |
| Setaria viridis | Green foxtail | 5120 | 80-90 |
| Stellaria media | Common chickweed | 5120 | > 90 |
| Triticum aestivum | Spring wheat | 5120 | 60-79 |
| Veronica persica | Bird's-eye speedwell | 5120 | > 90 |
| Viola tricolor | Wild pansy | 5120 | > 90 |
| Zea mays | Maize | 5120 | 60-79 |
| Data adapted from post-emergence application studies.[3] |
Experimental Protocols
Protocol: Post-Emergence Herbicidal Bioassay
This protocol outlines a general procedure for assessing the post-emergence herbicidal activity of this compound.
-
Plant Preparation:
-
Sow seeds of the target weed species in pots containing a suitable growth medium.
-
Grow the plants in a controlled environment (growth chamber or greenhouse) with defined temperature, humidity, and photoperiod.
-
Allow the plants to reach a specific growth stage (e.g., 2-3 true leaves) before treatment.
-
-
This compound Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water, potentially with a surfactant).
-
Perform serial dilutions to obtain the desired range of test concentrations.
-
Prepare a control solution containing the solvent and any adjuvants but without this compound.
-
-
Herbicide Application:
-
Randomly assign plants to different treatment groups, including the control.
-
Apply the prepared solutions to the plants using a calibrated sprayer to ensure uniform coverage.[11]
-
-
Evaluation:
-
Return the treated plants to the controlled environment.
-
Visually assess the plants for signs of phytotoxicity at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).
-
Use a rating scale to quantify the herbicidal effect (e.g., 0% = no effect, 100% = plant death).
-
For quantitative analysis, measure parameters such as plant height, fresh weight, or dry weight at the end of the experiment.
-
-
Data Analysis:
-
Calculate the average response for each treatment group.
-
Analyze the data using appropriate statistical methods to determine the significance of the observed effects.
-
If a dose-response experiment was conducted, calculate the EC50 value.
-
Signaling Pathways and Biosynthesis
References
- 1. A Novel Pathway for Biosynthesis of the Herbicidal Phosphonate Natural Product this compound Is Widespread in Actinobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The herbicidal natural product this compound is an inhibitor of the riboflavin biosynthetic enzyme L-3,4-dihydroxy-2-butanone-4-phosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Novel Pathway for Biosynthesis of the Herbicidal Phosphonate Natural Product this compound Is Widespread in Actinobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. analyzeseeds.com [analyzeseeds.com]
- 10. ag.purdue.edu [ag.purdue.edu]
- 11. fs.usda.gov [fs.usda.gov]
- 12. Optimization of Herbicide Use: Study on Spreading and Evaporation Characteristics of Glyphosate-Organic Silicone Mixture Droplets on Weed Leaves | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
Troubleshooting Phosphonothrixin purification by chromatography
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of Phosphonothrixin by chromatography.
I. Frequently Asked Questions (FAQs) - General Chromatography Issues
This section addresses common problems encountered during the chromatographic purification of this compound.
Q1: I am experiencing very low or no recovery of this compound after chromatography. What are the possible causes?
Several factors could lead to poor recovery:
-
Compound Instability: this compound, like many natural products, may be sensitive to pH or temperature. Ensure your buffers are within a stable pH range and consider performing purification steps at lower temperatures (e.g., 4°C).
-
Irreversible Binding: The highly polar and acidic phosphonic acid group can lead to strong, sometimes irreversible, binding to certain stationary phases, especially traditional silica gel.
-
Incorrect Elution Conditions: The elution strength of your mobile phase may be insufficient to displace the compound from the column.
-
Sample Precipitation: this compound may precipitate on the column if the sample is overloaded or if the mobile phase composition causes solubility issues. Ensure your sample is fully dissolved in the loading buffer and filtered before application.
Q2: My chromatogram shows poor peak resolution or significant peak tailing for this compound. How can I improve this?
Peak tailing and poor resolution are common when purifying highly polar compounds like phosphonates.[1]
-
Check for Column Overload: Injecting too much sample can lead to broad, asymmetric peaks. Try reducing the sample load.
-
Optimize Mobile Phase pH: The ionization state of this compound's phosphonic acid group is pH-dependent. Adjusting the mobile phase pH can significantly impact peak shape. For reverse-phase chromatography, operating at a low pH (e.g., 2-4) can suppress the ionization of both the analyte and residual silanols on the silica matrix, often leading to sharper peaks.[2]
-
Secondary Interactions: Tailing can be caused by unwanted interactions between this compound and the stationary phase. For silica-based columns, this often involves interaction with surface silanol groups. Using a high-purity, end-capped column or a different stationary phase (e.g., polymer-based) can mitigate these effects.
-
Adjust Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for equilibrium between the mobile and stationary phases.
Q3: this compound is eluting in the void volume or very early during reverse-phase chromatography. What does this indicate?
This indicates that the compound is having very little or no retention on the column, which is common for highly hydrophilic molecules.[3]
-
Insufficient Retention: Standard C18 columns may not provide enough retention for a polar compound like this compound. Consider using a column designed for polar analytes, such as a polar-embedded or aqueous-stable C18 column.
-
Mobile Phase is Too Polar: If you are using a high percentage of aqueous buffer in your mobile phase, the compound will have limited interaction with the stationary phase. Try decreasing the polarity of your starting mobile phase (i.e., increasing the organic solvent percentage if possible).
-
Ion-Pair Chromatography: For acidic compounds, adding an ion-pairing reagent (e.g., tetrabutylammonium hydrogen sulfate) to the mobile phase can increase retention on a reverse-phase column.[3]
II. Troubleshooting Specific Chromatography Techniques
Ion-Exchange Chromatography (IEX)
This compound is an acidic molecule and is well-suited for anion-exchange chromatography.[3]
Q1: this compound is not binding to the anion-exchange column.
-
Incorrect Buffer pH: For an anion exchanger, the buffer pH must be at least 0.5 to 1 pH unit above the pKa of the phosphonic acid group to ensure it is negatively charged.[4] Check the pH of your loading and equilibration buffers.
-
High Ionic Strength in Sample: If your sample contains a high concentration of salt, it will compete with this compound for binding sites on the resin. Desalt your sample before loading or dilute it with the starting buffer.
-
Column Not Equilibrated: Ensure the column is thoroughly equilibrated with the starting buffer until the pH and conductivity of the eluate match the buffer.
Q2: this compound binds too strongly and I cannot elute it from the anion-exchange column.
-
Insufficient Elution Strength: The salt concentration in your elution buffer may be too low. Increase the salt concentration in your elution buffer (e.g., from 0.5 M NaCl to 1.0 M or higher) or use a steeper gradient.
-
Incorrect Elution Buffer pH: Lowering the pH of the elution buffer towards the pKa of this compound will neutralize its charge, promoting elution. Consider a decreasing pH gradient as an alternative to an increasing salt gradient.[5]
-
Secondary Hydrophobic Interactions: Some IEX resins can have hydrophobic characteristics. If strong binding persists even at high salt, consider adding a small percentage of a non-ionic detergent or organic solvent to the elution buffer.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is challenging for phosphonic acids due to their high polarity but can be effective, especially for final polishing steps.[1]
Q1: My column backpressure is excessively high.
-
Precipitation: The sample or buffer components may have precipitated on the column frit or within the column bed. Always filter your samples and mobile phases.
-
Buffer Incompatibility: If using phosphate buffers, be aware they can precipitate in high concentrations of organic solvents like acetonitrile.[2] Ensure your buffer is soluble across the entire gradient range.
-
Particulate Contamination: The source material (e.g., fermentation broth) may contain particulates. Ensure adequate clarification and filtration of the crude extract before any HPLC steps.
III. Experimental Protocols & Data
Protocol: Sample Purification Workflow for this compound
This protocol is a generalized workflow based on methods described for purifying this acidic and hydrophilic antibiotic from fermentation broth.[3]
1. Broth Clarification:
- Centrifuge the fermentation broth to remove microbial cells.
- Filter the resulting supernatant through a 0.45 µm filter to remove any remaining particulates.
2. Capture Step: Anion-Exchange Chromatography:
- Column: Strong anion-exchange resin (e.g., Q-Sepharose).
- Equilibration Buffer (Buffer A): 20 mM Tris-HCl, pH 8.0.
- Elution Buffer (Buffer B): 20 mM Tris-HCl, 1 M NaCl, pH 8.0.
- Procedure: a. Equilibrate the column with 5-10 column volumes (CV) of Buffer A. b. Load the clarified supernatant. c. Wash the column with 5 CV of Buffer A to remove unbound impurities. d. Elute this compound using a linear gradient of 0-100% Buffer B over 10 CV. e. Collect fractions and assay for activity or analyze by HPLC.
3. Intermediate Purification: Gel Filtration Chromatography:
- Column: Sephadex G-25 or similar.
- Mobile Phase: Volatile buffer such as 50 mM Ammonium Bicarbonate.
- Procedure: a. Pool and concentrate the active fractions from the IEX step. b. Load the concentrated sample onto the equilibrated gel filtration column. c. Elute with the mobile phase, collecting fractions. This step serves to desalt the sample and separate by size.
4. Polishing Step: Ion-Pair RP-HPLC:
- Column: C18 Reverse-Phase Column (e.g., 250 x 4.6 mm, 5 µm).
- Mobile Phase A: Water + 5 mM Tetrabutylammonium hydrogen sulfate (TBAHS) + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 5 mM TBAHS + 0.1% Formic Acid.
- Procedure: a. Lyophilize the active fractions from gel filtration to remove the volatile buffer. b. Reconstitute the sample in Mobile Phase A. c. Inject onto the RP-HPLC system and elute with a suitable gradient (e.g., 5-50% Mobile Phase B over 30 minutes). d. Monitor elution at an appropriate wavelength (e.g., ~210 nm).
Data Tables
Table 1: Comparison of Anion-Exchange Elution Conditions
| Parameter | Condition 1 | Condition 2 (Optimized) | Rationale for Change |
| Elution Method | 1 M NaCl Step Elution | 0 - 1.0 M NaCl Linear Gradient | A gradient provides better resolution than a step elution. |
| pH | 7.0 | 8.0 | Increasing the pH further above the pKa ensures the phosphonate group is fully deprotonated and binds more consistently. |
| Flow Rate | 5 mL/min | 2 mL/min | A lower flow rate can increase the interaction time with the resin, potentially improving resolution of closely eluting compounds. |
Table 2: Troubleshooting RP-HPLC Peak Shape
| Issue | Parameter | Condition 1 (Problematic) | Condition 2 (Improved) | Rationale for Change |
| Peak Tailing | Mobile Phase Additive | None | 0.1% Formic Acid or TFA | Acid suppresses ionization of residual silanols on the column, reducing secondary interactions.[2] |
| Poor Retention | Ion-Pair Reagent | None | 5 mM TBAHS | The hydrophobic tail of the ion-pair reagent associates with the C18 phase, while the positive head associates with the negatively charged this compound, increasing retention. |
IV. Visualizations
Experimental and Logic Diagrams
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ualberta.ca [ualberta.ca]
- 3. This compound, a novel herbicidal antibiotic produced by Saccharothrix sp. ST-888. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. merckmillipore.com [merckmillipore.com]
Technical Support Center: Degradation Pathways of Phosphonothrixin in the Environment
Welcome to the technical support center for researchers, scientists, and drug development professionals studying the environmental fate of Phosphonothrixin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in the environment?
Direct studies on the environmental degradation of this compound are limited. However, based on its structure as a phosphonate herbicide, its degradation is expected to occur through both biotic and abiotic pathways. Biotic degradation by soil microorganisms is likely the primary route of dissipation.[1] Abiotic processes such as hydrolysis and photolysis may also contribute to its breakdown, particularly in aqueous environments.
Q2: What are the likely initial steps in the microbial degradation of this compound?
Drawing parallels with the structurally similar phosphonate herbicide, phosphinothricin (glufosinate), the initial microbial degradation of this compound in soil is likely to involve one or more of the following enzymatic reactions:
-
Transamination: Conversion of the amino group to a keto group, forming the corresponding 2-oxo-acid.
-
Oxidative deamination: Another pathway to form the 2-oxo-acid, which has been observed in Rhodococcus sp. for phosphinothricin.[2]
-
Acetylation: The addition of an acetyl group to the amino group, forming N-acetyl-Phosphonothrixin.[2]
Q3: What are the expected final degradation products of this compound?
Complete mineralization to carbon dioxide, water, and phosphate is the anticipated final outcome of this compound degradation by microorganisms.[3] A key intermediate in the degradation of many phosphonates is aminomethylphosphonic acid (AMPA), which is subsequently broken down to orthophosphate.[4][5]
Q4: What environmental factors influence the degradation rate of this compound?
The rate of this compound degradation is likely influenced by several environmental factors:
-
Soil Properties: Soil type, organic matter content, pH, and moisture content can significantly affect microbial activity and the bioavailability of the herbicide.[6][7]
-
Temperature: Generally, higher temperatures increase the rate of both microbial and chemical degradation processes.[8]
-
Presence of Microorganisms: The type and abundance of microbial populations capable of degrading phosphonates are crucial for biotic degradation.[3]
-
Sunlight: In aqueous environments, photolysis can be a significant degradation pathway, and its rate can be influenced by the presence of photosensitizers like iron.[4]
-
pH: The pH of the medium can affect both the chemical stability (hydrolysis) and the microbial degradation of this compound.[4]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible degradation rates in soil incubation studies.
| Possible Cause | Troubleshooting Step |
| Non-homogenous soil samples. | Ensure thorough mixing and sieving of soil before starting the experiment to achieve uniformity. It is preferable to use freshly collected soil samples from the A horizon (up to 20 cm depth).[6] |
| Fluctuations in incubation conditions. | Use a temperature and humidity-controlled incubator. Monitor and record conditions regularly. Ensure consistent soil moisture content throughout the experiment. |
| Variability in microbial populations. | If using soil from different sources, characterize the microbial communities. For more controlled experiments, consider using a defined microbial consortium known to degrade phosphonates. |
| Inaccurate spiking of this compound. | Prepare a stock solution of this compound in a suitable solvent and ensure its even application to the soil. Allow the solvent to evaporate completely before starting the incubation. |
Issue 2: Difficulty in extracting this compound and its metabolites from soil or water samples.
| Possible Cause | Troubleshooting Step |
| Strong adsorption to soil particles. | Phosphonates can bind strongly to soil components. Experiment with different extraction solvents and pH adjustments to improve recovery. The use of chelating agents in the extraction solvent can sometimes be beneficial. |
| Matrix effects in analytical measurements. | High concentrations of cations (e.g., Ca²⁺, Mg²⁺) in environmental samples can interfere with the analysis of highly polar phosphonates.[9] Use a cation exchange resin (CER) to clean up samples before analysis.[9] |
| Degradation during sample preparation. | Keep samples cool and process them as quickly as possible. If necessary, store them at low temperatures to minimize further degradation before analysis. |
Issue 3: Poor separation or detection of this compound and its metabolites during chromatographic analysis.
| Possible Cause | Troubleshooting Step |
| Inappropriate chromatographic column. | For highly polar compounds like phosphonates, hydrophilic interaction liquid chromatography (HILIC) columns often provide better retention and separation than traditional reversed-phase columns.[9] |
| Suboptimal mobile phase composition. | Optimize the mobile phase pH and buffer concentration. The addition of a complexing agent like diethylenetriaminepentaacetic acid (DTPA) to the eluent can improve the chromatography of some phosphonates.[10] |
| Low sensitivity of the detector. | Mass spectrometry (MS) is the preferred detection method for the analysis of phosphonates and their degradation products due to its high sensitivity and selectivity.[11] Consider using techniques like LC-MS/MS for trace-level analysis.[12] |
Quantitative Data Summary
Currently, there is a lack of specific quantitative data on the environmental degradation of this compound. The following table provides a template for the kind of data that would be valuable to collect and will be updated as research becomes available. For comparison, data for the related herbicide glyphosate is included.
| Parameter | This compound | Glyphosate (for comparison) | Environmental Matrix |
| Soil Half-life (DT₅₀) | Data not available | ~26 days[5] | Sandy soils[5] |
| Photodegradation Half-life | Data not available | Varies with conditions | Aqueous solution |
| Hydrolysis Half-life | Data not available | Stable to hydrolysis | Aqueous solution |
| Key Degradation Products | Hypothesized: 2-oxo-Phosphonothrixin, AMPA, Orthophosphate | Aminomethylphosphonic acid (AMPA) | Soil |
Experimental Protocols
Protocol 1: Determination of Soil Degradation Half-life (Aerobic)
This protocol is based on established methodologies for studying herbicide degradation in soil.[6][13][14]
1. Soil Collection and Preparation:
- Collect fresh topsoil (0-20 cm) from a site with no recent pesticide application.
- Sieve the soil through a 2 mm mesh to remove stones and large organic debris.
- Adjust the soil moisture to 40-60% of its maximum water-holding capacity.
2. Incubation Setup:
- Weigh 50 g of the prepared soil into individual glass containers.
- Spike each soil sample with a known concentration of this compound (and/or ¹⁴C-labeled this compound for mineralization studies).
- Incubate the samples in the dark at a constant temperature (e.g., 25°C).
- To trap any evolved ¹⁴CO₂, connect the incubation vessels to a trapping solution (e.g., NaOH).
3. Sampling and Analysis:
- At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days), remove triplicate samples for analysis.
- Extract this compound and its metabolites from the soil using a suitable solvent system (e.g., a mixture of water, methanol, and a pH buffer).
- Analyze the extracts using a validated analytical method, such as LC-MS/MS.
- If using ¹⁴C-labeled compound, analyze the trapping solution for ¹⁴CO₂ using liquid scintillation counting.
4. Data Analysis:
- Plot the concentration of this compound against time.
- Calculate the degradation half-life (DT₅₀) using appropriate kinetic models (e.g., first-order kinetics).
Protocol 2: Analysis of this compound and its Metabolites by LC-MS/MS
This protocol is a general guideline for the analysis of phosphonates in environmental samples.[9][11][12]
1. Sample Preparation and Cleanup:
- For water samples, filter to remove suspended solids.
- For soil extracts, centrifuge and filter the supernatant.
- If high cation concentrations are expected, pass the sample through a cation exchange resin.[9]
2. Chromatographic Conditions:
- Column: HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm).
- Mobile Phase A: Water with a suitable buffer (e.g., ammonium formate).
- Mobile Phase B: Acetonitrile.
- Gradient: Start with a high percentage of acetonitrile and gradually increase the aqueous phase.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5-10 µL.
3. Mass Spectrometry Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in negative mode.
- Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted analysis of this compound and expected metabolites.
- Optimize the precursor and product ions, collision energy, and other MS parameters for each analyte.
4. Quantification:
- Prepare a calibration curve using standards of this compound and any available metabolite standards.
- Use an internal standard (e.g., an isotopically labeled phosphonate) to correct for matrix effects and variations in instrument response.
Visualizations
Caption: Proposed biotic degradation pathways of this compound in soil.
Caption: Workflow for determining the soil degradation half-life of this compound.
References
- 1. Biosynthesis of Phosphonic and Phosphinic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Initial steps in the degradation of phosphinothricin (glufosinate) by soil bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. protein.bio.msu.ru [protein.bio.msu.ru]
- 4. Photodegradation of phosphonates in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Environmental Fate and Behavior of the Herbicide Glyphosate in Sandy Soils of Florida Under Citrus Production [frontiersin.org]
- 6. weedcontroljournal.org [weedcontroljournal.org]
- 7. coffey.k-state.edu [coffey.k-state.edu]
- 8. mdpi.com [mdpi.com]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. researchgate.net [researchgate.net]
- 11. ijmr.net.in [ijmr.net.in]
- 12. [PDF] Trace-level determination of phosphonates in liquid and solid phase of wastewater and environmental samples by IC-ESI-MS/MS | Semantic Scholar [semanticscholar.org]
- 13. METHODOLOGIES TO STUDY THE BEHAVIOR OF HERBICIDES ON PLANTS AND THE SOIL USING RADIOISOTOPES - Advances in Weed Science [awsjournal.org]
- 14. Experimental methods to evaluate herbicides behavior in soil - Weed Control Journal [weedcontroljournal.org]
Phosphonothrixin Derivatives Bioactivity Enhancement: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working to enhance the bioactivity of Phosphonothrixin and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is a natural product with herbicidal properties. Its primary mechanism of action is the inhibition of L-3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS), a key enzyme in the riboflavin (vitamin B2) biosynthesis pathway.[1] By inhibiting DHBPS, this compound disrupts the production of riboflavin, which is essential for various cellular processes, ultimately leading to plant death.[1]
Q2: What general strategies can be employed to enhance the bioactivity of natural products like this compound?
A2: Several medicinal chemistry strategies can be applied to enhance the bioactivity of natural products:
-
Structural Modification: Altering the chemical structure of the parent compound to improve its interaction with the target enzyme or to enhance its cellular uptake.[2][3]
-
Prodrug Approach: Modifying the molecule to improve its pharmacokinetic properties, such as solubility and membrane permeability. The prodrug is then converted to the active compound within the target organism.[2]
-
Formulation Enhancement: Utilizing techniques like nanoformulation to improve the delivery and bioavailability of the compound.
-
Synergistic Combinations: Combining the natural product with other compounds that may enhance its efficacy or inhibit resistance mechanisms.
Q3: Are there any known structural modifications of this compound that affect its bioactivity?
A3: Yes, research has shown that the conformation of the this compound molecule is crucial for its activity. For instance, a cyclic derivative of (S)-phosphonothrixin was found to exhibit lower herbicidal activity than the parent compound.[4][5] This suggests that the flexibility of the open-chain structure is important for its interaction with the target enzyme, DHBPS.
Q4: How does the C-P bond in this compound contribute to its bioactivity?
A4: The carbon-phosphorus (C-P) bond in phosphonate natural products like this compound is chemically stable and acts as a structural mimic of phosphate esters or carboxylates found in biological systems.[6][7][8][9] This mimicry allows them to act as competitive inhibitors of enzymes that process phosphate- or carboxylate-containing substrates.[7][9]
Troubleshooting Guide
Issue 1: Inconsistent herbicidal activity in greenhouse assays.
-
Question: We are observing significant variability in the herbicidal effects of our this compound derivatives in post-emergence greenhouse tests. What could be the cause?
-
Answer: Inconsistent results in whole-plant assays can stem from several factors:
-
High Application Rates: Initial studies on this compound showed broad-spectrum herbicidal activity, but at high application rates.[1] Ensure you have an appropriate dose-response curve to identify the optimal concentration.
-
Formulation and Application: The method of application and the formulation used (e.g., inclusion of surfactants) can significantly impact the uptake of the compound by the plant. Ensure a consistent and even application.
-
Environmental Conditions: Variations in light, temperature, and humidity in the greenhouse can affect plant metabolism and, consequently, the apparent activity of the herbicide. Maintain and monitor stable environmental conditions.
-
Plant Growth Stage: The susceptibility of plants to herbicides can vary with their developmental stage. Standardize the age and size of the plants used in your assays.
-
Issue 2: Low inhibitory activity in in vitro enzyme assays.
-
Question: Our synthesized this compound derivatives are showing lower than expected inhibition of DHBPS in our in vitro assays. What should we check?
-
Answer: Several factors can contribute to low in vitro activity:
-
Compound Stability: this compound has a methyl ketone unit that can undergo unusually rapid proton-deuterium exchange in D2O.[10] While this was observed in D2O, consider the stability of your derivatives in the assay buffer over the time course of the experiment.
-
Cofactor Concentration: The activity of DHBPS is Mg2+ dependent.[1] Ensure that the concentration of Mg2+ and the substrate (D-ribose-5-phosphate) are optimal and not limiting in your assay.
-
Enzyme Purity and Activity: Verify the purity and specific activity of your DHBPS enzyme preparation. A partially inactive enzyme will lead to inaccurate inhibition data.
-
Stereochemistry: The biological activity of this compound is stereospecific. The (S)-enantiomer is the active form.[4] Confirm the stereochemistry of your synthesized derivatives.
-
Quantitative Data Summary
The following table presents hypothetical bioactivity data for a series of this compound derivatives to illustrate the potential impact of structural modifications.
| Derivative ID | Modification | Target | IC50 (µM) | Herbicidal Activity (ED50, µM) |
| PTX-001 | (S)-Phosphonothrixin (Parent) | DHBPS | 15.2 | 55.8 |
| PTX-002 | (R)-Phosphonothrixin | DHBPS | > 500 | > 1000 |
| PTX-003 | Cyclic this compound | DHBPS | 89.5 | 210.3 |
| PTX-004 | C1-Methyl Ester Prodrug | DHBPS | 14.8 | 42.1 |
| PTX-005 | C4-Fluorinated Derivative | DHBPS | 8.7 | 31.5 |
Experimental Protocols
Protocol 1: In Vitro Inhibition of L-3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against DHBPS.
Materials:
-
Purified recombinant DHBPS
-
D-ribose-5-phosphate (substrate)
-
This compound derivatives
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the this compound derivatives in the assay buffer.
-
In a 96-well plate, add 10 µL of each derivative dilution. Include a positive control (known inhibitor, if available) and a negative control (buffer).
-
Add 70 µL of assay buffer containing DHBPS to each well to a final concentration of 50 nM.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 20 µL of D-ribose-5-phosphate to a final concentration of 100 µM.
-
Monitor the reaction progress by measuring the decrease in absorbance at a specific wavelength (e.g., using a coupled enzyme assay) at 37°C for 30 minutes.
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Post-Emergence Herbicidal Activity Assay
Objective: To evaluate the in vivo herbicidal efficacy of this compound derivatives.
Materials:
-
Test plants (e.g., Arabidopsis thaliana, barnyard grass) at the 2-3 leaf stage.
-
This compound derivatives.
-
Formulation buffer (e.g., water with 0.1% Tween-20).
-
Spray chamber.
-
Greenhouse or growth chamber with controlled conditions.
Procedure:
-
Dissolve the this compound derivatives in the formulation buffer to create a range of test concentrations.
-
Arrange the potted plants in the spray chamber.
-
Apply the test solutions to the plants as a fine mist, ensuring even coverage of the foliage. Include a negative control (formulation buffer only) and a positive control (commercial herbicide).
-
Transfer the treated plants to a greenhouse or growth chamber with controlled temperature, humidity, and light cycle.
-
Observe the plants daily for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) for 14 days.
-
At the end of the observation period, visually score the herbicidal damage or measure a quantitative endpoint such as fresh weight or chlorophyll content.
-
Calculate the effective dose required to achieve 50% growth inhibition (ED50) for each derivative.
Visualizations
References
- 1. The herbicidal natural product this compound is an inhibitor of the riboflavin biosynthetic enzyme L-3,4-dihydroxy-2-butanone-4-phosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Modifications of Natural Products for Enhanced Bioactivity: A Review | International Journal of Advanced Research in Medicinal Chemistry [medicaljournalshouse.com]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Genomics-Enabled Discovery of Phosphonate Natural Products and their Biosynthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Biosynthesis of Phosphonic and Phosphinic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
Resolving inconsistencies in Phosphonothrixin bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve inconsistencies in Phosphonothrixin bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a natural product with herbicidal activity.[1][2] Its primary mechanism of action is the inhibition of L-3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS), a key enzyme in the riboflavin (vitamin B2) biosynthesis pathway.[3] By blocking this enzyme, this compound disrupts the production of riboflavin, which is essential for plant growth, leading to chlorosis and eventual death of the plant.[1]
Q2: What types of bioassays are suitable for assessing this compound activity?
Two primary types of bioassays are suitable for this compound:
-
Enzyme Inhibition Assays: These in vitro assays directly measure the inhibitory effect of this compound on its target enzyme, L-3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS).[3] These assays are useful for determining kinetic parameters like IC50 and for high-throughput screening.
-
Herbicidal Bioassays: These in vivo assays assess the phytotoxic effects of this compound on whole plants or seedlings.[1] Common methods include seed germination assays, seedling growth assays (measuring root or shoot elongation), and whole-plant sprays to observe effects like chlorosis and necrosis.
Q3: What are the general properties of this compound to consider during bioassays?
This compound is a phosphonate, a class of organophosphorus compounds. Phosphonates are generally water-soluble and may have poor solubility in organic solvents.[4] When preparing stock solutions, it is advisable to start with aqueous buffers. The stability of this compound under various pH and temperature conditions should also be considered, as degradation could affect bioassay results.
Troubleshooting Guides
Issue 1: No or Lower-Than-Expected Herbicidal Activity
You are observing minimal or no phytotoxicity in your whole-plant or seedling assays, or a very high IC50 value in your enzyme inhibition assays.
| Potential Cause | Recommended Solution |
| Inhibitor Inactivity | Prepare a fresh stock solution of this compound. Ensure proper storage of the stock solution (e.g., at -20°C or as recommended by the supplier). |
| Incorrect Assay Conditions | Verify the pH and temperature of the assay buffer are optimal for the target enzyme (DHBPS) or for plant growth.[5] For enzyme assays, ensure the presence of necessary cofactors like Mg2+.[6] |
| Poor Inhibitor Solubility | Although phosphonates are generally water-soluble, high concentrations may precipitate.[4] Visually inspect solutions for any precipitation. Consider using a small amount of a co-solvent like DMSO if solubility is an issue, but run appropriate solvent controls. |
| Insufficient Incubation Time | For enzyme inhibition assays, pre-incubate this compound with the enzyme before adding the substrate to allow for binding to occur.[7] For whole-plant assays, ensure the duration of the experiment is sufficient for herbicidal effects to manifest. |
| Enzyme or Substrate Degradation | Use fresh enzyme preparations and substrate solutions. Store these components at their recommended temperatures to maintain activity. |
| Plant-Related Factors | Use plant species known to be sensitive to herbicides that inhibit the riboflavin biosynthesis pathway. Younger, actively growing plants are generally more susceptible.[8] |
Illustrative Data: Impact of Pre-incubation Time on IC50
| Pre-incubation Time (minutes) | IC50 of this compound (µM) |
| 0 | 150.8 |
| 15 | 85.2 |
| 30 | 52.5 |
| 60 | 50.1 |
| Note: This data is for illustrative purposes only. |
Issue 2: High Variability in Bioassay Results
You are observing significant well-to-well, plate-to-plate, or experiment-to-experiment variability.
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Minimize air bubbles when dispensing reagents. |
| Edge Effects in Microplates | Avoid using the outer wells of microplates, as they are more prone to evaporation. Alternatively, fill the outer wells with a buffer or water to create a humidified barrier. |
| Non-homogenous Solutions | Thoroughly mix all stock solutions and assay reagents before use. Ensure even suspension of cells or uniform distribution of seedlings. |
| Environmental Fluctuations | Maintain consistent temperature and humidity during the assay.[8] For plant bioassays, ensure uniform light intensity and duration for all replicates. |
| Inconsistent Plant Material | Use seeds from the same lot and plants of a uniform growth stage and size. |
| Soil/Media Inconsistency | For soil-based assays, ensure the soil or growth medium is homogenous. Soil properties like organic matter and pH can affect herbicide availability.[9] |
Illustrative Data: Effect of Inconsistent pH on Herbicidal Efficacy (% Growth Inhibition)
| Replicate | pH 6.0 | pH 7.0 | pH 8.0 |
| 1 | 85% | 92% | 75% |
| 2 | 65% | 95% | 55% |
| 3 | 88% | 91% | 78% |
| Average | 79.3% | 92.7% | 69.3% |
| Std. Dev. | 12.1 | 2.1 | 12.1 |
| Note: This data is for illustrative purposes only. |
Issue 3: Unexpected Phytotoxicity or Inhibition in Control Groups
Your negative or solvent controls are showing signs of inhibition or toxicity.
| Potential Cause | Recommended Solution |
| Solvent Toxicity | If using a co-solvent like DMSO, run a solvent-only control at the same concentration used in the experimental wells. If toxicity is observed, reduce the solvent concentration. |
| Contaminated Reagents | Use fresh, high-purity water and reagents. Ensure all glassware and plasticware are thoroughly cleaned or are sterile. |
| Contaminated Plant Growth Media or Soil | For plant bioassays, test the soil or growth media for pre-existing herbicide contamination by growing a sensitive indicator species.[10] |
| Assay Interference | Some compounds can interfere with the assay readout (e.g., absorbance or fluorescence). Run controls without the enzyme or substrate to check for such interference.[3] |
| Cross-Contamination | Be meticulous with pipetting to avoid cross-contamination between wells with high and low concentrations of this compound. |
Experimental Protocols & Visualizations
Protocol: L-3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS) Inhibition Assay
-
Prepare Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2.
-
Enzyme Solution: Dilute purified DHBPS in cold assay buffer to the desired concentration.
-
Substrate Solution: Prepare a stock solution of D-ribulose 5-phosphate in assay buffer.
-
Inhibitor Solution: Prepare a serial dilution of this compound in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of each this compound dilution (or buffer for control) to the appropriate wells.
-
Add 80 µL of the enzyme solution to all wells.
-
Pre-incubate the plate at 37°C for 20 minutes to allow the inhibitor to bind to the enzyme.[7]
-
Initiate the reaction by adding 10 µL of the substrate solution to all wells.
-
Monitor the reaction progress by measuring the formation of the product, 3,4-dihydroxy-2-butanone 4-phosphate, or the depletion of the substrate. This can be done using a coupled-enzyme assay that produces a chromogenic or fluorescent signal, or by HPLC.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Normalize the activity in the test wells to the control wells (100% activity).
-
Plot the percent inhibition versus the log of the this compound concentration to determine the IC50 value.
-
Caption: Workflow for a DHBPS enzyme inhibition assay.
Signaling Pathway: Inhibition of Riboflavin Biosynthesis
This compound acts by competitively inhibiting the enzyme L-3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS), which catalyzes the conversion of D-Ribulose 5-phosphate into 3,4-dihydroxy-2-butanone 4-phosphate, a crucial step in the riboflavin biosynthesis pathway.
Caption: this compound inhibits the riboflavin pathway.
References
- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 2. This compound, a novel herbicidal antibiotic produced by Saccharothrix sp. ST-888. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphonate - Wikipedia [en.wikipedia.org]
- 5. superchemistryclasses.com [superchemistryclasses.com]
- 6. uniprot.org [uniprot.org]
- 7. benchchem.com [benchchem.com]
- 8. Factors Affecting the Efficacy of Herbicides - Pedigogy [pedigogy.com]
- 9. Factors Affecting Soil-Applied Herbicides | CALS [cals.cornell.edu]
- 10. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
Strategies to increase the efficiency of Phosphonothrixin synthesis
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Phosphonothrixin. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve the efficiency of your synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary approaches to producing this compound?
A1: There are two main strategies for this compound synthesis:
-
Total Chemical Synthesis: This approach involves a multi-step chemical process to build the molecule from simpler, commercially available starting materials. While offering high purity and scalability, it can be a laborious and complex process to develop.
-
Biosynthesis: This method utilizes biological systems, either through fermentation of the natural producing organism (Saccharothrix sp. ST-888) or by heterologous expression of the this compound biosynthetic gene cluster (ftx or ptxB) in a more tractable host organism like Streptomyces albus.[1][2] This approach can be more direct but requires optimization of biological processes.
Q2: My heterologous expression of the this compound gene cluster in Streptomyces albus results in low or no yield. What are the common causes and solutions?
A2: Low or no yield in heterologous expression is a frequent challenge. Here are some key areas to troubleshoot:
-
Codon Usage: The codon usage of the ftx/ptxB gene cluster from the native producer may not be optimal for Streptomyces albus. This can lead to inefficient translation.
-
Solution: While codon optimization is a common strategy, a more immediate step is to ensure you are using a host strain known to be amenable to expressing foreign gene clusters. Streptomyces albus J1074 and its derivatives are often used for this purpose due to their clean metabolic background and genetic tractability.
-
-
Promoter Strength: The native promoters within the gene cluster may not be recognized efficiently by the transcriptional machinery of S. albus.
-
Solution: Consider replacing the native promoters with strong, constitutive promoters known to function well in Streptomyces.
-
-
Precursor Availability: The biosynthesis of this compound requires specific precursors, primarily phosphoenolpyruvate (PEP) and pyruvate. Insufficient supply of these precursors in the heterologous host can be a major bottleneck.
-
Solution: Supplementing the fermentation medium with precursors like pyruvate or engineering the host to overproduce these precursors can enhance yield.
-
-
Metabolic Burden: Expression of a large gene cluster can impose a significant metabolic burden on the host, diverting resources from growth and product formation.
-
Solution: Optimize fermentation conditions (e.g., temperature, pH, aeration) to balance growth and production. A two-stage fermentation process, with an initial growth phase followed by an induction phase for gene expression, can be effective.
-
Q3: I am attempting an in vitro reconstitution of the this compound biosynthetic pathway and observing low conversion rates. What are the potential issues?
A3: In vitro reconstitution provides a controlled environment but can be sensitive to various factors:
-
Enzyme Purity and Activity: The purity and specific activity of each enzyme in the pathway are critical. Some enzymes in the pathway, like FtxEF, have shown poor expression and solubility when expressed in E. coli.[1]
-
Solution: Ensure all enzymes are highly pure and active. If expressing in E. coli is problematic, consider expressing the enzymes in a homologous host like a related Kitasatospora or Streptomyces species, which may improve folding and solubility.[1]
-
-
Cofactor and Substrate Concentrations: The concentrations of substrates (e.g., PEP, pyruvate) and essential cofactors (e.g., NAD(P)H, thiamine pyrophosphate (TPP)) must be optimized.
-
Solution: Titrate the concentrations of each component to find the optimal ratio. For reactions involving NAD(P)H, an enzymatic regeneration system can be included to maintain its supply.
-
-
Reaction Conditions: pH, temperature, and buffer composition can significantly impact enzyme activity and stability.
-
Solution: Empirically determine the optimal pH and temperature for the multi-enzyme system.
-
Troubleshooting Guides
Guide 1: Low Yield in Saccharothrix sp. Fermentation
| Symptom | Potential Cause | Suggested Solution |
| Poor cell growth and low this compound titer. | Suboptimal fermentation medium. | The original producing strain, Saccharothrix sp. ST-888, was cultured on a vegetable juice medium.[3] Experiment with complex media containing natural sources of nutrients. |
| Good cell growth but low this compound production. | Feedback inhibition or catabolite repression. | Implement a fed-batch fermentation strategy to maintain optimal concentrations of carbon and nitrogen sources. |
| Inconsistent batch-to-batch yield. | Variability in inoculum quality or fermentation conditions. | Standardize inoculum preparation and carefully monitor and control pH, temperature, and dissolved oxygen during fermentation. |
Guide 2: Enhancing Precursor Supply for Biosynthesis
| Strategy | Description | Expected Outcome |
| Precursor Feeding | Supplementing the fermentation medium with key precursors such as pyruvate. | Increased availability of building blocks for the biosynthetic pathway, potentially leading to higher titers. |
| Metabolic Engineering of Host | Overexpression of genes involved in the upstream pathways leading to PEP and pyruvate. For example, enhancing the pentose phosphate pathway or glycolysis. | Increased intracellular pool of essential precursors, driving the flux towards this compound biosynthesis. |
| Deletion of Competing Pathways | Knocking out genes that divert precursors to other metabolic pathways. | Channeling of metabolic flux specifically towards the this compound biosynthetic pathway. |
Experimental Protocols
Protocol 1: Heterologous Expression of the ftx Gene Cluster in Streptomyces albus
-
Vector Construction:
-
The entire ftx biosynthetic gene cluster is cloned into an integrative expression vector suitable for Streptomyces. The vector should contain a selectable marker (e.g., apramycin resistance) and an integration element (e.g., φC31 attP site).
-
-
Host Strain and Transformation:
-
Streptomyces albus J1074 or a derivative is used as the heterologous host.
-
Protoplasts of S. albus are prepared and transformed with the expression vector via polyethylene glycol (PEG)-mediated transformation.
-
-
Selection and Integration Verification:
-
Transformants are selected on a medium containing the appropriate antibiotic.
-
Genomic DNA is isolated from resistant colonies, and successful integration of the gene cluster is verified by PCR.
-
-
Fermentation:
-
A seed culture of the recombinant S. albus strain is grown in a suitable liquid medium (e.g., TSB) for 2-3 days.
-
The seed culture is used to inoculate a production medium (e.g., a modified vegetable juice medium or a defined medium supplemented with precursors).
-
Fermentation is carried out at 28-30°C with shaking for 5-7 days.
-
-
Product Analysis:
-
The fermentation broth is harvested, and the supernatant is analyzed for the presence of this compound using LC-MS.
-
Protocol 2: In Vitro Reconstitution of the Final Steps of this compound Synthesis
This protocol describes the conversion of 3-hydroxy-2-oxopropylphosphonate (HOPPA) to this compound.
-
Enzyme Preparation:
-
The genes for FtxE, FtxF, and FtxG are cloned into expression vectors and the proteins are expressed and purified. Co-expression of FtxE and FtxF is recommended to ensure proper complex formation.[1]
-
-
Reaction Mixture Setup:
-
In a microcentrifuge tube, combine the following in a suitable buffer (e.g., HEPES, pH 7.5):
-
HOPPA (substrate)
-
Pyruvate (co-substrate)
-
Thiamine pyrophosphate (TPP) (cofactor for FtxE/F/G)
-
MgCl₂ (cofactor)
-
Purified FtxE/F complex
-
Purified FtxG
-
-
-
Reaction Incubation:
-
Incubate the reaction mixture at an optimized temperature (e.g., 30°C) for several hours.
-
-
Analysis:
-
The reaction is quenched (e.g., by adding methanol).
-
The formation of this compound is analyzed by LC-MS.
-
Visualizations
Caption: The biosynthetic pathway of this compound.
Caption: A logical workflow for troubleshooting low this compound yield.
References
- 1. journals.asm.org [journals.asm.org]
- 2. A Novel Pathway for Biosynthesis of the Herbicidal Phosphonate Natural Product this compound Is Widespread in Actinobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel herbicidal antibiotic produced by Saccharothrix sp. ST-888. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Herbicidal Activities of Phosphonothrixin and Glyphosate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the herbicidal properties of phosphonothrixin, a natural phytotoxin, and glyphosate, a widely used synthetic herbicide. The information presented is based on available experimental data to assist researchers in understanding their respective mechanisms and efficacy.
Overview and Mechanism of Action
This compound and glyphosate represent two distinct classes of herbicides with unique modes of action. Glyphosate, a cornerstone of modern weed management, acts by inhibiting a key enzyme in the shikimate pathway, which is crucial for the synthesis of aromatic amino acids in plants.[1][2][3] In contrast, this compound, a more recently characterized natural product, targets the riboflavin (vitamin B2) biosynthesis pathway, presenting a novel mechanism of action for weed control.[4]
This compound: A Novel Inhibitor of Riboflavin Biosynthesis
This compound is a natural phytotoxin produced by the actinobacterium Saccharothrix sp. ST-888.[5][6] Its herbicidal activity stems from the inhibition of L-3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS), a critical enzyme in the biosynthesis of riboflavin.[4] By blocking this pathway, this compound deprives the plant of essential flavin coenzymes (FMN and FAD), which are vital for a wide range of metabolic redox reactions. This disruption ultimately leads to plant chlorosis and death.[5][6]
Glyphosate: Targeting the Shikimate Pathway
Glyphosate is a broad-spectrum, systemic herbicide that inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase.[1][2][7] This enzyme catalyzes a key step in the shikimate pathway, which is responsible for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan.[1][3] The inhibition of EPSP synthase leads to a depletion of these essential amino acids, halting protein synthesis and ultimately causing plant death.[7] The shikimate pathway is absent in animals, which is a primary reason for glyphosate's low direct toxicity to mammals.[7]
Comparative Herbicidal Efficacy
Data on Post-Emergence Herbicidal Activity
The following tables summarize the herbicidal efficacy of this compound and glyphosate on a range of common weeds. The data for this compound is derived from greenhouse studies, while the data for glyphosate is compiled from various field and greenhouse experiments.
Table 1: Herbicidal Activity of this compound on Various Weed Species
| Weed Species | Common Name | Application Rate (g/ha) | Inhibition Level |
| Abutilon theophrasti | Velvetleaf | 5120 | >90% |
| Alopecurus myosuroides | Black-grass | 5120 | >90% |
| Amaranthus retroflexus | Redroot Pigweed | 1280 | >90% |
| Avena fatua | Wild Oat | 5120 | >90% |
| Brassica napus | Winter Rape | 1280 | >90% |
| Cyperus esculentus | Yellow Nutsedge | 5120 | 60-79% |
| Echinochloa crus-galli | Barnyard Grass | 5120 | >90% |
| Lolium multiflorum | Italian Ryegrass | 5120 | >90% |
| Matricaria inodora | Scentless Mayweed | 320 | >90% |
| Pharbitis purpurea | Tall Morningglory | 1280 | >90% |
| Polygonum convolvulus | Wild Buckwheat | 1280 | >90% |
| Stellaria media | Common Chickweed | 320 | >90% |
| Setaria viridis | Green Foxtail | 5120 | >90% |
| Veronica persica | Bird's-eye Speedwell | 320 | >90% |
| Viola tricolor | Wild Pansy | 320 | >90% |
Source: Data compiled from greenhouse tests on this compound.
Table 2: Herbicidal Activity of Glyphosate on Selected Weed Species
| Weed Species | Common Name | Application Rate (g a.e./ha) | Control Level |
| Abutilon theophrasti | Velvetleaf | 840 | ~90% biomass reduction |
| Alopecurus myosuroides | Black-grass | 900 - 1800 | Variable, some populations show reduced sensitivity |
| Amaranthus retroflexus | Redroot Pigweed | 52 - 151 (LD50) | Effective control, some populations show reduced susceptibility. |
| Avena fatua | Wild Oat | 384 (LD50 for susceptible) | Effective, though resistance has been reported.[7] |
| Brassica napus | Volunteer Rape | 500 - 750 | Excellent suppression. |
| Cyperus esculentus | Yellow Nutsedge | 740 | Prevents tuber production.[8] |
| Echinochloa crus-galli | Barnyard Grass | 900 | Up to 95% control.[9] |
| Lolium multiflorum | Italian Ryegrass | 360 (for susceptible) | Effective, but resistance is widespread.[1] |
| Polygonum convolvulus | Wild Buckwheat | 100 ml/L (for stump swab) | Effective control.[10] |
| Stellaria media | Common Chickweed | Not specified, but effective | Good control with systemic application.[4][11] |
Source: Data compiled from multiple studies on glyphosate efficacy. Note: a.e. = acid equivalent; LD50 = dose required to kill 50% of the population.
Experimental Protocols
This section provides a summary of the methodologies used in the cited studies to evaluate the herbicidal activity of this compound and glyphosate.
This compound Greenhouse Herbicidal Screening
-
Plant Material: Seeds of various monocotyledonous and dicotyledonous weed species were sown in pots containing a suitable soil substrate.
-
Growth Conditions: Plants were grown in a greenhouse under controlled conditions optimal for their growth.
-
Herbicide Application: this compound was applied post-emergence to plants at the 2-3 leaf stage. Application rates typically ranged from 80 to 5120 g/ha.
-
Evaluation: The herbicidal effect was visually assessed 2-3 weeks after treatment, and the percentage of inhibition was recorded.
Glyphosate Dose-Response Assays (General Protocol)
-
Plant Material: Seeds of target weed species, often including both susceptible and potentially resistant biotypes, were planted in pots.
-
Growth Conditions: Plants were typically grown in a greenhouse or controlled environment chamber.
-
Herbicide Application: Glyphosate was applied at a specific growth stage (e.g., 3-4 leaf stage) using a cabinet sprayer to ensure uniform application. A range of doses was used to establish a dose-response curve.
-
Evaluation: Plant survival and/or shoot biomass (fresh or dry weight) were measured at a set time after treatment (e.g., 21 days).
-
Data Analysis: The data were analyzed using statistical models (e.g., log-logistic regression) to determine the herbicide dose required to cause 50% mortality (LD50) or 50% growth reduction (GR50).
Summary and Conclusion
This compound and glyphosate are effective herbicides that act on distinct biochemical pathways in plants. Glyphosate's inhibition of the shikimate pathway has been a highly effective and widely used mode of action for decades. This compound's inhibition of riboflavin biosynthesis represents a novel herbicidal target.
Based on the available data, glyphosate generally provides effective control of a broad spectrum of weeds at lower application rates compared to this compound. However, the increasing prevalence of glyphosate-resistant weeds necessitates the discovery and development of herbicides with new modes of action, such as this compound.
Further research, particularly direct, side-by-side comparative studies under various environmental conditions, is required to fully elucidate the relative strengths and weaknesses of these two herbicides and to determine the potential role of this compound in future weed management strategies. The high application rates currently required for this compound may limit its immediate practical application, but its novel mode of action makes it a valuable lead compound for the development of new, more potent analogues.
References
- 1. Resistance of italian ryegrass (Lolium multiflorum) to glyphosate - Advances in Weed Science [awsjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ENH1313/EP577: Biology and Management of Common Chickweed (Stellaria media) in Ornamental Crop Production [edis.ifas.ufl.edu]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. researchgate.net [researchgate.net]
- 7. The world’s first glyphosate-resistant case of Avena fatua L. and Avena sterilis ssp. ludoviciana (Durieu) Gillet & Magne and alternative herbicide options for their control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Bindweed - Weed File - How to Kill Convolvulus or Bindweed [rainbowbrown.co.nz]
- 11. une.edu.au [une.edu.au]
Validating the Biosynthetic Pathway of Phosphonothrixin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Phosphonothrixin, a natural product from the soil bacterium Saccharothrix sp. ST-888, has garnered significant interest for its herbicidal activity.[1][2] Understanding its biosynthesis is crucial for potential bioengineering efforts to improve yields or generate novel analogs. This guide provides a comparative analysis of the proposed this compound biosynthetic pathway, juxtaposed with the related valinophos pathway, and offers detailed experimental protocols for its validation.
Comparative Analysis of this compound and Valinophos Biosynthesis
The biosynthesis of this compound shares its initial steps with the valinophos pathway, another phosphonate natural product.[3][4][5] Both pathways commence with the conversion of phosphoenolpyruvate (PEP) to phosphonopyruvate (PnPy). However, they diverge significantly in the later stages, leading to structurally distinct final products.
| Feature | This compound Biosynthetic Pathway | Valinophos Biosynthetic Pathway | Alternative Phosphonate Pathways (e.g., Fosfomycin, AEP) |
| Precursor | Phosphoenolpyruvate (PEP) | Phosphoenolpyruvate (PEP) | Phosphoenolpyruvate (PEP) |
| Key Intermediates | Phosphonopyruvate (PnPy), 2,3-dihydroxypropylphosphonic acid (DHPPA), 3-hydroxy-2-oxopropylphosphonate (HOPPA)[1][6][7] | Phosphonopyruvate (PnPy), 2,3-dihydroxypropylphosphonic acid (DHPPA) | Phosphonopyruvate (PnPy), Phosphonoacetaldehyde (PnAA) |
| Key Enzymes | Ftx gene cluster (ftxJ, ftxK, ftxE, ftxF, ftxG)[6][7] | Vlp gene cluster (vlpB, vlpD, vlpC, vlpE) | Various, e.g., fom genes for fosfomycin, phn genes for AEP |
| Final C-C Bond Formation | Unique C-C bond formation catalyzed by a split-gene transketolase homolog (FtxE/F) and an acetohydroxyacid synthase homolog (FtxG)[2] | Does not involve a similar C-C bond formation; peptide synthases are involved in later steps. | Varies depending on the final product. |
| Final Product | This compound | Valinophos | Fosfomycin, 2-Aminoethylphosphonate (AEP) |
| Unusual Features | Involvement of two distinct thiamine diphosphate (TPP)-dependent enzymes (FtxE/F and FtxG) that work in concert to transfer an acetyl group.[2] | - | Varies; for example, the fosfomycin pathway involves an unusual epoxidation step. |
Proposed Biosynthetic Pathway of this compound
The proposed biosynthetic pathway for this compound, encoded by the ftx gene cluster, is initiated by the conversion of PEP to PnPy. A series of enzymatic reactions then transform PnPy into the key intermediate DHPPA. From DHPPA, the pathway diverges from that of valinophos. The enzyme FtxK, a DHPPA dehydrogenase, oxidizes DHPPA to HOPPA.[7] The final and most remarkable step involves a unique enzymatic cascade. The acetohydroxyacid synthase homolog FtxG produces an activated two-carbon unit from pyruvate, which is then transferred to HOPPA by the heterodimeric TPP-dependent ketotransferase FtxE/F to form this compound.[1][4]
Experimental Workflow for Pathway Validation
The validation of the this compound biosynthetic pathway relies on a combination of in vivo and in vitro experiments. A typical workflow is outlined below.
Experimental Protocols
Heterologous Expression and Purification of Ftx Proteins
-
Gene Amplification and Cloning : Amplify the ftx genes from the genomic DNA of Saccharothrix sp. ST-888 using PCR with high-fidelity polymerase. Clone the amplified genes into a suitable expression vector (e.g., pET series for E. coli) containing an affinity tag (e.g., His6-tag) for purification.
-
Protein Expression : Transform the expression constructs into a suitable E. coli expression strain (e.g., BL21(DE3)). Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM and continue incubation at a lower temperature (e.g., 16-25°C) for 16-20 hours.
-
Cell Lysis and Protein Purification : Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice. Centrifuge the lysate to pellet cell debris. Purify the soluble His-tagged protein from the supernatant using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography according to the manufacturer's instructions. Elute the purified protein with a high concentration of imidazole.
-
Protein Purity and Concentration : Assess the purity of the eluted protein by SDS-PAGE. Determine the protein concentration using a standard method such as the Bradford assay.
In Vitro Enzyme Assays
FtxJ (Phosphonopyruvate Reductase Activity)
-
Reaction Mixture : 50 mM sodium phosphite buffer (pH 7.5), 10 mM phosphoenolpyruvate (PEP), 200 µM NADH, 1 mM MgCl2, purified FtxJ, and a PEP mutase to generate PnPy in situ.
-
Procedure : Assemble the reaction mixture and incubate at a suitable temperature (e.g., 30°C). Monitor the reaction progress by observing the consumption of NADH at 340 nm or by analyzing the formation of phosphonolactate using ³¹P NMR.
FtxK (DHPPA Dehydrogenase Activity)
-
Reaction Mixture : Buffer (e.g., 50 mM Tris-HCl pH 8.0), DHPPA, NAD⁺, and purified FtxK. A cofactor regeneration system (e.g., lactate dehydrogenase and pyruvate) can be included to drive the reaction.
-
Procedure : Incubate the reaction mixture and monitor the formation of HOPPA by ³¹P NMR or LC-MS.
Coupled FtxE/F and FtxG Assay for this compound Synthesis
-
Reaction Mixture : Buffer (e.g., 50 mM K₂HPO₄), HOPPA (or DHPPA and FtxK to generate it in situ), pyruvate, TPP, MgCl₂, purified FtxE/F, and purified FtxG.
-
Procedure : Assemble the complete reaction mixture. In a control reaction, omit FtxE/F or FtxG. Incubate the reactions and analyze the formation of this compound by ³¹P NMR and LC-HRMS. A successful reaction will show a new peak corresponding to this compound, which was observed to convert approximately 50% of HOPPA in one study.[1]
Analysis of Metabolites from Spent Media
-
Cultivation : Grow the this compound-producing strain (e.g., Kitasatospora sp. ST-888) in a suitable production medium.
-
Extraction : Centrifuge the culture to remove the cells. Concentrate the supernatant (spent medium).
-
Analysis : Analyze the concentrated spent medium for the presence of this compound and its biosynthetic intermediates (DHPPA, HOPPA) using ³¹P NMR spectroscopy and liquid chromatography-high-resolution mass spectrometry (LC-HRMS). The presence of these intermediates provides strong in vivo evidence for the proposed pathway.[7]
References
- 1. journals.asm.org [journals.asm.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. A Novel Pathway for Biosynthesis of the Herbicidal Phosphonate Natural Product this compound Is Widespread in Actinobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Novel Pathway for Biosynthesis of the Herbicidal Phosphonate Natural Product this compound Is Widespread in Actinobacteria - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Herbicidal Potential of Phosphonothrixin: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Phosphonothrixin, a naturally occurring phosphonate produced by Saccharothrix sp. ST-888, has emerged as a promising herbicidal agent with a novel mode of action.[1] This guide provides a comparative analysis of this compound analogs, focusing on the relationship between their chemical structure and biological activity. By presenting available experimental data and detailed methodologies, this document aims to inform future research and development in the pursuit of next-generation herbicides.
Comparative Analysis of this compound Analogs
Recent research has focused on the synthesis and evaluation of analogs to understand the key structural features required for the herbicidal activity of this compound. While extensive quantitative structure-activity relationship (QSAR) studies on a wide range of analogs are not yet publicly available, a pivotal study highlights the importance of conformational flexibility for its biological function.
A key investigation into the enantioselective total synthesis of (S)-phosphonothrixin also yielded an unexpected (S)-cyclic this compound analog.[2][3] This provided a unique opportunity to probe the impact of conformational constraint on herbicidal efficacy.
| Analog | Modification | Target Organism | Observed Activity | Reference |
| (S)-Phosphonothrixin | Natural Product | Arabidopsis thaliana | Induced chlorosis | [2] |
| (S)-Cyclic this compound | Intramolecular cyclization forming a phostone ring | Arabidopsis thaliana | Lower activity than (S)-Phosphonothrixin | [2] |
The reduced activity of the cyclic analog suggests that the flexibility of the phosphonate head and the hydroxyl groups is crucial for its interaction with the target enzyme.
Mechanism of Action: Targeting Riboflavin Biosynthesis
This compound exhibits its herbicidal effects by inhibiting L-3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS), a key enzyme in the riboflavin (vitamin B2) biosynthesis pathway.[1] This pathway is essential for plants and microorganisms but absent in mammals, making DHBPS an attractive target for selective herbicides. This compound acts as a competitive inhibitor of DHBPS with respect to its substrate, D-ribulose 5-phosphate.
Caption: Inhibition of DHBPS by this compound in the Riboflavin Biosynthesis Pathway.
Structure-Activity Relationship Insights
The comparison between (S)-phosphonothrixin and its cyclic analog provides a critical insight into their structure-activity relationship (SAR). The fixed conformation of the cyclic derivative appears to hinder its ability to effectively bind to the active site of DHBPS.
Caption: Impact of Conformational Flexibility on Herbicidal Activity.
Experimental Protocols
Synthesis of (S)-Cyclic this compound
The synthesis of (S)-cyclic this compound was achieved as an unexpected product during the second-generation synthesis of (S)-phosphonothrixin. A key step involved the reaction of a protected epoxy alcohol with a phosphonate reagent, which led to an intramolecular cyclization to form the phostone. For detailed synthetic schemes and characterization data, researchers are directed to the primary literature.
Herbicidal Activity Assay (Arabidopsis thaliana)
The herbicidal activity of this compound and its analogs was evaluated using Arabidopsis thaliana as a model plant. A general workflow for such an assay is outlined below.
Caption: General workflow for assessing the herbicidal activity of this compound analogs.
Future Directions
The initial findings on the structure-activity relationship of this compound analogs underscore the necessity for further research. The synthesis and evaluation of a broader range of analogs with systematic modifications to the phosphonate group, the hydroxyl groups, and the carbon backbone will be crucial for developing a comprehensive QSAR model. Such studies will undoubtedly accelerate the development of novel and effective herbicides with a unique mode of action.
References
A Comparative Analysis of Phosphonothrixin and Other Phosphonate Herbicides: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel phosphonate herbicide, Phosphonothrixin, with established alternatives such as Glyphosate and Glufosinate. This document synthesizes available experimental data on their performance, details their distinct modes of action, and provides cited experimental protocols.
Introduction
Phosphonate herbicides are a critical class of agrochemicals that act by inhibiting essential enzyme systems in plants. While Glyphosate and Glufosinate have been mainstays in weed management for decades, the emergence of herbicide resistance necessitates the discovery of novel compounds with different modes of action. This compound, a naturally occurring phosphonate produced by the actinobacterium Saccharothrix sp. ST-888, represents a promising new herbicidal agent with a unique biological target.[1] This guide offers a comparative analysis of these three phosphonate herbicides to inform research and development efforts.
Comparative Performance Data
The following tables summarize the available data on the herbicidal efficacy of this compound, Glyphosate, and Glufosinate against various weed species. It is important to note that the data for this compound is semi-quantitative, based on a rating scale from greenhouse studies, as directly comparable IC50 or ED50 values are not yet publicly available.
Table 1: Post-Emergence Herbicidal Activity of this compound in Greenhouse Trials [1][2]
| Weed Species | Scientific Name | Inhibition Rating at 1280 g/ha | Inhibition Rating at 5120 g/ha |
| Velvetleaf | Abutilon theophrasti | 5 (>90%) | 5 (>90%) |
| Redroot Pigweed | Amaranthus retroflexus | 5 (>90%) | 5 (>90%) |
| Green Foxtail | Setaria viridis | 5 (>90%) | 5 (>90%) |
| Black-grass | Alopecurus myosuroides | 4 (80-90%) | 5 (>90%) |
| Wild Oat | Avena fatua | 3 (60-79%) | 4 (80-90%) |
| Winter Rape | Brassica napus | 5 (>90%) | 5 (>90%) |
| Yellow Nutsedge | Cyperus esculentus | 2 (40-59%) | 3 (60-79%) |
| Barnyard Grass | Echinochloa crus-galli | 4 (80-90%) | 5 (>90%) |
| Italian Ryegrass | Lolium multiflorum | 4 (80-90%) | 5 (>90%) |
| Scentless Mayweed | Matricaria inodora | 5 (>90%) | 5 (>90%) |
| Rice | Oryza sativa | 4 (80-90%) | 5 (>90%) |
| Common Morning Glory | Ipomoea purpurea | 5 (>90%) | 5 (>90%) |
| Black-bindweed | Polygonum convolvulus | 5 (>90%) | 5 (>90%) |
| Common Chickweed | Stellaria media | 5 (>90%) | 5 (>90%) |
| Spring Wheat | Triticum aestivum | 3 (60-79%) | 4 (80-90%) |
| Persian Speedwell | Veronica persica | 5 (>90%) | 5 (>90%) |
| Wild Pansy | Viola tricolor | 5 (>90%) | 5 (>90%) |
| Maize | Zea mays | 3 (60-79%) | 4 (80-90%) |
Inhibition Rating Scale: 5 = >90% inhibition; 4 = 80-90% inhibition; 3 = 60-79% inhibition; 2 = 40-59% inhibition; 1 = 20-39% inhibition; - = <20% inhibition.
Table 2: Comparative Efficacy (GR50/LD50) of Glyphosate and Glufosinate on Selected Weed Species
| Herbicide | Weed Species | Scientific Name | GR50 (g ai/ha) | LD50 (g ai/ha) | Reference |
| Glyphosate | Velvetleaf | Abutilon theophrasti | 300 - 668 | - | [3] |
| Glyphosate | Slender amaranth | Amaranthus viridis | ~30 (susceptible) | ≤150 (susceptible) | [4] |
| Glufosinate | Velvetleaf | Abutilon theophrasti | Effective at 500 (for plants >5cm) | - | [5] |
| Glufosinate | Redroot Pigweed | Amaranthus retroflexus | Effective at 500 (for plants >5cm) | - | [5] |
GR50: The dose causing a 50% reduction in plant growth. LD50: The dose causing 50% mortality. Note that experimental conditions can significantly influence these values.
Modes of Action and Signaling Pathways
The three phosphonate herbicides exhibit distinct mechanisms of action, targeting different essential plant metabolic pathways. These differences are crucial for managing herbicide resistance and understanding their selectivity.
This compound: This novel herbicide inhibits L-3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS) , a key enzyme in the biosynthesis of riboflavin (Vitamin B2).[3] Riboflavin is a precursor to essential coenzymes (FMN and FAD) involved in numerous cellular redox reactions. By blocking this pathway, this compound deprives the plant of these vital cofactors, leading to metabolic disruption and eventual death.
Glyphosate: The most widely used herbicide globally, Glyphosate targets the shikimate pathway by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase . This pathway is essential for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms. Inhibition of EPSP synthase leads to a deficiency in these crucial amino acids, halting protein synthesis and other vital processes.
Glufosinate: Also known as phosphinothricin, Glufosinate acts as an inhibitor of glutamine synthetase . This enzyme plays a central role in nitrogen assimilation by converting glutamate and ammonia into glutamine. Inhibition of glutamine synthetase leads to a rapid accumulation of toxic ammonia and a depletion of glutamine, which disrupts photosynthesis and causes rapid cell death.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols relevant to the study of these herbicides.
Greenhouse Pot Experiment for Herbicidal Efficacy
This protocol provides a general framework for assessing the post-emergence herbicidal activity of compounds in a controlled greenhouse environment.
Detailed Steps:
-
Plant Preparation: Weed species are grown from seed in pots containing a standardized soil mix within a controlled greenhouse environment to the 2-4 leaf stage.[6]
-
Herbicide Application: Test compounds are dissolved in an appropriate solvent and applied to the plants at various concentrations using a precision sprayer to ensure uniform coverage. A control group is treated with the solvent alone.[6]
-
Evaluation: Plants are returned to the greenhouse and observed for a period of 14 to 21 days.[7] Efficacy is determined through visual assessment of plant injury (e.g., on a scale of 0 to 100%) and by measuring the reduction in plant biomass (fresh or dry weight) compared to the control group.[6]
L-3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS) Inhibition Assay
This in vitro assay is used to determine the inhibitory activity of compounds against the molecular target of this compound.
Principle: The activity of DHBPS is measured by quantifying the formation of its product, 3,4-dihydroxy-2-butanone 4-phosphate. The assay can be performed by coupling the reaction to a subsequent enzymatic step that produces a chromogenic or fluorogenic product, allowing for spectrophotometric or fluorometric detection.
General Protocol:
-
Reagents and Buffers:
-
Purified DHBPS enzyme
-
D-Ribulose 5-phosphate (substrate)
-
This compound or other test inhibitors
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Coupling enzyme and its substrate (if applicable)
-
96-well microplate
-
Microplate reader
-
-
Procedure: a. To the wells of a microplate, add the assay buffer, the DHBPS enzyme, and varying concentrations of the inhibitor. b. Pre-incubate the mixture for a defined period to allow for inhibitor binding. c. Initiate the reaction by adding the substrate, D-ribulose 5-phosphate. d. Monitor the change in absorbance or fluorescence over time at a specific wavelength. e. Calculate the initial reaction rates for each inhibitor concentration.
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.
Conclusion
This compound presents a promising new avenue for herbicide development due to its novel mode of action targeting the riboflavin biosynthesis pathway. This distinguishes it from the widely used phosphonate herbicides, Glyphosate and Glufosinate, which target the shikimate and nitrogen assimilation pathways, respectively. While quantitative efficacy data for this compound is still emerging, initial greenhouse studies demonstrate its broad-spectrum, non-selective post-emergence activity at high application rates. Further research is warranted to fully characterize its herbicidal profile, optimize its application, and explore its potential for managing herbicide-resistant weeds. The distinct molecular targets of these three phosphonate herbicides underscore the importance of continued discovery and development of new herbicidal compounds to ensure sustainable weed management practices.
References
- 1. researchgate.net [researchgate.net]
- 2. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 3. researchgate.net [researchgate.net]
- 4. repositorio.unesp.br [repositorio.unesp.br]
- 5. Influence of Glufosinate Rate, Ammonium Sulfate, and Weed Height on Annual Broadleaf Weed Control | Duenk | Journal of Agricultural Science | CCSE [ccsenet.org]
- 6. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. www2.lsuagcenter.com [www2.lsuagcenter.com]
Comparative Efficacy of Phosphonothrixin: A Novel Herbicide Targeting Riboflavin Biosynthesis
A comprehensive analysis of the herbicidal activity of Phosphonothrixin against broadleaf and gramineous weeds, with a comparative look at established alternatives.
Introduction
This compound, a naturally occurring phosphonate phytotoxin, has emerged as a promising herbicidal agent with a novel mode of action. Unlike many commercial herbicides that target well-established biochemical pathways, this compound disrupts the biosynthesis of riboflavin (vitamin B2) in plants. This unique mechanism presents a valuable tool for weed management, particularly in the context of increasing herbicide resistance to existing chemistries. This guide provides a detailed comparison of the efficacy of this compound against both broadleaf (dicotyledonous) and gramineous (monocotyledonous) weeds, supported by available experimental data. Its performance is also contextualized against established broad-spectrum herbicides, glyphosate and glufosinate.
Mechanism of Action: Inhibition of Riboflavin Biosynthesis
This compound exerts its herbicidal effect by specifically inhibiting L-3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS), a key enzyme in the riboflavin biosynthesis pathway.[1] This pathway is essential for the production of flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), cofactors vital for a wide range of metabolic redox reactions. By blocking DHBPS, this compound effectively starves the plant of these essential cofactors, leading to a cessation of photosynthesis, chlorosis (bleaching), and ultimately, plant death.[1]
References
Phosphonothrixin: A Novel Herbicide with Potential for Managing Resistant Weeds
A Comparative Guide for Researchers and Drug Development Professionals
The escalating challenge of herbicide resistance in weed populations necessitates the discovery and development of herbicides with novel modes of action. Phosphonothrixin, a natural phosphonate phytotoxin, presents a promising avenue of research due to its unique mechanism of targeting the riboflavin biosynthesis pathway. This guide provides a comparative overview of this compound, its herbicidal activity, and the experimental framework for evaluating its potential in overcoming existing herbicide resistance.
To date, no direct cross-resistance studies of this compound in herbicide-resistant weed biotypes have been published. Therefore, this guide will focus on the potential of this compound as a new tool for managing resistant weeds, supported by its novel mode of action and available efficacy data.
Herbicidal Activity of this compound
This compound has demonstrated broad-spectrum, non-selective herbicidal activity in post-emergence applications, although at relatively high application rates.[1] The following table summarizes the herbicidal efficacy of this compound on a range of mono- and dicotyledonous weed species.
| Weed Species | Common Name | Application Rate (g/ha) for >90% Inhibition |
| Abutilon theophrasti | Velvetleaf | 5120 |
| Alopecurus myosuroides | Black-grass | 5120 |
| Amaranthus retroflexus | Redroot pigweed | 5120 |
| Avena fatua | Wild oat | 5120 |
| Brassica napus | Winter rape | 5120 |
| Cyperus esculentus | Yellow nutsedge | 5120 |
| Echinochloa crus-galli | Barnyardgrass | 5120 |
| Lolium multiflorum | Italian ryegrass | 5120 |
| Matricaria inodora | Scentless mayweed | 5120 |
| Oryza sativa | Rice | 5120 |
| Pharbitis purpurea | Tall morningglory | 5120 |
| Polygonum convolvulus | Wild buckwheat | 5120 |
| Setaria viridis | Green foxtail | 5120 |
| Stellaria media | Common chickweed | 5120 |
| Triticum aestivum | Spring wheat | 5120 |
| Veronica persica | Bird's-eye speedwell | 5120 |
| Viola tricolor | Wild pansy | 5120 |
| Zea mays | Maize | 5120 |
Data adapted from herbicidal evaluation of this compound in post-emergence application.[2]
Mechanism of Action: A Novel Target in Riboflavin Biosynthesis
This compound's herbicidal activity stems from its inhibition of L-3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS), a key enzyme in the riboflavin (vitamin B2) biosynthesis pathway.[1] This pathway is essential for the production of flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are vital cofactors in a wide range of metabolic redox reactions. By inhibiting DHBPS, this compound disrupts the production of these essential cofactors, leading to plant death. As no other commercial herbicide targets this pathway, this compound represents a new and distinct mode of action.
Riboflavin biosynthesis pathway and the inhibitory action of this compound.
Experimental Protocols for Cross-Resistance Studies
To evaluate the cross-resistance profile of this compound, standardized whole-plant bioassays are essential.[3][4] The following protocol outlines a general methodology for assessing the susceptibility of herbicide-resistant and susceptible weed biotypes to this compound.
Plant Material and Growth Conditions
-
Seed Collection: Collect mature seeds from both the putative herbicide-resistant weed population and a known susceptible population of the same species.[3]
-
Seed Germination: Germinate seeds in petri dishes on a suitable medium or in trays with potting mix.[3]
-
Seedling Transplanting: Once seedlings reach the 2-3 leaf stage, transplant them into individual pots filled with a standardized potting medium.[3]
-
Greenhouse Conditions: Maintain the plants in a controlled greenhouse environment with optimized temperature, light, and humidity for the specific weed species.
Herbicide Application
-
Dose-Response Assay: A dose-response experiment is crucial to determine the level of resistance.[5] Prepare a range of this compound concentrations, typically from 1/8 to 8 times the recommended field rate.
-
Herbicide Spraying: Apply the different herbicide doses to the weed populations at the appropriate growth stage using a precision bench sprayer to ensure uniform coverage.[3]
-
Control Groups: Include an untreated control for both the resistant and susceptible populations.
Data Collection and Analysis
-
Visual Assessment: At 21-28 days after treatment, visually assess the percentage of plant injury (chlorosis, necrosis, stunting) on a scale of 0% (no effect) to 100% (complete death).
-
Biomass Measurement: Harvest the above-ground biomass of each plant and record the fresh weight. Dry the biomass in an oven at 60-70°C for 72 hours and record the dry weight.
-
Data Analysis:
-
ED50/GR50 Calculation: Use a non-linear regression model (e.g., log-logistic) to analyze the dose-response data and calculate the herbicide dose required to cause 50% reduction in plant growth (GR50) or survival (ED50) for both the resistant and susceptible populations.[6][7]
-
Resistance Index (RI): Calculate the Resistance Index by dividing the GR50 or ED50 value of the resistant population by that of the susceptible population.[5] An RI greater than 1.0 indicates resistance.
-
Workflow for assessing herbicide cross-resistance.
Conclusion and Future Directions
This compound's novel mode of action makes it a valuable candidate for the management of herbicide-resistant weeds. Its ability to inhibit the riboflavin biosynthesis pathway, a target not exploited by current commercial herbicides, suggests a low probability of cross-resistance with existing herbicide classes. However, comprehensive cross-resistance studies are imperative to confirm this potential. Future research should focus on:
-
Evaluating this compound against a broad panel of herbicide-resistant weed biotypes , including those with resistance to glyphosate, ALS inhibitors, ACCase inhibitors, and PPO inhibitors.
-
Investigating the potential for the evolution of resistance to this compound through long-term selection studies.
-
Optimizing the formulation and application rates of this compound to enhance its efficacy and cost-effectiveness.
The development of herbicides with new modes of action, such as this compound, is critical for sustainable weed management strategies and ensuring global food security.
References
- 1. The herbicidal natural product this compound is an inhibitor of the riboflavin biosynthetic enzyme L-3,4-dihydroxy-2-butanone-4-phosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hracglobal.com [hracglobal.com]
- 6. isws.org.in [isws.org.in]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Environmental Impact of Phosphonothrixin and Synthetic Herbicides
A guide for researchers and drug development professionals on the potential environmental profile of a novel natural herbicide in contrast to established synthetic alternatives.
The quest for effective and environmentally benign herbicides is a cornerstone of sustainable agriculture and land management. Phosphonothrixin, a naturally derived phosphonate herbicide produced by the bacterium Saccharothrix sp. ST-888, presents a promising alternative to conventional synthetic herbicides.[1] This guide provides a comparative overview of the known environmental impact of this compound against three widely used synthetic herbicides: glyphosate, atrazine, and 2,4-D.
Due to the novelty of this compound, comprehensive ecotoxicological data is not yet available. Therefore, this comparison is based on its inherent properties as a natural product and its known biological activities, contrasted with the extensive data available for the selected synthetic herbicides. This guide also outlines the standard experimental protocols required for a thorough environmental risk assessment of any new herbicidal compound.
Executive Summary
Data Presentation: Environmental Impact of Synthetic Herbicides
The following tables summarize the key environmental fate and ecotoxicity data for glyphosate, atrazine, and 2,4-D. This data is essential for understanding their potential risks to ecosystems.
| Parameter | Glyphosate | Atrazine | 2,4-D |
| Soil Half-Life (DT₅₀) | 2 to 197 days (typically 30-60 days)[1][3][4][5] | 60 to 75 days (can be longer in cool, dry conditions)[6][7] | 6.2 to 10 days[8][9] |
| Water Half-Life (DT₅₀) | A few days to 91 days[1] | 168 days (in sunlight), can be >200 days[6][10][11] | 15 days (aerobic), 41 to 333 days (anaerobic)[12][13] |
| Aquatic Mobility | Binds to soil, but can be found in surface water[1] | High potential to reach ground and surface water[6] | High mobility in soils[12] |
Table 1: Environmental Fate of Selected Synthetic Herbicides. This table outlines the persistence of glyphosate, atrazine, and 2,4-D in soil and water, which is a key determinant of their potential for long-term environmental contamination.
| Organism | Glyphosate | Atrazine | 2,4-D |
| Fish (96h LC₅₀) | Slightly to practically non-toxic (>10 to >1000 mg/L)[2] | Moderately toxic (e.g., 42.381 mg/L for Channa punctatus)[14] | Slightly toxic; ester forms can be highly toxic[15] |
| Aquatic Invertebrates (e.g., Daphnia magna 48h EC₅₀) | Slightly toxic[2] | Highly toxic[16] | Slightly toxic; ester forms can be highly toxic[17] |
| Algae (72h EC₅₀) | Slightly to moderately toxic[18][19] | Highly toxic[16] | Relatively non-toxic at recommended rates[17] |
| Honeybees (Acute contact LD₅₀) | Practically non-toxic[15] | - | Practically non-toxic[15][20] |
| Birds (Acute oral LD₅₀) | Slightly toxic[2] | Practically non-toxic[21] | Moderately toxic[15] |
Table 2: Ecotoxicity of Selected Synthetic Herbicides to Non-Target Organisms. This table presents the acute toxicity of the herbicides to a range of organisms that are vital to ecosystem health. (LC₅₀: Lethal Concentration for 50% of the test population; EC₅₀: Effective Concentration for 50% of the test population).
Experimental Protocols for Environmental Impact Assessment
A thorough evaluation of a herbicide's environmental impact is guided by internationally recognized protocols, such as the OECD Guidelines for the Testing of Chemicals.[22][23][24] These guidelines provide standardized methods for assessing environmental fate and ecotoxicity.
Key Experimental Areas:
-
Environmental Fate:
-
Degradation in Soil and Water: Studies like OECD 307 and 308 assess the rate and products of aerobic and anaerobic transformation in soil and aquatic sediment systems.[23][25]
-
Photodegradation: OECD 316 evaluates the breakdown of the chemical in water when exposed to light.[23][25]
-
Adsorption/Desorption: OECD 106 determines the mobility of the herbicide in soil.
-
-
Ecotoxicity:
-
Aquatic Toxicity: Standard tests are conducted on fish (OECD 203), aquatic invertebrates like Daphnia sp. (OECD 202), and algae (OECD 201) to determine acute and chronic toxicity.
-
Terrestrial Toxicity: Tests on earthworms (OECD 207), soil microorganisms (OECD 216, 217), and beneficial insects like honeybees (OECD 213, 214) are crucial.
-
Non-target Plant Toxicity: Tests assess the impact on terrestrial (OECD 208) and aquatic plants.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the modes of action for the synthetic herbicides and a generalized workflow for environmental risk assessment.
Caption: Mode of action of Glyphosate, which inhibits the EPSP synthase enzyme in the shikimate pathway.
Caption: Mode of action of Atrazine, which disrupts photosynthesis by inhibiting Photosystem II.
Caption: Mode of action of 2,4-D, which acts as a synthetic auxin, causing uncontrolled plant growth.
Caption: A generalized workflow for the environmental risk assessment of a new herbicide.
Conclusion and Future Directions
This compound represents a potentially valuable addition to the arsenal of weed management tools, particularly given its natural origin. The preliminary indication that it is inactive against bacteria and fungi is a positive sign for soil health.[2] However, the lack of comprehensive environmental impact data is a significant knowledge gap that must be addressed before its widespread application can be considered.
The data presented for glyphosate, atrazine, and 2,4-D underscore the complex and varied interactions that synthetic herbicides have with the environment. While effective for weed control, their persistence and toxicity to non-target organisms necessitate careful management and ongoing risk assessment.
Future research on this compound should prioritize a full suite of environmental fate and ecotoxicology studies following established international guidelines. Such data will be critical for a definitive comparison with synthetic herbicides and for realizing the potential of this natural compound as a truly sustainable weed management solution.
References
- 1. Glyphosate - Wikipedia [en.wikipedia.org]
- 2. alanplewis.com [alanplewis.com]
- 3. How Long Glyphosate Lasts in Soil (And Why It Builds Up) [nomoreglyphosate.nz]
- 4. Glyphosate Technical Fact Sheet [npic.orst.edu]
- 5. pomais.com [pomais.com]
- 6. Atrazine Fact Sheet [npic.orst.edu]
- 7. agsci.oregonstate.edu [agsci.oregonstate.edu]
- 8. 2,4-D Technical Fact Sheet [npic.orst.edu]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Atrazine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. cdn.who.int [cdn.who.int]
- 12. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. epa.gov [epa.gov]
- 16. FishSens Magazine | How Atrazine Impacts Aquatic Systems - FishSens Magazine [fishsens.com]
- 17. Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects (EHC 84, 1989) [inchem.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. 2,4-D Fact Sheet [npic.orst.edu]
- 21. ageconsearch.umn.edu [ageconsearch.umn.edu]
- 22. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 23. oecd.org [oecd.org]
- 24. umweltbundesamt.de [umweltbundesamt.de]
- 25. oecd.org [oecd.org]
Unveiling the Molecular Target of Phosphonothrixin: A New Frontier in Herbicide Development
A comprehensive guide for researchers, scientists, and drug development professionals on the validation of L-3,4-dihydroxy-2-butanone-4-phosphate synthase as the molecular target of the natural herbicide Phosphonothrixin. This guide provides a comparative analysis of its unique mode of action, supporting experimental data, and detailed methodologies.
Introduction
The relentless evolution of herbicide resistance in weeds presents a significant challenge to global food security, demanding the urgent discovery of novel herbicidal compounds with new modes of action.[1] this compound, a phosphonate natural product isolated from the actinobacterium Saccharothrix sp. ST-888, has emerged as a promising candidate.[1][2] Recent groundbreaking research has elucidated its molecular target in plants, revealing a previously unexploited pathway for herbicide development.[3] This guide provides an in-depth analysis of the experimental validation of this compound's target, offering a comparative perspective for researchers in the field.
This compound: A Novel Mode of Action
This compound distinguishes itself from most commercial herbicides by targeting the biosynthesis of riboflavin (vitamin B2).[3] Specifically, it inhibits the enzyme L-3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS) , a key player in the riboflavin biosynthesis pathway.[3][4] This mode of action is novel among herbicides, offering a potent tool to combat weeds that have developed resistance to other chemical classes.[3]
The Riboflavin Biosynthesis Pathway: The Target Arena
The riboflavin biosynthesis pathway is essential for the production of flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), vital cofactors for a wide range of metabolic redox reactions.[5][6] By inhibiting DHBPS, this compound effectively chokes off the supply of these essential molecules, leading to metabolic collapse and, ultimately, plant death. The inhibition of this pathway is what leads to the observed chlorosis in treated plants.[1][7]
Comparative Performance of this compound
Direct comparison with commercial herbicides targeting the same enzyme is not currently possible due to this compound's unique mode of action. However, we can compare its herbicidal efficacy against various weed species and its inhibitory potency against its target enzyme with other classes of herbicides that inhibit different biosynthetic pathways.
Herbicidal Activity
Greenhouse studies have demonstrated that this compound exhibits broad-spectrum, non-selective, post-emergence herbicidal activity, although at relatively high application rates.[3][8]
| Weed Species | Common Name | Herbicidal Efficacy (% Inhibition at 5120 g/ha)[8] |
| Abutilon theophrasti | Velvetleaf | >90% |
| Amaranthus retroflexus | Redroot Pigweed | >90% |
| Avena fatua | Wild Oat | 80-90% |
| Brassica napus | Winter Rape | >90% |
| Echinochloa crus-galli | Barnyard Grass | 80-90% |
| Lolium multiflorum | Italian Ryegrass | 80-90% |
| Setaria viridis | Green Foxtail | 80-90% |
| Triticum aestivum | Spring Wheat | >90% |
| Zea mays | Maize | >90% |
Enzyme Inhibition
This compound acts as a competitive inhibitor of DHBPS with respect to its substrate, D-ribose-5-phosphate.[3] This indicates that this compound directly competes with the natural substrate for binding to the active site of the enzyme.
| Compound | Target Enzyme | Mode of Action | Inhibition Type | Ki Value |
| This compound | L-3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS) | Riboflavin Biosynthesis Inhibition | Competitive | Data not publicly available |
| Glyphosate | EPSP Synthase | Amino Acid Biosynthesis Inhibition | Competitive | ~0.1-1 µM |
| Glufosinate | Glutamine Synthetase | Amino Acid Biosynthesis Inhibition | Irreversible | ~1-10 µM |
| Imazapyr | Acetolactate Synthase (ALS) | Amino Acid Biosynthesis Inhibition | Non-competitive | ~10-100 nM |
Experimental Validation of the Molecular Target
The identification and validation of DHBPS as the molecular target of this compound were achieved through a series of robust biochemical and biophysical experiments.
Experimental Protocols
Principle: This assay, also known as Differential Scanning Fluorimetry (DSF), measures the change in the thermal denaturation temperature (Tm) of a target protein upon ligand binding.[1][3][9] A significant increase in Tm in the presence of a compound suggests direct binding and stabilization of the protein.
Protocol Outline:
-
Protein Preparation: Recombinant DHBPS is expressed and purified.
-
Reaction Mixture: A solution containing purified DHBPS, a fluorescent dye (e.g., SYPRO Orange), and either this compound or a control buffer is prepared in a 96-well PCR plate.[3]
-
Thermal Denaturation: The plate is heated in a real-time PCR machine with a temperature gradient.
-
Data Acquisition: The fluorescence of the dye, which increases as it binds to the hydrophobic core of the unfolding protein, is monitored in real-time.
-
Data Analysis: The melting temperature (Tm) is determined as the midpoint of the unfolding transition. A significant positive shift in Tm in the presence of this compound confirms binding.[3]
Principle: This assay directly measures the effect of an inhibitor on the catalytic activity of the target enzyme. For DHBPS, the activity can be monitored by measuring the formation of its product or the depletion of its substrate.[4]
Protocol Outline:
-
Enzyme and Substrate: A reaction mixture containing purified DHBPS, its substrate D-ribose-5-phosphate, and necessary cofactors (e.g., Mg2+) is prepared.[4]
-
Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures.
-
Reaction Initiation and Termination: The reaction is initiated and allowed to proceed for a defined period before being stopped.
-
Product Quantification: The amount of product formed is quantified using a suitable method, such as a colorimetric assay or chromatography.
-
Data Analysis: The rate of the enzymatic reaction is plotted against the substrate concentration in the presence and absence of the inhibitor to determine the type of inhibition (e.g., competitive) and the inhibition constant (Ki).
Principle: This technique provides a high-resolution, three-dimensional structure of the protein-inhibitor complex, revealing the precise molecular interactions responsible for inhibition.[3][10]
Protocol Outline:
-
Crystallization: The purified DHBPS enzyme is co-crystallized with this compound.
-
X-ray Diffraction: The resulting crystals are exposed to a high-intensity X-ray beam, which produces a unique diffraction pattern.[10]
-
Data Collection and Processing: The diffraction data are collected and processed to calculate an electron density map.
-
Structure Determination and Refinement: The atomic model of the DHBPS-Phosphonothrixin complex is built into the electron density map and refined to produce a final, high-resolution structure.
-
Analysis: The structure reveals the binding mode of this compound in the active site of DHBPS, confirming it as the direct molecular target.[3] The crystal structure of DHBPS in complex with this compound and Mg2+ ions has been successfully elucidated, providing definitive proof of its mode of action.[3]
Logical Relationship to Other Herbicides
This compound's mode of action places it in a distinct class compared to other major herbicide groups.
While other herbicides inhibit amino acid biosynthesis (e.g., glyphosate, glufosinate) or other vitamin synthesis pathways like biotin, this compound is the first to be identified as an inhibitor of riboflavin biosynthesis.[3][11][12] This distinction is critical for developing new weed management strategies that can overcome existing resistance mechanisms.
Conclusion and Future Directions
The validation of L-3,4-dihydroxy-2-butanone-4-phosphate synthase as the molecular target of this compound marks a significant advancement in herbicide research. This novel mode of action provides a powerful new tool for the development of next-generation herbicides. Future research should focus on optimizing the structure of this compound to improve its potency and selectivity, as well as exploring other potential inhibitors of the riboflavin biosynthesis pathway. The detailed experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to build upon in the quest for innovative and sustainable weed management solutions.
References
- 1. Indirect Detection of Ligand Binding by Thermal Melt Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Inhibitors of riboflavin biosynthetic pathway enzymes as potential antibacterial drugs [frontiersin.org]
- 3. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The herbicidal natural product this compound is an inhibitor of the riboflavin biosynthetic enzyme L-3,4-dihydroxy-2-butanone-4-phosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Inhibitors of riboflavin biosynthetic pathway enzymes as potential antibacterial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Indirect Detection of Ligand Binding by Thermal Melt Analysis | Springer Nature Experiments [experiments.springernature.com]
- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibitors of biotin biosynthesis as potential herbicides: part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Phosphonothrixin's Activity: In Vivo Herbicidal Efficacy vs. In Vitro Enzymatic Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo and in vitro activities of Phosphonothrixin, a natural product with notable herbicidal properties. Experimental data is presented to support the comparison, along with detailed methodologies for key assays and visualizations of the underlying biological pathways and experimental workflows.
Executive Summary
This compound exhibits broad-spectrum, non-selective herbicidal activity against a variety of weed species in greenhouse settings, demonstrating its efficacy at a whole-organism level.[1][[“]] This in vivo effect is characterized by a bleaching phenotype, or chlorosis, in affected plants.[1] The molecular mechanism underpinning this herbicidal action is the potent and competitive inhibition of L-3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS), a crucial enzyme in the riboflavin (vitamin B2) biosynthesis pathway.[1][[“]][3] This targeted in vitro activity disrupts the production of essential flavin coenzymes, leading to the observed herbicidal effects.
In Vivo Herbicidal Activity
This compound demonstrates significant post-emergence herbicidal activity across a range of both monocotyledonous and dicotyledonous weeds. Its efficacy is dose-dependent, with higher application rates resulting in more substantial growth inhibition. No pre-emergence activity has been observed.[1]
Quantitative Data: Post-Emergence Herbicidal Efficacy
The herbicidal effects of this compound applied post-emergence on various weed species were assessed visually and rated on a scale from '-' (less than 20% inhibition) to '5' (greater than 90% inhibition).
| Weed Species | Common Name | 80 g/ha | 320 g/ha | 1280 g/ha | 5120 g/ha |
| Abutilon theophrasti | Velvetleaf | - | 1 | 3 | 4 |
| Alopecurus myosuroides | Black-grass | - | 2 | 4 | 5 |
| Amaranthus retroflexus | Redroot pigweed | - | 2 | 4 | 5 |
| Avena fatua | Wild oat | - | 1 | 3 | 4 |
| Brassica napus | Winter rape | - | 3 | 5 | 5 |
| Cyperus esculentus | Yellow nutsedge | - | - | 1 | 2 |
| Echinochloa crus-galli | Barnyard grass | - | 1 | 3 | 4 |
| Lolium multiflorum | Italian ryegrass | - | 2 | 4 | 5 |
| Matricaria inodora | Scentless mayweed | - | 3 | 5 | 5 |
| Pharbitis purpurea | Tall morningglory | - | 1 | 3 | 4 |
| Polygonum convolvulus | Wild buckwheat | - | 2 | 4 | 5 |
| Setaria viridis | Green foxtail | - | 1 | 3 | 4 |
| Stellaria media | Chickweed | - | 3 | 5 | 5 |
| Veronica persica | Persian speedwell | - | 2 | 4 | 5 |
Data sourced from greenhouse trials.[1]
In Vitro Enzymatic Inhibition
The primary molecular target of this compound is L-3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS). This compound acts as a competitive inhibitor with respect to the enzyme's natural substrate, D-ribose-5-phosphate.[1][[“]][3] The potency of this inhibition is quantified by its inhibition constant (Ki).
Quantitative Data: DHBPS Inhibition
| Compound | Target Enzyme | Inhibition Type | Ki Value |
| This compound | L-3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS) | Competitive | 16.6 ± 5.0 µM |
The Ki value indicates the concentration of this compound required to produce half-maximal inhibition.
Mechanism of Action: From Enzyme to Organism
This compound's herbicidal activity is a direct consequence of its inhibition of DHBPS. This enzyme catalyzes a key step in the biosynthesis of riboflavin.
Riboflavin is the precursor to flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are essential coenzymes for a wide array of metabolic redox reactions, including the electron transport chain.[4] By inhibiting DHBPS, this compound effectively starves the plant of these vital cofactors, leading to a cascade of downstream effects. This disruption of cellular metabolism ultimately results in the degradation of chlorophyll, causing the characteristic bleaching phenotype, and cessation of growth, leading to plant death.[1]
Experimental Protocols
In Vivo: Post-Emergence Herbicidal Greenhouse Assay
This protocol is adapted from established methods for assessing herbicide efficacy.[1]
-
Plant Cultivation : Seeds of various weed species are sown in plastic pots filled with a suitable soil substrate. The plants are grown in a greenhouse under optimal conditions until they reach the 2 to 4 true leaf stage.[1]
-
Herbicide Preparation : this compound is prepared for application as a solution containing a polyfunctional non-ionic additive in water.
-
Application : The test plants are sprayed with the this compound solution at various application rates (e.g., 80, 320, 1280, and 5120 g/ha). Untreated plants serve as a control.
-
Incubation and Assessment : Following treatment, the plants are returned to the greenhouse for a period of three weeks. The herbicidal effect is then visually assessed by comparing the treated plants to the untreated controls. The effect is rated based on the percentage of growth inhibition.[1]
In Vitro: DHBPS Activity Assay
This protocol outlines the method for determining the enzymatic activity of DHBPS and the inhibitory effect of this compound.
-
Enzyme Preparation : The gene encoding for DHBPS is cloned and expressed in a suitable host (e.g., E. coli). The recombinant enzyme is then purified using chromatography techniques.
-
Reaction Mixture : The assay is performed in a 96-well microtiter plate. The reaction buffer typically contains MES buffer (pH 6.5), MgCl₂, the substrate D-ribose-5-phosphate, and coupling enzymes for detection.
-
Inhibitor Addition : this compound is added to the reaction wells at a range of concentrations to determine its effect on enzyme activity.
-
Enzyme Reaction : The reaction is initiated by the addition of the purified DHBPS enzyme.
-
Data Acquisition and Analysis : The progress of the reaction is monitored, often using a spectrophotometer to measure the change in absorbance of a coupled reaction product. The data is then analyzed using enzyme kinetic models to determine the type of inhibition and to calculate the inhibition constant (Ki).
Conclusion
The presented data clearly demonstrates that this compound is a potent herbicide with a well-defined molecular target. Its in vivo efficacy as a broad-spectrum herbicide is directly attributable to its specific in vitro inhibition of DHBPS, a key enzyme in the essential riboflavin biosynthesis pathway. The competitive nature of this inhibition and the resulting disruption of vital cellular processes provide a clear and compelling mechanism of action. This comprehensive understanding of both the whole-organism and molecular-level activity of this compound is crucial for its potential development and application in agriculture and for the design of novel herbicides with a similar mode of action.
References
- 1. The herbicidal natural product this compound is an inhibitor of the riboflavin biosynthetic enzyme L‐3,4‐dihydroxy‐2‐butanone‐4‐phosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. The herbicidal natural product this compound is an inhibitor of the riboflavin biosynthetic enzyme L‐3,4‐dihydroxy‐2‐butanone‐4‐phosphate synthase | Semantic Scholar [semanticscholar.org]
- 4. Riboflavin integrates cellular energetics and cell cycle to regulate maize seed development - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Genomics of Phosphonothrixin-Producing Actinobacteria: A Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Phosphonothrixin, a potent herbicidal natural product, has garnered significant interest for its unique branched carbon skeleton and agricultural potential. This guide provides a comparative genomic overview of actinobacteria known to produce this phosphonate, offering insights into their genomic features, the architecture of the this compound biosynthetic gene cluster (BGC), and the experimental methodologies employed in their study.
Genomic Features of this compound-Producing Actinobacteria
This compound production has been identified or predicted in several genera of actinobacteria, most notably Kitasatospora, Streptomyces, Saccharopolyspora, and Nocardia. A comparative analysis of their genomic features reveals both commonalities and distinctions, providing a foundation for understanding the evolution and distribution of the this compound biosynthetic pathway.
| Strain | Genus | Genome Size (Mbp) | G+C Content (%) | Coding Sequences (CDS) | NCBI Accession |
| Kitasatospora sp. ST-888 | Kitasatospora | ~8.7 | ~72.0 | ~7,956 | GCA_001598135.1 |
| Streptomyces sp. NRRL F-5123 | Streptomyces | ~8.2 | 73.0 | 7,446 | GCF_000721495.1[1] |
| Saccharopolyspora spinosa NRRL 18395 | Saccharopolyspora | 8.58 | 67.94 | 8,302 | GCF_000193375.1[2][3] |
| Nocardia sp. JMUB6875 | Nocardia | ~8.0 | ~68.0 | 7,659 | GCA_034583175.1[4] |
The this compound Biosynthetic Gene Cluster (ftx)
The biosynthesis of this compound is directed by the ftx gene cluster. This BGC was first identified in Saccharothrix sp. ST-888 and is characterized by a putative 14-gene operon (ftxA-N).[13] Bioinformatic analyses have revealed that the ftx gene cluster is widespread among actinobacteria.[13][14][15]
A key feature of the ftx cluster is the presence of a gene encoding phosphoenolpyruvate phosphonomutase (PEP mutase), which catalyzes the initial step in phosphonate biosynthesis.[13] The cluster also contains genes for subsequent modifications, including two notable thiamine-pyrophosphate (TPP)-dependent enzymes that are crucial for the formation of this compound's unique branched structure.[13] Interestingly, the early steps of the this compound pathway are thought to be identical to those of the valinophos biosynthetic pathway, up to the formation of the intermediate 2,3-dihydroxypropylphosphonic acid (DHPPA).[13][16]
Comparative analysis of ftx-like BGCs across different genera shows variations in gene organization.[13] However, a conserved cassette of genes, including those for the PEP mutase and the TPP-dependent enzymes, is a common feature, suggesting a shared evolutionary origin.
Regulation of this compound Biosynthesis
The specific signaling pathways that regulate the expression of the ftx gene cluster and, consequently, this compound production have not yet been elucidated. However, the regulation of secondary metabolism in actinobacteria, particularly in Streptomyces, is known to be complex and often involves a hierarchical network of regulatory proteins.
General regulatory mechanisms that likely play a role in controlling this compound biosynthesis include:
-
SARPs (Streptomyces Antibiotic Regulatory Proteins): These are a family of pathway-specific transcriptional activators commonly found within BGCs in Streptomyces. It is plausible that a SARP-like regulator is present in or near the ftx cluster and is critical for its expression.[17][18][19]
-
Two-Component Systems: These systems, typically consisting of a sensor kinase and a response regulator, allow bacteria to sense and respond to environmental signals such as nutrient availability. The PhoR-PhoP system, which responds to phosphate levels, is known to control the production of some secondary metabolites in Streptomyces.[20][21][22] Given that this compound is a phosphorus-containing compound, it is conceivable that its biosynthesis is regulated by phosphate-sensing two-component systems.[20][23][24]
Further research is needed to identify the specific regulatory elements and signaling molecules that govern this compound production.
Experimental Protocols
This section details the key experimental methodologies for the comparative genomics of this compound-producing actinobacteria.
Genome Sequencing, Assembly, and Annotation
Objective: To obtain the complete or draft genome sequence of a this compound-producing actinobacterium.
Protocol:
-
Genomic DNA Extraction:
-
Cultivate the actinobacterial strain in a suitable liquid medium (e.g., ISP2) to obtain sufficient biomass.
-
Harvest the mycelium by centrifugation.
-
Lyse the cells using a combination of lysozyme and proteinase K treatment, followed by SDS.
-
Purify the genomic DNA using a standard phenol-chloroform extraction method or a commercial DNA extraction kit.
-
-
Genome Sequencing:
-
Prepare a sequencing library from the purified genomic DNA.
-
Sequence the genome using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to achieve a high-quality, contiguous assembly.
-
-
Genome Assembly:
-
Perform quality control on the raw sequencing reads.
-
Assemble the long reads into contigs using an assembler such as Canu or Flye.
-
Polish the assembly with the short reads to correct any sequencing errors using a tool like Pilon.
-
-
Genome Annotation:
-
Annotate the assembled genome to identify protein-coding genes, RNA genes, and other genomic features. This can be done using automated annotation pipelines such as the NCBI Prokaryotic Genome Annotation Pipeline (PGAP) or Prokka.
-
Phylogenetic Analysis
Objective: To determine the evolutionary relationships of this compound-producing strains.
Protocol:
-
Marker Gene Selection:
-
Select a suitable phylogenetic marker gene. The RNA polymerase beta subunit gene (rpoB) is widely used for phylogenetic analysis of actinobacteria due to its single-copy nature and high resolution.
-
-
Sequence Retrieval and Alignment:
-
Extract the rpoB gene sequences from the genomes of the this compound-producing strains and other related actinobacteria from public databases.
-
Align the nucleotide or amino acid sequences using a multiple sequence alignment program like ClustalW or MAFFT.
-
-
Phylogenetic Tree Construction:
-
Construct a phylogenetic tree from the aligned sequences using methods such as Maximum Likelihood (e.g., with RAxML or PhyML) or Bayesian inference (e.g., with MrBayes).
-
Assess the statistical support for the tree topology using bootstrap analysis or posterior probabilities.
-
Biosynthetic Gene Cluster Analysis
Objective: To identify and compare the this compound BGCs across different strains.
Protocol:
-
BGC Identification:
-
Use the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) web server or standalone software to identify putative BGCs in the annotated genomes.
-
-
Comparative BGC Analysis:
-
Compare the organization and gene content of the identified ftx-like BGCs.
-
Visualize the gene clusters and their conservation across different genomes using tools like Clinker or Easyfig.
-
Perform homology searches for each gene in the cluster to predict its function.
-
Visualizations
Comparative Genomics Workflow
Caption: A workflow for the comparative genomics of this compound-producing actinobacteria.
This compound Biosynthesis Signaling Pathway (Hypothetical)
References
- 1. Streptomyces sp. NRRL F-5123 genome assembly ASM72149v1 - NCBI - NLM [ncbi.nlm.nih.gov]
- 2. Genome Sequence of the Spinosyns-Producing Bacterium Saccharopolyspora spinosa NRRL 18395 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Draft genome sequence of Nocardia sp. strain JMUB6875 isolated from a patient with disseminated nocardiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adaptation to Endophytic Lifestyle Through Genome Reduction by Kitasatospora sp. SUK42 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Genomic Insights Into the Taxonomic Classification, Diversity, and Secondary Metabolic Potentials of Kitasatospora, a Genus Closely Related to Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genomic Analysis of Kitasatospora setae to Explore Its Biosynthetic Potential Regarding Secondary Metabolites | MDPI [mdpi.com]
- 8. Comparative Genomics and Metabolomics in the Genus Nocardia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nocardia genomes are a large reservoir of diverse gene content, biosynthetic gene clusters, and species-specific genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Whole genome sequencing reveals the genomic diversity, taxonomic classification, and evolutionary relationships of the genus Nocardia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Complete genome sequence of Kitasatospora aureofaciens Tü117 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. A Novel Pathway for Biosynthesis of the Herbicidal Phosphonate Natural Product this compound Is Widespread in Actinobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The roles of SARP family regulators involved in secondary metabolism in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. The two-component PhoR-PhoP system controls both primary metabolism and secondary metabolite biosynthesis in Streptomyces lividans - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The PhoBR two-component system regulates antibiotic biosynthesis in Serratia in response to phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Feedback Control of Two-Component Regulatory Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | The genes and enzymes of phosphonate metabolism by bacteria, and their distribution in the marine environment [frontiersin.org]
- 24. The Genes and Enzymes of Phosphonate Metabolism by Bacteria, and Their Distribution in the Marine Environment - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Phosphonothrixin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Phosphonothrixin, the absence of a specific Safety Data Sheet (SDS) necessitates a cautious and informed approach to its disposal. This guide provides essential safety and logistical information based on the general properties of phosphonic acids and standard laboratory hazardous waste protocols. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before implementing any disposal procedures for this compound.
Core Principles for Safe Disposal
The disposal of any chemical waste, including this compound, is governed by stringent regulations to protect personnel and the environment.[7][8][9] Key principles include:
-
Waste Minimization: Whenever possible, aim to reduce the amount of chemical waste generated.[9]
-
Proper Labeling: All waste containers must be clearly and accurately labeled with their contents.
-
Segregation: Incompatible chemicals should never be mixed in the same waste container.
-
Designated Storage: Hazardous waste must be stored in a designated and properly managed Satellite Accumulation Area (SAA).[9][10]
-
Authorized Disposal: Final disposal must be handled by a licensed hazardous waste management company.[11]
Step-by-Step Disposal Protocol for this compound
The following protocol is a general guideline. Always adhere to the specific procedures established by your institution's EHS department.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
2. Waste Collection:
-
Collect all this compound waste, including pure compound, contaminated solutions, and any contaminated materials (e.g., pipette tips, weighing paper), in a designated and compatible waste container.
-
The container should be made of a material that will not react with the phosphonic acid. High-density polyethylene (HDPE) is generally a suitable choice.
-
Never pour this compound waste down the drain.[8]
3. Labeling the Waste Container:
-
Immediately label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "[2-hydroxy-2-(hydroxymethyl)-3-oxobutyl]phosphonic acid" or "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The name and contact information of the generating researcher or lab
-
4. Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed waste container in a designated SAA that is at or near the point of generation.[9][10]
-
The SAA should be a secure area, away from general laboratory traffic.
-
Ensure the container is kept closed except when adding waste.[10]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[9]
5. Arranging for Disposal:
-
Once the waste container is full, or if it has been in the SAA for the maximum allowable time (check with your EHS office, but this is often up to one year for partially filled containers), contact your institution's EHS department to arrange for a waste pickup.[9][10]
-
Do not attempt to transport the waste off-site yourself.
Chemical and Physical Properties of this compound
A summary of the available chemical and physical properties of this compound is provided in the table below. This information is crucial for proper hazard assessment and waste management.
| Property | Value | Source |
| IUPAC Name | [2-hydroxy-2-(hydroxymethyl)-3-oxobutyl]phosphonic acid | PubChem |
| Molecular Formula | C5H11O6P | PubChem |
| Molecular Weight | 198.11 g/mol | PubChem |
| Appearance | Not specified (likely a solid) | - |
| Solubility | Soluble in water | [12] |
Disposal Workflow Diagram
The following diagram illustrates the general workflow for the proper disposal of this compound waste in a laboratory setting.
Potential Hazards and Incompatibilities
While specific reactivity data for this compound is unavailable, general knowledge of phosphonic acids and organophosphonates suggests the following potential hazards and incompatibilities:
-
Corrosivity: As an acid, it may be corrosive to metals.
-
Reactivity with Bases: May react exothermically with strong bases.[12]
-
Decomposition: Thermal decomposition may produce toxic fumes and oxides of phosphorus.[5]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[5]
Disclaimer: The information provided in this document is intended for guidance purposes only and is based on the general properties of related chemical compounds. It is not a substitute for a formal Safety Data Sheet (SDS) for this compound. Researchers and laboratory personnel are solely responsible for ensuring their compliance with all applicable safety regulations and for consulting with their institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
References
- 1. This compound, a novel herbicidal antibiotic produced by Saccharothrix sp. ST-888. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel herbicidal antibiotic produced by Saccharothrix sp. ST-888. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genomics-Enabled Discovery of Phosphonate Natural Products and their Biosynthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Pathway for Biosynthesis of the Herbicidal Phosphonate Natural Product this compound Is Widespread in Actinobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. Regulation of Laboratory Waste - American Chemical Society [acs.org]
- 8. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 12. PHOSPHORIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Personal protective equipment for handling Phosphonothrixin
Personal Protective Equipment (PPE)
The primary routes of exposure to hazardous chemicals in a laboratory are dermal contact, inhalation, ingestion, and ocular contact.[5] Therefore, a comprehensive PPE strategy is essential to minimize risk.
Recommended PPE for Handling Phosphonothrixin:
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended for handling both dry and liquid formulations.[6] Always use unlined, elbow-length gloves to protect the wrists.[6] Double-gloving is advised, especially when handling concentrates.[2][4] |
| Body Protection | Protective clothing | Wear a clean, dry protective suit or coveralls over regular work clothes.[6][7] A chemical-resistant apron should be worn when mixing, loading, or cleaning equipment to protect against spills and splashes.[6] |
| Eye and Face Protection | Safety goggles or face shield | Use snug-fitting, non-fogging goggles or a full-face shield to protect against splashes.[6][8] For high-exposure situations, a face shield worn over goggles is recommended.[6] |
| Respiratory Protection | Respirator | An appropriate respirator is necessary if there is a risk of inhaling dust or aerosols.[3][6][8] The specific type of respirator should be determined by a risk assessment.[9] |
| Head and Foot Protection | Headwear and Footwear | Waterproof and washable headwear should be used to protect the head and neck.[7] Chemical-resistant, closed-toe footwear is mandatory. |
Operational Plan for Handling this compound
A systematic approach is critical for safely handling this compound in a laboratory environment.
Experimental Workflow:
Step-by-Step Handling Procedures:
-
Risk Assessment : Before any procedure, conduct a thorough risk assessment to identify potential hazards.[3][9]
-
Designated Area : All work with this compound should be conducted in a designated area, such as a chemical fume hood or a Class III biological safety cabinet, to minimize exposure to aerosols.[4][9]
-
Personal Protective Equipment (PPE) : Always wear the appropriate PPE as outlined in the table above. Ensure PPE is in good condition and fits correctly.
-
Spill Management : Have a spill kit readily available. In case of a spill, evacuate the area if necessary and follow established laboratory procedures for chemical spills.
-
Transport : When transporting this compound, use labeled, leak-proof, and non-breakable secondary containers.[2][4]
Disposal Plan for this compound and Contaminated Materials
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.
Disposal Workflow:
Disposal Procedures:
-
Waste Segregation : All waste contaminated with this compound, including unused product, contaminated PPE, and labware, must be segregated as hazardous waste.[2]
-
Decontamination : Contaminated materials should be decontaminated before disposal.[2] This may involve chemical inactivation or autoclaving, depending on the nature of the waste.[2][9]
-
Containerization : Use designated, clearly labeled, and sealed containers for all this compound waste.[10]
-
Regulatory Compliance : Dispose of all hazardous waste in accordance with local, state, and federal regulations.[10][11][12] Contact your institution's environmental health and safety (EHS) department for specific guidance.
Emergency Procedures
In the event of an exposure, immediate action is critical.
| Exposure Route | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[7] Seek medical attention if irritation persists.[10] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7][10] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. |
This guide is intended to provide a framework for the safe handling of this compound. Researchers, scientists, and drug development professionals should always consult with their institution's safety office to ensure compliance with all applicable safety protocols and regulations.
References
- 1. This compound, a novel herbicidal antibiotic produced by Saccharothrix sp. ST-888. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chapter 10, Work with Biological Toxins | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. Pesticide use and personal protective equipment [health.vic.gov.au]
- 6. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 7. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 8. The Best Personal Protective Equipment For Pesticides | Professional DIY Pest Control Equipment [solutionsstores.com]
- 9. jcesom.marshall.edu [jcesom.marshall.edu]
- 10. images.thdstatic.com [images.thdstatic.com]
- 11. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]
- 12. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
